molecular formula C23H21F3N4O4 B1673108 Jts-653 CAS No. 942614-99-5

Jts-653

Cat. No.: B1673108
CAS No.: 942614-99-5
M. Wt: 474.4 g/mol
InChI Key: QZUCKCLSVBFSOS-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JTS-653 is a highly potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonist for research use. This compound acts as an antagonist of TRPV1 activation induced by diverse stimuli, including capsaicin, protons, and heat. In vitro, this compound inhibits proton-induced activation of human and rat TRPV1 with IC50 values of 0.320 nM and 0.347 nM, respectively, and blocks capsaicin-induced activation with IC50 values of 0.236 nM and 0.247 nM, respectively . In vivo, orally administered this compound has been shown to attenuate chronic pain refractory to non-steroidal anti-inflammatory drugs (NSAIDs) in various animal models, including those reflecting severe arthritic and post-herpetic pain . Studies also indicate that this compound blocks afferent nerve firing and attenuates bladder overactivity induced by agents such as acetic acid, without affecting normal voiding function, highlighting its potential for research in urological disorders . While efficacious in pre-clinical models, it is important for researchers to note that this compound has been reported to cause a transient increase in body temperature, a common on-target effect of TRPV1 antagonists . This product is intended for research purposes only and is not for human consumption.

Properties

IUPAC Name

(3S)-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-2,3-dihydro-1,4-benzoxazine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O4/c1-14-5-7-19(27-9-14)30-16(11-31)12-33-21-17(3-2-4-18(21)30)22(32)29-15-6-8-20(28-10-15)34-13-23(24,25)26/h2-10,16,31H,11-13H2,1H3,(H,29,32)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUCKCLSVBFSOS-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2C(COC3=C(C=CC=C32)C(=O)NC4=CN=C(C=C4)OCC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=C1)N2[C@H](COC3=C(C=CC=C32)C(=O)NC4=CN=C(C=C4)OCC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942614-99-5
Record name JTS-653
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942614995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JTS-653
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TM92XK3YA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

JTS-653: A Technical Guide to its Mechanism of Action in Sensory Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTS-653 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling within sensory neurons. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its in vitro and in vivo pharmacology. Quantitative data from key studies are presented in structured tables for clear comparison, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its function. This compound demonstrates high affinity and competitive antagonism at the TRPV1 receptor, effectively blocking its activation by various stimuli, including capsaicin, protons (acid), and heat. In preclinical models of inflammatory and neuropathic pain, this compound has been shown to significantly reduce hyperalgesia, highlighting its potential as a therapeutic agent for pain management.

Core Mechanism of Action: Potent and Selective TRPV1 Antagonism

This compound exerts its effects by directly interacting with the TRPV1 ion channel, which is predominantly expressed in the peripheral and central terminals of nociceptive sensory neurons.[1] The activation of these channels by noxious stimuli leads to the influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the transmission of pain signals. This compound acts as a competitive antagonist at the TRPV1 receptor, effectively blocking the binding of agonists like capsaicin and preventing the conformational changes required for channel opening.[1]

In Vitro Pharmacology

The potency and selectivity of this compound have been extensively characterized through a series of in vitro assays.

Quantitative Data on this compound In Vitro Activity

Assay TypeSpeciesAgonistParameterValueReference
Radioligand BindingHuman TRPV1[3H]ResiniferatoxinKi11.44 nM[1]
Radioligand BindingRat TRPV1[3H]ResiniferatoxinKi4.40 nM[1]
Calcium Influx (FLIPR)Human TRPV1Capsaicin (30 nM)IC500.236 nM[1]
Calcium Influx (FLIPR)Rat TRPV1Capsaicin (30 nM)IC500.247 nM
Calcium Influx (FLIPR)Human TRPV1Protons (pH 6.0)IC500.320 nM
Calcium Influx (FLIPR)Rat TRPV1Protons (pH 6.0)IC500.347 nM
ElectrophysiologyRat TRPV1Heat (48°C)IC501.4 nM
Functional AntagonismHuman TRPV1CapsaicinpA210.1

Electrophysiological studies have confirmed that this compound blocks heat-induced inward currents in rat TRPV1-expressing cells with high potency. Furthermore, this compound has demonstrated weak or no inhibitory effects on other TRP channels, as well as a panel of other receptors and enzymes, underscoring its selectivity for TRPV1.

In Vivo Efficacy in Pain Models

The analgesic potential of this compound has been evaluated in several rodent models of pain, demonstrating its efficacy in attenuating hyperalgesia.

Quantitative Data on this compound In Vivo Efficacy

Pain ModelSpeciesEndpointOral Dose (mg/kg)EffectReference
Capsaicin-induced Mechanical HyperalgesiaRatMechanical Withdrawal Threshold1Significant prevention
Carrageenan-induced Mechanical HyperalgesiaRatMechanical Withdrawal Threshold0.3Significant attenuation
Carrageenan-induced Thermal HyperalgesiaRatThermal Withdrawal Latency0.1Significant attenuation
Carrageenan-induced Thermal HyperalgesiaRatThermal Withdrawal Latency0.3Full reversal
CFA-induced Mechanical HyperalgesiaRatMechanical Withdrawal Threshold0.3Reversal on day 7
Post-Herpetic Neuralgia (HSV-1)MouseNociceptive Behavior0.3Reduction in chronic pain
L5 Spinal Nerve LigationRatMechanical Hyperalgesia0.3Partial attenuation

Of note, this compound has shown efficacy in models of chronic pain that are often refractory to treatment with non-steroidal anti-inflammatory drugs (NSAIDs).

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

G cluster_0 Sensory Neuron Terminal TRPV1 TRPV1 Channel Ca_Na Ca2+/Na+ Influx TRPV1->Ca_Na JTS653 This compound JTS653->TRPV1 Antagonizes Stimuli Noxious Stimuli (Capsaicin, Heat, Protons) Stimuli->TRPV1 Activates Depolarization Membrane Depolarization Ca_Na->Depolarization PainSignal Pain Signal Transmission Depolarization->PainSignal G cluster_0 In Vitro Assay Workflow CellCulture HEK293 cells expressing human or rat TRPV1 AssayPrep Plate cells and load with Ca2+-sensitive dye CellCulture->AssayPrep CompoundAdd Add this compound at varying concentrations AssayPrep->CompoundAdd AgonistStim Stimulate with agonist (Capsaicin or Protons) CompoundAdd->AgonistStim FLIPR Measure intracellular Ca2+ response using FLIPR AgonistStim->FLIPR DataAnalysis Calculate IC50 values FLIPR->DataAnalysis G cluster_0 In Vivo Pain Model Workflow AnimalModel Rodent Model (e.g., Rat with Carrageenan-induced inflammation) Baseline Measure baseline nociceptive threshold AnimalModel->Baseline DrugAdmin Administer this compound orally Baseline->DrugAdmin PainInduction Induce hyperalgesia DrugAdmin->PainInduction BehaviorTest Measure nociceptive threshold at various time points PainInduction->BehaviorTest Efficacy Determine analgesic efficacy BehaviorTest->Efficacy

References

JTS-653: A Comprehensive Technical Guide to its Interaction with the TRPV1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and interaction of JTS-653 with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This compound is a potent and selective antagonist of the TRPV1 receptor, a non-selective cation channel involved in the detection and regulation of body temperature and the sensation of pain.[1][2] This document summarizes key quantitative data, details the experimental protocols for determining binding affinity, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity and Functional Inhibition of this compound

The interaction of this compound with the TRPV1 receptor has been characterized through various in vitro assays. The data presented below summarizes its binding affinity (Ki) and functional inhibitory concentrations (IC50) against human and rat TRPV1 receptors.

Parameter Species Value (nM) Assay Conditions
Ki Human11.44Competitive displacement of [³H]resiniferatoxin binding.
Ki Rat4.40Competitive displacement of [³H]resiniferatoxin binding.
IC50 Human0.236Inhibition of 30 nM capsaicin-induced activation.[3]
IC50 Rat0.247Inhibition of 30 nM capsaicin-induced activation.[3]
IC50 Human0.320Inhibition of proton-induced activation.[3]
IC50 Rat0.347Inhibition of proton-induced activation.
IC50 Rat1.4Inhibition of heat-induced inward currents.

Experimental Protocols

The determination of the binding affinity of this compound for the TRPV1 receptor is primarily achieved through competitive radioligand binding assays. The following protocol provides a detailed methodology for such an experiment.

Competitive Radioligand Binding Assay Using [³H]Resiniferatoxin

This assay measures the ability of an unlabeled compound, such as this compound, to compete with a radiolabeled ligand, [³H]resiniferatoxin (RTX), for binding to the TRPV1 receptor.

1. Materials:

  • Radioligand: [³H]Resiniferatoxin ([³H]RTX)

  • Test Compound: this compound

  • Receptor Source: Membranes prepared from cells or tissues expressing the TRPV1 receptor.

  • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with additives such as BSA.

  • Wash Buffer: Ice-cold binding buffer.

  • Unlabeled Ligand for Non-Specific Binding: High concentration of unlabeled RTX or another suitable TRPV1 ligand.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.

  • Scintillation Cocktail and Counter.

2. Membrane Preparation:

  • Homogenize cells or tissues expressing the TRPV1 receptor in a suitable lysis buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final membrane pellet in the binding buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

3. Assay Procedure:

  • Set up assay tubes or a 96-well plate.

  • To each well/tube, add the following in order:

    • Binding buffer.

    • A fixed concentration of [³H]RTX (typically at or below its Kd).

    • Increasing concentrations of the unlabeled test compound (this compound).

    • For determining non-specific binding, add a high concentration of unlabeled RTX instead of the test compound.

    • For determining total binding, add buffer instead of the test compound or unlabeled RTX.

  • Initiate the binding reaction by adding a specific amount of the membrane preparation to each well/tube.

  • Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand.

      • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for a competitive radioligand binding assay to determine the binding affinity of this compound for the TRPV1 receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor TRPV1 Receptor Source Total_Binding Total Binding: Receptor + [3H]RTX Receptor->Total_Binding NSB Non-Specific Binding: Receptor + [3H]RTX + Unlabeled RTX Receptor->NSB Competition Competition: Receptor + [3H]RTX + this compound Receptor->Competition Radioligand [3H]RTX (Radioligand) Radioligand->Total_Binding Radioligand->NSB Radioligand->Competition Test_Compound This compound (Test Compound) Test_Compound->Competition Unlabeled_Ligand Unlabeled RTX (for NSB) Unlabeled_Ligand->NSB Filtration Rapid Filtration Total_Binding->Filtration NSB->Filtration Competition->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Workflow for Competitive Radioligand Binding Assay.
TRPV1 Receptor Signaling Pathway

Activation of the TRPV1 receptor by stimuli such as capsaicin, heat, or protons leads to the influx of cations, primarily Ca²⁺ and Na⁺, initiating a cascade of intracellular signaling events.

G cluster_stimuli Stimuli cluster_receptor Receptor Activation cluster_influx Ion Influx cluster_downstream Downstream Signaling cluster_response Cellular Response Capsaicin Capsaicin TRPV1 TRPV1 Receptor Capsaicin->TRPV1 Heat Heat (>43°C) Heat->TRPV1 Protons Protons (H+) Protons->TRPV1 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Na_Influx Na⁺ Influx TRPV1->Na_Influx PKC PKC Activation Ca_Influx->PKC Calmodulin Calmodulin Activation Ca_Influx->Calmodulin Depolarization Membrane Depolarization Na_Influx->Depolarization Neurotransmitter Neurotransmitter Release (e.g., CGRP, SP) Depolarization->Neurotransmitter Gene_Expression Gene Expression (e.g., c-fos) PKC->Gene_Expression Calmodulin->Gene_Expression Pain Pain Sensation Neurotransmitter->Pain Inflammation Neurogenic Inflammation Neurotransmitter->Inflammation

TRPV1 Receptor Activation and Signaling Cascade.

Upon activation, the influx of Ca²⁺ through the TRPV1 channel can lead to the activation of various downstream signaling molecules, including Protein Kinase C (PKC) and Calmodulin. This can result in the modulation of gene expression and the release of neurotransmitters like Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP), contributing to the sensations of pain and neurogenic inflammation. The influx of Na⁺ contributes to membrane depolarization, leading to the generation of action potentials in sensory neurons. This compound, as a TRPV1 antagonist, blocks these initial activation steps, thereby preventing the downstream signaling cascade.

References

Jts-653: A Technical Guide to a Potent and Selective TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Jts-653, a novel, potent, and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This compound has demonstrated significant potential in preclinical models of chronic pain, particularly those refractory to non-steroidal anti-inflammatory drugs (NSAIDs).

Chemical Structure and Properties

This compound, with the systematic IUPAC name (3S)-3-(Hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide, is a complex small molecule with significant therapeutic potential.[3] Its chemical and physical properties are summarized below.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValue
IUPAC Name (3S)-3-(Hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide
Synonyms JTS653, JTS 653
CAS Number 942614-99-5
Chemical Formula C23H21F3N4O4
Molecular Weight 474.44 g/mol
SMILES Cc1cc(ncn1)N2--INVALID-LINK--COc3cc(ccc32)C(=O)Nc4ccc(OCC(F)(F)F)nc4
Solubility Soluble in DMSO.

Pharmacological Profile

This compound is a highly potent and selective antagonist of the TRPV1 receptor. Its pharmacological activity has been characterized in a variety of in vitro and in vivo models.

In Vitro Pharmacology

This compound demonstrates high affinity and potent antagonism at both human and rat TRPV1 receptors. It effectively inhibits channel activation induced by various stimuli, including capsaicin, protons (low pH), and heat.

Table 2: In Vitro Activity of this compound at TRPV1 Receptors

AssaySpeciesParameterValue (nM)
[3H]Resiniferatoxin BindingHumanKi11.44
RatKi4.40
Capsaicin-induced ActivationHumanIC500.236
RatIC500.247
Proton-induced ActivationHumanIC500.320
RatIC500.347
Heat-induced Inward CurrentRatIC501.4
In Vivo Pharmacology

Oral administration of this compound has been shown to effectively attenuate pain behaviors in various rodent models of inflammatory and neuropathic pain. Notably, it shows efficacy in pain models that are resistant to treatment with NSAIDs.

Table 3: In Vivo Efficacy of this compound in Preclinical Pain Models

Pain ModelSpeciesRoute of AdministrationEffective DoseEffect
Capsaicin-induced Mechanical HyperalgesiaRatOral (p.o.)1 mg/kgSignificant prevention of hyperalgesia.
Carrageenan-induced Mechanical HyperalgesiaRatOral (p.o.)0.3 mg/kgAttenuation of hyperalgesia.
Carrageenan-induced Thermal HyperalgesiaRatOral (p.o.)0.1 - 0.3 mg/kgSignificant attenuation and full reversal of hyperalgesia.
Complete Freund's Adjuvant-induced Mechanical HyperalgesiaRatOral (p.o.)0.3 mg/kgReversal of hyperalgesia.
Herpes Simplex Virus-1-induced Chronic PainMouseOral (p.o.)0.3 mg/kgReduction of chronic pain.
L5 Spinal Nerve LigationRatOral (p.o.)0.3 mg/kgPartial attenuation of mechanical hyperalgesia.

A transient increase in body temperature has been observed following oral administration of this compound at a dose of 0.3 mg/kg in rats.

Mechanism of Action: TRPV1 Antagonism and Downstream Signaling

This compound exerts its analgesic effects by blocking the activation of the TRPV1 ion channel. TRPV1 is a non-selective cation channel predominantly expressed on nociceptive sensory neurons. Its activation by noxious stimuli such as heat, protons, and capsaicin leads to an influx of Ca2+ and Na+ ions, resulting in depolarization of the neuron and the transmission of pain signals to the central nervous system. By antagonizing TRPV1, this compound prevents this initial step in the pain signaling cascade.

The activation of TRPV1 triggers several downstream signaling pathways that contribute to pain and inflammation. This compound, by blocking TRPV1, is expected to inhibit these downstream events.

TRPV1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_downstream Downstream Signaling Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Heat Heat (>43°C) Heat->TRPV1 Protons Protons (Low pH) Protons->TRPV1 Ion_Influx Ca²⁺/Na⁺ Influx TRPV1->Ion_Influx Activation Jts653 This compound Jts653->TRPV1 Antagonism Depolarization Neuronal Depolarization Ion_Influx->Depolarization PKC PKC Activation Ion_Influx->PKC PKA PKA Activation Ion_Influx->PKA Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Perception Pain Perception Action_Potential->Pain_Perception MAPK MAPK Pathway PKC->MAPK PKA->MAPK NFkB NF-κB Activation MAPK->NFkB Inflammation Neurogenic Inflammation NFkB->Inflammation

Figure 1: Simplified signaling pathway of TRPV1 activation and its inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not fully available in the public domain. However, based on published studies, representative methodologies are outlined below.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. The synthesis of its complex heterocyclic core likely involves a multi-step process.

In Vitro Assays

This assay is used to determine the binding affinity of this compound to the TRPV1 receptor.

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing TRPV1 start->prep_membranes incubate Incubate membranes with [³H]Resiniferatoxin and varying concentrations of this compound prep_membranes->incubate separate Separate bound and free radioligand incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine Ki value quantify->analyze end End analyze->end

References

JTS-653: A Technical Overview of a Selective TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides a detailed technical summary of the discovery and development of JTS-653, a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Developed by Japan Tobacco Inc., this compound was investigated as a potential therapeutic for chronic pain. However, its development appears to have been discontinued, a fate shared by many TRPV1 antagonists due to on-target side effects. This guide consolidates the publicly available preclinical and clinical data on this compound.

Discovery and Rationale

This compound was developed as a potent and selective antagonist for the TRPV1 receptor, a non-selective cation channel primarily expressed in sensory neurons. The activation of TRPV1 by various stimuli, including heat, protons (low pH), and capsaicin (the pungent component of chili peppers), is implicated in the transmission of pain signals. Consequently, antagonizing this receptor has been a key strategy in the development of novel analgesics, particularly for chronic pain states that are often refractory to standard treatments like non-steroidal anti-inflammatory drugs (NSAIDs)[1].

Preclinical Pharmacology

In Vitro Characterization

This compound demonstrated high potency and selectivity for the TRPV1 receptor in various in vitro assays.

Table 1: In Vitro Activity of this compound

AssaySpeciesAgonistIC50 / KiReference
Proton-induced TRPV1 activationHumanProtons0.320 nM
Proton-induced TRPV1 activationRatProtons0.347 nM
Heat-induced inward currents in TRPV1RatHeat1.4 nM
[3H]RTX binding competitionHumanResiniferatoxin (RTX)Ki = 11.44 nM
[3H]RTX binding competitionRatResiniferatoxin (RTX)Ki = 4.40 nM
Capsaicin-induced TRPV1 activationHumanCapsaicin (30 nM)0.236 nM
Capsaicin-induced TRPV1 activationRatCapsaicin (30 nM)0.247 nM
In Vivo Efficacy in Pain Models

This compound has shown significant analgesic effects in several rodent models of inflammatory and neuropathic pain.

Table 2: In Vivo Efficacy of this compound in Pain Models

Pain ModelSpeciesRoute of AdministrationEffective DoseEffectReference
NSAID-refractory arthritis (CFA-induced)RatOral0.3 mg/kgReversed mechanical hyperalgesia[1]
Post-herpetic neuralgia (HSV-1 inoculated)MouseOral0.3 mg/kgReduced chronic pain[1]
Neuropathic pain (L5 spinal nerve ligation)RatOral0.3 mg/kgPartially attenuated mechanical hyperalgesia[1]
Inflammatory pain (formalin-induced)Rat/MouseOralNot specifiedReduced pain in the second phase[1]
Pharmacology in Bladder Overactivity

The role of TRPV1 in sensory nerve activation in the bladder led to the investigation of this compound in models of bladder overactivity.

Table 3: Efficacy of this compound in a Rat Model of Bladder Overactivity

ModelEffect of this compoundReference
Resiniferatoxin or acetic acid-induced bladder overactivitySignificantly increased the intercontraction interval and voided volume without affecting maximal voiding pressure.
Normal bladder activityNo significant effects on intercontraction interval, voided volume, or maximal voiding pressure.
Carbachol-induced bladder muscle contractionNo effect.

Mechanism of Action

This compound is a selective antagonist of the TRPV1 receptor. By binding to this receptor on primary afferent sensory neurons, it blocks the influx of cations (primarily Ca2+ and Na+) that is triggered by noxious stimuli. This inhibition of neuronal depolarization prevents the propagation of pain signals to the central nervous system.

TRPV1 Antagonism by this compound cluster_neuron Sensory Neuron TRPV1 TRPV1 Receptor Ca_Na TRPV1->Ca_Na Opens Channel (Ca2+/Na+ influx) PainSignal Pain Signal Propagation Ca_Na->PainSignal Depolarization NoxiousStimuli Noxious Stimuli (Heat, Protons, Capsaicin) NoxiousStimuli->TRPV1 Activates JTS653 This compound JTS653->TRPV1 Blocks

Figure 1: Simplified signaling pathway of this compound action.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully available in the public domain. The following represents a generalized workflow based on standard pharmacological testing procedures.

This compound Preclinical Evaluation Workflow Discovery Compound Discovery & Synthesis InVitro In Vitro Assays (Binding, Functional) Discovery->InVitro InVivoPain In Vivo Efficacy (Pain Models) InVitro->InVivoPain InVivoBladder In Vivo Efficacy (Bladder Models) InVitro->InVivoBladder Safety Safety & Toxicology (e.g., Body Temperature) InVivoPain->Safety InVivoBladder->Safety Clinical Clinical Trials Safety->Clinical

Figure 2: Generalized preclinical development workflow for this compound.

Clinical Development and Discontinuation

A Phase 2 clinical trial of this compound for the treatment of post-herpetic neuralgia was initiated in June 2010 (Registration Number: JPRN-jRCT2080221142). The study aimed to enroll 160 participants.

The development of this compound, like many other TRPV1 antagonists, was likely halted due to the on-target side effect of hyperthermia (an increase in body temperature). This phenomenon is a recognized class-wide effect of TRPV1 antagonists and has been a major hurdle in their clinical development.

Conclusion

This compound is a potent and selective TRPV1 antagonist that showed promising efficacy in preclinical models of chronic pain and bladder overactivity. However, its development was likely terminated due to the challenging safety profile associated with TRPV1 antagonism, specifically the induction of hyperthermia. The story of this compound highlights the complexities of translating a promising pharmacological mechanism into a safe and effective therapeutic. Further research in this area may focus on developing biased or peripherally restricted TRPV1 antagonists to mitigate the on-target side effects.

References

Jts-653: An In-Depth Profile of a Highly Selective TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jts-653, with the chemical name (3S)-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][3] The TRPV1 channel is a critical component in nociceptive signaling pathways, activated by a variety of stimuli including heat, protons (acidic conditions), and capsaicin, the pungent compound in chili peppers. Its role in pain and neurogenic inflammation has made it a significant target for the development of novel analgesic drugs. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its on-target potency and summarizing its off-target characteristics. It also includes detailed methodologies for key experiments and visual representations of relevant pathways and workflows to support further research and development.

Selectivity Profile of this compound

The selectivity of a compound is a critical determinant of its therapeutic window and potential for adverse effects. This compound has been characterized as a highly selective TRPV1 antagonist based on a range of in vitro and in vivo studies.

On-Target Activity

This compound demonstrates high affinity and potent antagonism at the human and rat TRPV1 channels across multiple activation modalities. The quantitative data from key in vitro assays are summarized in the table below.

Assay TypeSpeciesAgonistParameterValue (nM)
Radioligand BindingHuman[3H]ResiniferatoxinKi11.44[3]
Rat[3H]ResiniferatoxinKi4.40
Functional (Capsaicin)Human30 nM CapsaicinIC500.236
Rat30 nM CapsaicinIC500.247
Functional (Proton)HumanProtonsIC500.320
RatProtonsIC500.347
Functional (Heat)RatHeatIC501.4

Table 1: In Vitro On-Target Activity of this compound at TRPV1 Channels

Off-Target Activity

A comprehensive, publicly available screening of this compound against a broad panel of off-target receptors, ion channels, and kinases (e.g., a CEREP or Eurofins SafetyScreen panel) has not been identified in the reviewed literature. However, the primary publication describing the pharmacological characterization of this compound explicitly states that the compound "showed weak or no inhibitory effects on other TRP channels, receptors, and enzymes". This indicates a high degree of selectivity for TRPV1 over other related and unrelated molecular targets, although quantitative data to support this statement is not broadly available.

Signaling Pathways and Experimental Workflows

TRPV1 Signaling Pathway

The activation of the TRPV1 channel by various noxious stimuli leads to the influx of cations, primarily Ca2+ and Na+, resulting in depolarization of sensory neurons and the propagation of a pain signal. The following diagram illustrates the key activation and downstream signaling events of the TRPV1 channel.

TRPV1_Signaling_Pathway cluster_stimuli Exogenous & Endogenous Stimuli cluster_channel TRPV1 Channel cluster_cellular_response Cellular Response Heat (>43°C) Heat (>43°C) TRPV1 TRPV1 (Ion Channel) Heat (>43°C)->TRPV1 Protons (H+) Protons (H+) Protons (H+)->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Endocannabinoids Endocannabinoids Endocannabinoids->TRPV1 Cation_Influx Ca2+ / Na+ Influx TRPV1->Cation_Influx Channel Opening Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release (e.g., CGRP, Substance P) Action_Potential->Neurotransmitter_Release Pain_Signal Pain Signal Propagation Neurotransmitter_Release->Pain_Signal Jts653 This compound Jts653->TRPV1 Antagonism

TRPV1 Signaling Pathway and Point of this compound Antagonism.
Experimental Workflow: In Vitro Selectivity Assays

The following diagram outlines the general workflow for the key in vitro assays used to determine the selectivity profile of this compound.

In_Vitro_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays (e.g., Ca2+ influx) B1 Prepare membranes from TRPV1-expressing cells B2 Incubate membranes with [3H]Resiniferatoxin (radioligand) and varying concentrations of this compound B1->B2 B3 Separate bound and free radioligand B2->B3 B4 Quantify bound radioactivity B3->B4 B5 Calculate Ki value B4->B5 F1 Culture TRPV1-expressing cells loaded with a Ca2+ indicator dye F2 Pre-incubate cells with varying concentrations of this compound F1->F2 F3 Stimulate cells with an agonist (Capsaicin, Protons, or Heat) F2->F3 F4 Measure intracellular Ca2+ (fluorescence) F3->F4 F5 Calculate IC50 value F4->F5

Workflow for In Vitro Selectivity Assays.
Experimental Workflow: In Vivo Pain Models

This compound has demonstrated efficacy in several preclinical models of pain. The workflow for these models is depicted below.

In_Vivo_Workflow cluster_induction Pain Model Induction cluster_treatment Treatment and Assessment Induce_Inflammatory Induce Inflammatory Pain (e.g., CFA or Carrageenan injection) Administer Administer this compound or vehicle (e.g., oral gavage) Induce_Inflammatory->Administer Induce_Neuropathic Induce Neuropathic Pain (e.g., L5 Spinal Nerve Ligation) Induce_Neuropathic->Administer Induce_Acute Induce Acute/Tonic Pain (e.g., Formalin injection) Induce_Acute->Administer Assess Assess nociceptive behavior (e.g., von Frey filaments for mechanical allodynia, Hargreaves test for thermal hyperalgesia) Administer->Assess Analyze Analyze and compare pain thresholds between treated and control groups Assess->Analyze

General Workflow for In Vivo Pain Models.

Experimental Protocols

In Vitro Assays

1. [3H]Resiniferatoxin (RTX) Competition Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the TRPV1 channel.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing either human or rat TRPV1.

    • Incubation: The cell membranes are incubated with a fixed concentration of [3H]RTX, a potent TRPV1 agonist radioligand, in the presence of varying concentrations of this compound.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

2. Proton-Induced Activation Assay (Calcium Influx)

  • Objective: To determine the potency (IC50) of this compound in inhibiting proton-induced TRPV1 activation.

  • Methodology:

    • Cell Preparation: HEK293 cells expressing TRPV1 are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Compound Incubation: Cells are pre-incubated with various concentrations of this compound or vehicle.

    • Activation: The cells are then stimulated with an acidic buffer (e.g., pH 5.5) to activate the TRPV1 channels.

    • Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader or fluorescence microscope.

    • Data Analysis: The concentration-response curves are plotted to calculate the IC50 value for this compound.

3. Heat-Induced Inward Current Assay (Patch-Clamp Electrophysiology)

  • Objective: To measure the inhibitory effect (IC50) of this compound on heat-activated TRPV1 currents.

  • Methodology:

    • Cell Preparation: Whole-cell patch-clamp recordings are performed on TRPV1-expressing cells.

    • Compound Application: this compound at various concentrations is applied to the extracellular solution.

    • Heat Stimulation: The temperature of the bath solution is rapidly increased to a level that activates TRPV1 (e.g., >43°C).

    • Current Measurement: The resulting inward currents are recorded.

    • Data Analysis: The inhibition of the heat-induced current by this compound is quantified and used to determine the IC50 value.

In Vivo Assays

1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

  • Objective: To assess the efficacy of this compound in a model of persistent inflammatory pain.

  • Methodology:

    • Induction: A subcutaneous injection of CFA into the plantar surface of the hind paw of a rodent induces a localized inflammation, resulting in thermal hyperalgesia and mechanical allodynia.

    • Treatment: this compound or vehicle is administered orally at various doses.

    • Behavioral Testing: Nociceptive thresholds are measured at different time points post-treatment. Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a radiant heat source (Hargreaves test).

    • Data Analysis: The paw withdrawal thresholds or latencies in the this compound-treated group are compared to the vehicle-treated group.

2. L5 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

  • Objective: To evaluate the effect of this compound on neuropathic pain.

  • Methodology:

    • Surgery: In an anesthetized rat, the L5 spinal nerve is tightly ligated. This procedure leads to the development of persistent mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.

    • Treatment: Following a post-operative recovery and stabilization period, animals are treated with this compound or vehicle.

    • Behavioral Testing: Mechanical and thermal sensitivity are assessed as described for the CFA model.

    • Data Analysis: The anti-allodynic and anti-hyperalgesic effects of this compound are determined by comparing the withdrawal thresholds/latencies with the vehicle group.

3. Formalin-Induced Pain

  • Objective: To characterize the activity of this compound in a model of acute and tonic pain.

  • Methodology:

    • Induction: A dilute solution of formalin is injected into the plantar surface of a rodent's hind paw. This induces a biphasic pain response: an early, acute phase (Phase 1) followed by a later, tonic phase (Phase 2) driven by inflammation and central sensitization.

    • Treatment: this compound or vehicle is administered prior to the formalin injection.

    • Behavioral Observation: The amount of time the animal spends licking or flinching the injected paw is recorded during both phases.

    • Data Analysis: The duration of nociceptive behaviors is compared between the this compound and vehicle groups for each phase.

Conclusion

This compound is a highly potent and selective TRPV1 antagonist, demonstrating nanomolar to sub-nanomolar activity against capsaicin, proton, and heat-induced activation of the channel. While comprehensive quantitative off-target screening data is not publicly available, initial reports indicate weak to no activity at other TRP channels, receptors, and enzymes, suggesting a favorable selectivity profile. Its efficacy in multiple preclinical models of inflammatory, neuropathic, and acute pain underscores its potential as a novel analgesic. The detailed methodologies and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working on TRPV1 antagonists and the broader field of pain research.

References

JTS-653: A Potent and Selective Molecular Probe for Elucidating TRPV1 Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (low pH), and various endogenous and exogenous chemical ligands.[1][2] Its activation on sensory neurons is a key event in the signaling pathways of acute and chronic pain, as well as inflammation.[2][3] Given its central role in nociception, TRPV1 has emerged as a significant target for the development of novel analgesic drugs.[4] The exploration of TRPV1 function and its modulation requires highly specific and potent molecular tools. JTS-653, a novel benzoxazine derivative, has been identified as a highly potent and selective antagonist of the TRPV1 receptor, making it an invaluable molecular probe for investigating the physiological and pathological roles of this ion channel. This technical guide provides a comprehensive overview of this compound, its mechanism of action, in vitro and in vivo pharmacological properties, and detailed experimental protocols for its use as a molecular probe for TRPV1 function.

Mechanism of Action

This compound acts as a competitive antagonist at the TRPV1 receptor. This has been demonstrated through its ability to displace the binding of potent TRPV1 agonists, such as [3H]resiniferatoxin (RTX), from both human and rat TRPV1 channels. As a competitive antagonist, this compound binds to the same site as agonists like capsaicin, thereby preventing the conformational changes required for channel opening and subsequent cation influx. This direct inhibition of TRPV1 activation makes this compound a powerful tool for dissecting the downstream consequences of TRPV1 signaling in various cellular and physiological contexts.

Data Presentation: Pharmacological Profile of this compound

The following tables summarize the quantitative data on the in vitro and in vivo pharmacology of this compound, highlighting its potency and efficacy.

Table 1: In Vitro Potency of this compound against TRPV1

ParameterSpeciesActivatorValueReference(s)
IC50 HumanCapsaicin (30 nM)0.236 nM
RatCapsaicin (30 nM)0.247 nM
HumanProtons (pH 6.0)0.320 nM
RatProtons (pH 6.0)0.347 nM
RatHeat (>43°C)1.4 nM
Ki Human[3H]Resiniferatoxin11.44 nM
Rat[3H]Resiniferatoxin4.40 nM
pA2 HumanCapsaicin10.1

Table 2: In Vivo Efficacy of this compound in Rodent Models of Pain

Pain ModelSpeciesEffectEffective Oral DoseReference(s)
Capsaicin-induced mechanical hyperalgesia RatSignificant prevention1 mg/kg
Carrageenan-induced mechanical hyperalgesia RatAttenuation0.3 mg/kg
Carrageenan-induced thermal hyperalgesia RatSignificant attenuation0.1 mg/kg
RatFull reversal0.3 mg/kg
Complete Freund's Adjuvant (CFA)-induced mechanical hyperalgesia RatReversal0.3 mg/kg
Herpes simplex virus-1-induced chronic pain MouseReduction of chronic pain0.3 mg/kg
L5 spinal nerve ligation (neuropathic pain) RatPartial attenuation of mechanical hyperalgesia0.3 mg/kg
Formalin-induced pain (second phase) RatReductionNot specified

Selectivity Profile:

This compound has been reported to exhibit weak or no inhibitory effects on other TRP channels, as well as a panel of other receptors and enzymes, indicating a high degree of selectivity for TRPV1. However, detailed quantitative data on a broad selectivity screen are not extensively available in the public domain.

Pharmacokinetic Profile:

Detailed pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not widely published. The available in vivo studies demonstrate its oral activity, suggesting sufficient oral bioavailability for efficacy in rodent models. A noted pharmacodynamic effect in vivo is a transient increase in body temperature at a dose of 0.3 mg/kg (p.o.), a common side effect observed with TRPV1 antagonists.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound as a molecular probe.

In Vitro Characterization

This assay is used to determine the binding affinity (Ki) of this compound to the TRPV1 receptor.

  • Cell/Tissue Preparation:

    • Use HEK293 cells stably expressing either human or rat TRPV1, or membrane preparations from dorsal root ganglia (DRG) or spinal cord tissue.

    • Homogenize cells or tissues in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay Protocol:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled TRPV1 ligand like capsaicin or unlabeled RTX (for non-specific binding).

      • 50 µL of various concentrations of this compound.

      • 50 µL of [3H]Resiniferatoxin (RTX) at a final concentration close to its Kd (e.g., 20-100 pM).

      • 100 µL of the membrane preparation (typically 50-100 µg of protein).

    • Incubate the plate at 37°C for 60 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in assay buffer using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]RTX and Kd is its dissociation constant.

This technique is employed to measure the inhibitory effect of this compound on TRPV1 channel currents activated by various stimuli.

  • Cell Preparation:

    • Plate HEK293 cells stably expressing human or rat TRPV1 onto glass coverslips 24-48 hours before the experiment.

    • Alternatively, primary cultures of dorsal root ganglion (DRG) neurons can be used.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, 2 Na2-ATP (pH adjusted to 7.2 with KOH).

  • Electrophysiological Recording Protocol:

    • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Hold the cell at a holding potential of -60 mV.

    • Apply a TRPV1 agonist (e.g., capsaicin at its EC50 concentration, protons by lowering the pH of the external solution, or heat by increasing the temperature of the perfusate to >43°C) to evoke an inward current.

    • After a stable baseline current is established, co-apply the agonist with various concentrations of this compound.

    • Record the current responses and wash out this compound to observe any recovery.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in the presence of different concentrations of this compound.

    • Normalize the current amplitude to the control response (agonist alone).

    • Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC50.

In Vivo Characterization

This model assesses the ability of this compound to reverse inflammatory heat pain.

  • Animals: Male Sprague-Dawley rats (150-200 g).

  • Procedure:

    • Acclimatize the rats to the testing environment and the measurement apparatus (e.g., plantar test device).

    • Measure the baseline paw withdrawal latency to a radiant heat source. The heat intensity should be adjusted to produce a baseline latency of approximately 10-12 seconds.

    • Induce inflammation by injecting 100 µL of a 2% (w/v) solution of lambda-carrageenan in saline into the plantar surface of one hind paw.

    • At a predetermined time after carrageenan injection (e.g., 2.5 hours), when hyperalgesia is established, administer this compound orally (p.o.) or via the desired route. A vehicle control group should be included.

    • Measure the paw withdrawal latency at various time points after this compound administration (e.g., 30, 60, 120, and 240 minutes).

  • Data Analysis:

    • Calculate the paw withdrawal latency for each animal at each time point.

    • Compare the withdrawal latencies of the this compound-treated groups with the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • The reversal of hyperalgesia is indicated by a significant increase in paw withdrawal latency in the this compound-treated animals compared to the vehicle group.

This model evaluates the efficacy of this compound in a model of acute neurogenic pain.

  • Animals: Male Sprague-Dawley rats (150-200 g).

  • Procedure:

    • Acclimatize the rats to the testing environment and the measurement apparatus (e.g., von Frey filaments).

    • Determine the baseline paw withdrawal threshold to mechanical stimuli using a series of calibrated von Frey filaments. The 50% withdrawal threshold can be determined using the up-down method.

    • Administer this compound or vehicle orally at a specified time before the capsaicin challenge.

    • Inject a low dose of capsaicin (e.g., 10 µL of a 0.1% solution) into the plantar surface of one hind paw to induce mechanical hyperalgesia.

    • Measure the paw withdrawal threshold at various time points after the capsaicin injection (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis:

    • Calculate the 50% paw withdrawal threshold for each animal at each time point.

    • Compare the withdrawal thresholds of the this compound-treated groups with the vehicle-treated group using appropriate statistical analysis.

    • Prevention of mechanical hyperalgesia is demonstrated by a significantly higher paw withdrawal threshold in the this compound-treated animals compared to the vehicle group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

TRPV1_Signaling_Pathway cluster_stimuli TRPV1 Activators cluster_downstream Downstream Effects Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activation Heat Heat (>43°C) Heat->TRPV1 Activation Protons Protons (H+) Protons->TRPV1 Activation Cation_Influx Ca²⁺/Na⁺ Influx TRPV1->Cation_Influx JTS653 This compound (Competitive Antagonist) JTS653->TRPV1 Inhibition Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Pain_Sensation Pain Sensation Action_Potential->Pain_Sensation

Caption: TRPV1 Signaling Pathway and Inhibition by this compound.

In_Vitro_Workflow cluster_binding Radioligand Binding Assay cluster_epys Whole-Cell Patch Clamp b1 Prepare TRPV1-expressing cell membranes b2 Incubate membranes with [3H]RTX and this compound b1->b2 b3 Filter and count radioactivity b2->b3 b4 Calculate Ki value b3->b4 e1 Culture TRPV1-expressing HEK293 cells e2 Establish whole-cell configuration e1->e2 e3 Activate TRPV1 and apply This compound e2->e3 e4 Measure current inhibition and calculate IC50 e3->e4 start In Vitro Characterization start->b1 start->e1

Caption: In Vitro Experimental Workflow for this compound.

In_Vivo_Workflow cluster_thermal Carrageenan-Induced Thermal Hyperalgesia cluster_mechanical Capsaicin-Induced Mechanical Hyperalgesia t1 Measure baseline paw withdrawal latency t2 Induce inflammation with carrageenan t1->t2 t3 Administer this compound (p.o.) t2->t3 t4 Measure withdrawal latency over time t3->t4 m1 Determine baseline paw withdrawal threshold m2 Administer this compound (p.o.) m1->m2 m3 Induce hyperalgesia with capsaicin m2->m3 m4 Measure withdrawal threshold over time m3->m4 start In Vivo Efficacy Models start->t1 start->m1

Caption: In Vivo Experimental Workflow for this compound.

Conclusion

This compound is a highly potent, selective, and orally active antagonist of the TRPV1 receptor. Its ability to effectively block TRPV1 activation by multiple stimuli, both in vitro and in vivo, establishes it as a superior molecular probe for investigating the multifaceted roles of TRPV1 in health and disease. For researchers in academia and the pharmaceutical industry, this compound offers a valuable tool to dissect TRPV1-mediated signaling pathways, validate TRPV1 as a therapeutic target, and explore the potential of TRPV1 antagonism for the treatment of chronic pain and other TRPV1-related disorders. The detailed protocols and compiled data in this guide are intended to facilitate the effective use of this compound in advancing our understanding of TRPV1 biology and in the development of next-generation therapeutics.

References

In Silico Modeling of Jts-653 and TRPV1 Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical target in pain and inflammation pathways. Jts-653 is a potent and selective antagonist of TRPV1, demonstrating efficacy in preclinical models of chronic pain.[1][2] This technical guide provides an in-depth overview of a hypothetical in silico modeling study of the interaction between this compound and the TRPV1 channel. The document details the methodologies for molecular docking and molecular dynamics simulations, presenting hypothetical quantitative data in structured tables for clarity. Furthermore, it includes visualizations of the proposed signaling pathway and experimental workflows using the DOT language to facilitate understanding for researchers, scientists, and professionals in drug development. While direct in silico studies on this compound are not publicly available, this guide synthesizes common methodologies from related research on other TRPV1 antagonists to present a plausible computational investigation.[3][4]

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in the pathogenesis of various pain conditions. It is activated by a variety of stimuli, including heat, protons, and capsaicin, the pungent component of chili peppers. Activation of TRPV1 leads to an influx of cations, primarily Ca2+, which excites primary sensory neurons and results in the sensation of pain. Consequently, TRPV1 has emerged as a promising therapeutic target for the development of novel analgesic and anti-inflammatory drugs.

This compound is a highly potent and selective TRPV1 antagonist that has shown significant analgesic effects in in vivo models of chronic pain that are often refractory to non-steroidal anti-inflammatory drugs (NSAIDs). Understanding the molecular interactions between this compound and the TRPV1 channel is crucial for the rational design of more effective and safer therapeutics. In silico modeling, encompassing techniques like molecular docking and molecular dynamics (MD) simulations, provides a powerful and cost-effective approach to elucidate these interactions at an atomic level.

This guide outlines a comprehensive in silico workflow to investigate the binding of this compound to the TRPV1 channel. It serves as a blueprint for researchers aiming to conduct similar computational studies on novel TRPV1 modulators.

Proposed Signaling Pathway of this compound at the TRPV1 Channel

This compound, as a TRPV1 antagonist, is hypothesized to block the channel's activation, thereby inhibiting the downstream signaling cascade that leads to pain perception. The following diagram illustrates this proposed mechanism.

G cluster_0 Normal TRPV1 Activation cluster_1 Inhibition by this compound Noxious_Stimuli Noxious Stimuli (Heat, Protons, Capsaicin) TRPV1_Activation TRPV1 Channel Activation Noxious_Stimuli->TRPV1_Activation Cation_Influx Ca2+/Na+ Influx TRPV1_Activation->Cation_Influx TRPV1_Binding Binding to TRPV1 Neuron_Depolarization Neuronal Depolarization Cation_Influx->Neuron_Depolarization Pain_Signal Pain Signal Transmission Neuron_Depolarization->Pain_Signal Jts_653 This compound Jts_653->TRPV1_Binding Channel_Block Channel Blockade TRPV1_Binding->Channel_Block No_Influx No Cation Influx Channel_Block->No_Influx Analgesia Analgesia No_Influx->Analgesia G Start Start: System Preparation Ligand_Prep This compound Structure Preparation (2D to 3D, Energy Minimization) Start->Ligand_Prep Protein_Prep TRPV1 Receptor Preparation (PDB Structure Selection, Cleaning) Start->Protein_Prep Docking Molecular Docking (Binding Site Prediction, Pose Generation) Ligand_Prep->Docking Protein_Prep->Docking MD_Simulation Molecular Dynamics Simulation (System Solvation, Equilibration, Production Run) Docking->MD_Simulation Analysis Data Analysis (Binding Energy, RMSD, RMSF, Interaction Analysis) MD_Simulation->Analysis End End: Elucidation of Interaction Analysis->End

References

The Pharmacological Profile of JTS-653: A Potent and Selective TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in the perception of noxious stimuli, including heat, protons, and capsaicin, the pungent component of chili peppers. Its role in pain signaling pathways has made it a significant target for the development of novel analgesic drugs. JTS-653, identified as (3S)-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][1]oxazine-8-carboxamide, has emerged as a highly potent and selective antagonist of the TRPV1 receptor. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its in vitro and in vivo properties, the experimental methodologies used for its characterization, and its effects on various pain models and physiological parameters.

In Vitro Pharmacological Profile

This compound demonstrates robust and selective antagonist activity at the TRPV1 receptor across different species and activation modalities. The following tables summarize the key quantitative data obtained from various in vitro assays.

Table 1: Inhibitory Potency of this compound on Capsaicin-Induced TRPV1 Activation
SpeciesAssay TypeIC50 (nM)
HumanCalcium Influx0.236[2][3]
RatCalcium Influx0.247[2]
Table 2: Inhibitory Potency of this compound on Proton-Induced TRPV1 Activation
SpeciesAssay TypeIC50 (nM)
HumanCalcium Influx0.320
RatCalcium Influx0.347
Table 3: Inhibitory Potency of this compound on Heat-Induced TRPV1 Activation
SpeciesAssay TypeIC50 (nM)
RatElectrophysiology1.4
Table 4: Binding Affinity of this compound to the TRPV1 Receptor
SpeciesAssay TypeKi (nM)
Human[3H]Resiniferatoxin Displacement11.44
Rat[3H]Resiniferatoxin Displacement4.40

In Vivo Pharmacological Profile

This compound has demonstrated significant analgesic efficacy in various preclinical models of inflammatory and neuropathic pain. It has also been shown to have a transient effect on body temperature, a known class effect of TRPV1 antagonists.

Table 5: Efficacy of this compound in Animal Models of Pain
Pain ModelSpeciesRoute of AdministrationEffective DoseObserved Effect
Capsaicin-Induced Mechanical HyperalgesiaRatOral (p.o.)1 mg/kgSignificant prevention of hyperalgesia
Carrageenan-Induced Mechanical HyperalgesiaRatOral (p.o.)0.3 mg/kgAttenuation of hyperalgesia
Carrageenan-Induced Thermal HyperalgesiaRatOral (p.o.)0.1 - 0.3 mg/kgSignificant attenuation and full reversal
Complete Freund's Adjuvant (CFA)-Induced Mechanical HyperalgesiaRatOral (p.o.)0.3 mg/kgReversal of hyperalgesia
L5 Spinal Nerve LigationRatOral (p.o.)0.3 mg/kgPartial attenuation of mechanical hyperalgesia
Formalin-Induced Pain (Second Phase)RatOral (p.o.)Not specifiedReduction of pain behavior
Post-Herpetic Pain (HSV-1)MouseOral (p.o.)0.3 mg/kgReduction of chronic pain
Table 6: Effect of this compound on Body Temperature
SpeciesRoute of AdministrationDoseObserved Effect
RatOral (p.o.)0.3 mg/kgTransient increase in body temperature

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Assays

1. [3H]Resiniferatoxin (RTX) Binding Assay (Competitive Binding)

  • Objective: To determine the binding affinity (Ki) of this compound to the TRPV1 receptor.

  • Cell Preparation: Membranes are prepared from cells stably expressing either human or rat TRPV1.

  • Assay Protocol:

    • Cell membranes are incubated with a fixed concentration of [3H]RTX, a high-affinity radiolabeled TRPV1 agonist.

    • Increasing concentrations of this compound are added to the incubation mixture to compete with [3H]RTX for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled potent TRPV1 ligand.

    • After incubation, the membranes are harvested by filtration, and the amount of bound radioactivity is quantified using a scintillation counter.

    • The Ki value is calculated from the IC50 value (the concentration of this compound that displaces 50% of the specific [3H]RTX binding) using the Cheng-Prusoff equation.

2. Calcium Influx Assay (FLIPR)

  • Objective: To measure the inhibitory effect of this compound on TRPV1 activation by capsaicin and protons.

  • Cell Preparation: Cells stably expressing human or rat TRPV1 are plated in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Protocol:

    • The cell plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

    • A baseline fluorescence reading is taken before the addition of any compounds.

    • Cells are pre-incubated with varying concentrations of this compound or vehicle.

    • The TRPV1 channel is then activated by the addition of an agonist (capsaicin or an acidic solution).

    • The resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

3. Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To directly measure the effect of this compound on ion currents mediated by TRPV1 activation by heat.

  • Cell Preparation: Individual cells expressing rat TRPV1 are used for recording.

  • Assay Protocol:

    • A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell to achieve a whole-cell configuration.

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).

    • Heat-activated TRPV1 currents are elicited by rapidly perfusing the cell with a heated extracellular solution.

    • This compound is applied to the cell at various concentrations, and the effect on the heat-induced current is recorded.

    • The IC50 value is determined by measuring the reduction in the current amplitude at different concentrations of this compound.

In Vivo Models

1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

  • Objective: To assess the efficacy of this compound in a model of chronic inflammatory pain.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) is taken.

    • CFA is injected into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.

    • Mechanical hyperalgesia is assessed at various time points after CFA injection by measuring the paw withdrawal threshold.

    • This compound or vehicle is administered orally, and the effect on the paw withdrawal threshold is measured.

2. L5 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

  • Objective: To evaluate the effect of this compound on neuropathic pain.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Under anesthesia, the left L5 spinal nerve is tightly ligated with silk suture.

    • This procedure leads to the development of mechanical allodynia in the ipsilateral hind paw.

    • Mechanical allodynia is assessed by measuring the paw withdrawal threshold to von Frey filaments.

    • This compound or vehicle is administered orally, and the change in paw withdrawal threshold is determined.

3. Formalin-Induced Nociceptive Pain

  • Objective: To investigate the effect of this compound on both acute and tonic pain.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • A dilute solution of formalin is injected into the plantar surface of a hind paw.

    • This induces a biphasic pain response: an early, acute phase (Phase 1) followed by a later, tonic phase (Phase 2) of inflammatory pain.

    • Nociceptive behaviors, such as flinching and licking of the injected paw, are observed and quantified during both phases.

    • This compound or vehicle is administered prior to the formalin injection, and its effect on the nociceptive behaviors in each phase is evaluated.

4. Body Temperature Measurement

  • Objective: To assess the effect of this compound on core body temperature.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Core body temperature is monitored using a rectal probe or implantable telemetry devices.

    • A baseline temperature is recorded before drug administration.

    • This compound or vehicle is administered orally.

    • Body temperature is then measured at regular intervals for several hours to determine any drug-induced changes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the TRPV1 signaling pathway, a typical experimental workflow for an in vivo pain model, and the logical relationship of this compound's action.

TRPV1_Signaling_Pathway Stimuli Noxious Stimuli (Heat, Protons, Capsaicin) TRPV1 TRPV1 Channel Stimuli->TRPV1 Activates Ca_influx Ca²⁺/Na⁺ Influx TRPV1->Ca_influx JTS653 This compound JTS653->TRPV1 Blocks Depolarization Membrane Depolarization Ca_influx->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Neuron Nociceptive Neuron ActionPotential->Neuron PainSignal Pain Signal to CNS Neuron->PainSignal

Caption: TRPV1 signaling pathway and the inhibitory action of this compound.

InVivo_Workflow start Start acclimatization Animal Acclimatization start->acclimatization baseline Baseline Nociceptive Testing acclimatization->baseline induction Induction of Pain Model (e.g., CFA injection) baseline->induction development Pain Model Development (e.g., 24 hours) induction->development treatment Drug Administration (this compound or Vehicle) development->treatment post_treatment Post-Treatment Nociceptive Testing treatment->post_treatment data_analysis Data Analysis post_treatment->data_analysis end End data_analysis->end

Caption: Experimental workflow for a typical in vivo pain model.

Logical_Relationship JTS653 This compound TRPV1_Antagonism TRPV1 Antagonism JTS653->TRPV1_Antagonism causes Reduced_Nociception Reduced Nociceptive Signaling TRPV1_Antagonism->Reduced_Nociception leads to Altered_Thermoregulation Altered Thermoregulation TRPV1_Antagonism->Altered_Thermoregulation leads to Analgesia Analgesic Effect (Pain Relief) Reduced_Nociception->Analgesia results in Hyperthermia Transient Hyperthermia Altered_Thermoregulation->Hyperthermia results in

Caption: Logical relationship of this compound's action and its effects.

Conclusion

This compound is a potent and selective TRPV1 antagonist with a well-characterized pharmacological profile. Its robust efficacy in preclinical models of inflammatory and neuropathic pain highlights its potential as a novel analgesic agent. The transient hyperthermic effect observed is a known consequence of TRPV1 antagonism and warrants further investigation in clinical settings. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the pharmacology of this compound and its potential therapeutic applications. The detailed experimental protocols and visual representations of key concepts aim to facilitate a deeper understanding of this promising compound.

References

JTS-653: A Potent Antagonist of Capsaicin-Induced Cellular Responses

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of JTS-653 on capsaicin-induced cellular responses. This compound is a highly potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key ion channel involved in pain sensation and neurogenic inflammation. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo potency and efficacy of this compound in modulating capsaicin- and other TRPV1 agonist-induced responses.

Table 1: In Vitro Inhibitory Activity of this compound on TRPV1 Activation

AgonistSpeciesAssayIC50 / KiReference
Capsaicin (30 nM)Human-0.236 nM[1]
Capsaicin (30 nM)Rat-0.247 nM[1]
ProtonsHuman-0.320 nM[1]
ProtonsRat-0.347 nM[1]
HeatRatInward Current Block1.4 nM[1]
[3H]Resiniferatoxin (RTX)HumanCompetition BindingKi = 11.44 nM
[3H]Resiniferatoxin (RTX)RatCompetition BindingKi = 4.40 nM

Table 2: In Vivo Efficacy of this compound in Animal Models of Pain

Pain ModelSpeciesEffectEffective Dose (p.o.)Reference
Capsaicin-induced mechanical hyperalgesia-Significant prevention1 mg/kg
Carrageenan-induced mechanical hyperalgesia-Attenuation0.3 mg/kg
Carrageenan-induced thermal hyperalgesia-Significant attenuation0.1 mg/kg
Carrageenan-induced thermal hyperalgesia-Full reversal0.3 mg/kg
Post-herpetic pain (HSV-1 inoculated)MiceReduction of chronic pain0.3 mg/kg
L5 spinal nerve ligation (neuropathic pain)RatsPartial attenuation of mechanical hyperalgesia0.3 mg/kg
Complete-Freund-adjuvant (inflammatory pain)RatsReversal of mechanical hyperalgesia0.3 mg/kg
Formalin-induced pain (second phase)-ReductionNot specified

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in capsaicin-induced cellular responses and the mechanism of action of this compound.

cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Depolarization Membrane Depolarization TRPV1->Depolarization Capsaicin Capsaicin Capsaicin->TRPV1 Activates JTS653 This compound JTS653->TRPV1 Blocks Cellular_Responses Cellular Responses (e.g., Neurotransmitter Release, Pain Signal Propagation) Ca_influx->Cellular_Responses Depolarization->Cellular_Responses

Caption: Mechanism of this compound in blocking capsaicin-induced TRPV1 activation and subsequent cellular responses.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Protons Protons (H⁺) Protons->TRPV1 Activates Heat Heat (>42°C) Heat->TRPV1 Activates Ca_influx ↑ [Ca²⁺]i TRPV1->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin PLC PLC PKC PKC PLC->PKC Sensitization Channel Sensitization PKC->Sensitization PKA PKA PKA->Sensitization Desensitization Channel Desensitization Calmodulin->Desensitization Desensitization->TRPV1 Sensitization->TRPV1 Phosphorylation

Caption: Overview of TRPV1 activation by various stimuli and key intracellular signaling pathways involved in its modulation.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound on capsaicin-induced cellular responses. These protocols are based on standard methodologies in the field and should be optimized for specific cell types and experimental conditions.

Cell Culture
  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing recombinant human or rat TRPV1 are commonly used. Dorsal Root Ganglion (DRG) neurons can be used for primary cell-based assays.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B) to maintain TRPV1 expression. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration upon TRPV1 activation.

  • Materials:

    • TRPV1-expressing cells

    • Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

    • Pluronic F-127

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • Capsaicin stock solution

    • This compound stock solution

    • 96- or 384-well black, clear-bottom plates

    • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

  • Procedure:

    • Seed cells into the assay plates and culture overnight to form a confluent monolayer.

    • Prepare the calcium indicator loading buffer by diluting the fluorescent dye and Pluronic F-127 in the assay buffer.

    • Remove the culture medium and add the loading buffer to the cells. Incubate for 45-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time.

    • The increase in fluorescence corresponds to the influx of calcium.

  • Data Analysis:

    • Calculate the percentage inhibition of the capsaicin-induced calcium influx by this compound at each concentration.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPV1 channel.

  • Materials:

    • TRPV1-expressing cells

    • Patch-clamp rig (amplifier, micromanipulator, microscope)

    • Borosilicate glass capillaries for pipette fabrication

    • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4)

    • Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA; pH 7.2)

    • Capsaicin and this compound stock solutions

  • Procedure:

    • Plate cells on glass coverslips suitable for electrophysiology.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

    • Fabricate a patch pipette with a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a gigaohm seal with a target cell and then rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply capsaicin via a perfusion system to elicit an inward current.

    • After washing out the capsaicin, pre-incubate the cell with this compound for a defined period.

    • Co-apply capsaicin and this compound and record the resulting current.

  • Data Analysis:

    • Measure the peak amplitude of the capsaicin-induced current in the absence and presence of this compound.

    • Calculate the percentage inhibition of the current by this compound.

    • Construct a concentration-response curve to determine the IC50 for current inhibition.

Radioligand Binding Assay

This assay measures the ability of this compound to displace a radiolabeled TRPV1 agonist, such as [3H]resiniferatoxin (RTX), from the channel.

  • Materials:

    • Membrane preparations from cells or tissues expressing TRPV1

    • [3H]RTX

    • This compound

    • Binding buffer

    • Glass fiber filters

    • Scintillation cocktail and counter

  • Procedure:

    • Incubate the membrane preparations with a fixed concentration of [3H]RTX and varying concentrations of this compound in the binding buffer.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a non-labeled ligand) from total binding.

    • Plot the percentage of specific [3H]RTX binding against the logarithm of the this compound concentration.

    • Fit the data to a competition binding equation to determine the Ki value for this compound.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for in vitro and in vivo characterization of this compound.

start Start: In Vitro Characterization cell_culture Culture TRPV1-expressing cells start->cell_culture binding_assay Radioligand Binding Assay (e.g., [³H]RTX displacement) cell_culture->binding_assay functional_assay Functional Assays cell_culture->functional_assay data_analysis Data Analysis (Determine Ki, IC₅₀) binding_assay->data_analysis calcium_assay Calcium Influx Assay (Fluo-4) functional_assay->calcium_assay ep_assay Electrophysiology (Patch-Clamp) functional_assay->ep_assay calcium_assay->data_analysis ep_assay->data_analysis end End: Potency and Mechanism data_analysis->end

Caption: A typical workflow for the in vitro characterization of this compound's effects on TRPV1.

start Start: In Vivo Efficacy Testing animal_model Select Animal Model of Pain (e.g., Capsaicin, Carrageenan, Neuropathic) start->animal_model dosing Administer this compound (p.o.) at various doses animal_model->dosing behavioral_test Perform Behavioral Testing (e.g., von Frey, Hargreaves) dosing->behavioral_test data_collection Collect and Analyze Data (Paw withdrawal threshold/latency) behavioral_test->data_collection pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling (Optional) data_collection->pk_pd end End: Determine In Vivo Efficacy data_collection->end pk_pd->end

Caption: A generalized workflow for evaluating the in vivo analgesic efficacy of this compound.

References

Methodological & Application

Application Notes and Protocols for JTS-653 in Attenuating Mechanical Hyperalgesia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JTS-653, a selective Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, for attenuating mechanical hyperalgesia in a preclinical model of inflammatory pain. The information is compiled from published research and is intended to guide the design and execution of similar studies.

Introduction

This compound is a potent and selective antagonist of the TRPV1 receptor, a key player in the transmission of pain signals.[1] In inflammatory conditions, the expression and sensitivity of TRPV1 receptors are upregulated, contributing to hyperalgesia, an increased sensitivity to pain. By blocking the activation of TRPV1, this compound has been shown to effectively reduce mechanical hyperalgesia in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from a pivotal study investigating the efficacy of this compound in a CFA-induced model of mechanical hyperalgesia in rats.

CompoundDosageRoute of AdministrationAnimal ModelKey FindingReference
This compound0.3 mg/kgOralRat (CFA-induced mechanical hyperalgesia)Reversed mechanical hyperalgesia on day 7 post-CFA injection.[1]
This compound0.3 mg/kgOralRat (L5 spinal nerve ligation)Partially attenuated mechanical hyperalgesia.[1]

Signaling Pathway of this compound in Attenuating Mechanical Hyperalgesia

This compound exerts its analgesic effect by blocking the TRPV1 receptor on nociceptive sensory neurons. In an inflammatory state, various inflammatory mediators (e.g., prostaglandins, bradykinin) are released and sensitize the TRPV1 receptor. This sensitization lowers the threshold for activation by physical stimuli, leading to an exaggerated pain response (mechanical hyperalgesia). This compound, as a TRPV1 antagonist, binds to the receptor and prevents its activation by endogenous ligands and physical stimuli, thereby reducing the influx of cations (primarily Ca2+ and Na+) and subsequent neuronal excitation and transmission of pain signals to the central nervous system.

G cluster_0 Inflammatory Milieu cluster_1 Nociceptive Neuron cluster_2 Pain Perception Inflammatory Mediators Inflammatory Mediators Sensitization Sensitization Inflammatory Mediators->Sensitization e.g., Prostaglandins, Bradykinin TRPV1 TRPV1 Receptor Activation Activation by Mechanical Stimulus TRPV1->Activation Sensitization->TRPV1 IonInflux Ca2+/Na+ Influx Activation->IonInflux JTS653 This compound JTS653->Blockade Blockade->TRPV1 Antagonism Depolarization Neuronal Depolarization IonInflux->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal to CNS ActionPotential->PainSignal Hyperalgesia Mechanical Hyperalgesia PainSignal->Hyperalgesia G cluster_0 Phase 1: Induction and Baseline cluster_1 Phase 2: Treatment and Assessment cluster_2 Phase 3: Data Analysis Acclimatization Animal Acclimatization (7 days) Baseline Baseline von Frey Test (Day 0) Acclimatization->Baseline CFA CFA Injection (Day 0) Baseline->CFA Development Development of Hyperalgesia (Days 1-6) CFA->Development Treatment Oral Administration of this compound (Day 7) Development->Treatment PostTreatmentTest Post-Treatment von Frey Test (Day 7, e.g., 1h post-dose) Treatment->PostTreatmentTest Analysis Data Analysis and Comparison of PWTs PostTreatmentTest->Analysis

References

Application Notes and Protocols for JTS-653 in Spinal Nerve Ligation Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition resulting from nerve injury, remains a significant challenge in clinical practice. The spinal nerve ligation (SNL) model in rodents is a widely utilized preclinical model to mimic the symptoms of human neuropathic pain, such as mechanical allodynia and hyperalgesia. JTS-653 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling pathways.[1] These application notes provide detailed protocols for utilizing this compound in the rat L5 spinal nerve ligation model of neuropathic pain, along with data presentation and visualization of the underlying signaling pathways.

Mechanism of Action

This compound is a selective antagonist of the TRPV1 receptor. In the context of neuropathic pain following spinal nerve ligation, the upregulation and sensitization of TRPV1 receptors on nociceptive neurons contribute to peripheral and central sensitization. By blocking the activation of TRPV1, this compound is hypothesized to inhibit the downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (p38 and ERK), which are implicated in the maintenance of neuropathic pain states. This action is expected to reduce neuronal hyperexcitability and alleviate pain hypersensitivity.

Data Presentation

The efficacy of this compound in attenuating mechanical hyperalgesia in the L5 spinal nerve ligation model has been demonstrated. The following table summarizes the quantitative data on the effect of orally administered this compound on paw withdrawal threshold (PWT).

Treatment GroupDose (mg/kg, p.o.)Time Post-Dose (hours)Paw Withdrawal Threshold (PWT) Effect
Vehicle--Baseline (Pre-injury levels are typically higher)
This compound0.30.5 - 8Partial attenuation of mechanical hyperalgesia
This compound12Maximum increase in PWT
This compound0.3, 1, 325Effect disappeared

Note: Data is compiled from available literature.[1] The vehicle used for oral administration of this compound was not specified in the primary publication.

Experimental Protocols

L5 Spinal Nerve Ligation (SNL) Surgery in Rats

This protocol describes the surgical procedure to induce neuropathic pain via ligation of the L5 spinal nerve.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, scissors, forceps, retractors)

  • Suture material (e.g., 6-0 silk suture)

  • Wound clips or sutures for skin closure

  • Antiseptic solution (e.g., povidone-iodine)

  • Sterile saline

  • Heating pad

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached.

  • Shave and disinfect the surgical area over the lumbar spine.

  • Make a dorsal midline incision to expose the paraspinal muscles at the L4-S2 level.

  • Carefully separate the paraspinal muscles to expose the L6 transverse process.

  • Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.

  • Isolate the L5 spinal nerve from the surrounding tissue.

  • Tightly ligate the L5 spinal nerve with a 6-0 silk suture.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Administer post-operative analgesics and allow the animal to recover on a heating pad.

  • Monitor the animal's recovery and check for signs of infection.

Assessment of Mechanical Allodynia using von Frey Filaments

This protocol details the procedure for measuring the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

  • Von Frey filaments of varying forces

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Acclimate the rats to the testing environment by placing them in individual chambers on the wire mesh platform for at least 15-30 minutes before testing.

  • Begin with a von Frey filament of intermediate force and apply it perpendicularly to the plantar surface of the ipsilateral (ligated) hind paw with sufficient force to cause the filament to bend.

  • Hold the filament in place for 3-5 seconds. A positive response is a sharp withdrawal or flinching of the paw.

  • If there is no response, use the next filament of increasing force. If there is a positive response, use the next filament of decreasing force.

  • The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.

  • Record the filament force that consistently elicits a withdrawal response.

Oral Administration of this compound

This protocol describes the oral gavage administration of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose or as determined by solubility testing)

  • Oral gavage needles

  • Syringes

Procedure:

  • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

  • Gently restrain the rat.

  • Insert the oral gavage needle carefully into the esophagus and deliver the this compound suspension.

  • Return the animal to its cage and monitor for any adverse reactions.

  • Behavioral testing should be conducted at specified time points after administration (e.g., 0.5, 2, 8, and 25 hours post-dose).

Visualizations

Signaling Pathway of Neuropathic Pain and this compound Intervention

G cluster_0 Nociceptive Neuron SNL Spinal Nerve Ligation (Nerve Injury) TRPV1 TRPV1 Receptor (Upregulated & Sensitized) SNL->TRPV1 causes MAPK MAPK Pathway (p38, ERK) TRPV1->MAPK activates JTS653 This compound JTS653->TRPV1 antagonizes Pain Neuropathic Pain (Allodynia, Hyperalgesia) MAPK->Pain leads to

Caption: Proposed mechanism of this compound in the SNL model.

Experimental Workflow for Evaluating this compound

G cluster_workflow Experimental Workflow start Day 0: L5 Spinal Nerve Ligation (or Sham Surgery) develop Days 1-7: Development of Neuropathic Pain start->develop baseline Day 7: Baseline Mechanical Allodynia Assessment (von Frey Test) develop->baseline treatment Day 8: Oral Administration of This compound or Vehicle baseline->treatment assessment Post-treatment: Assess Mechanical Allodynia at multiple time points (e.g., 0.5, 2, 8, 25 hrs) treatment->assessment analysis Data Analysis: Compare Paw Withdrawal Thresholds assessment->analysis

Caption: Timeline for the in vivo evaluation of this compound.

References

Application of JTS-653 in the Study of Post-Herpetic Neuralgia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-herpetic neuralgia (PHN) is a debilitating neuropathic pain condition that can persist for months or even years after a herpes zoster (shingles) outbreak. The underlying pathophysiology involves nerve damage and sensitization of pain pathways. JTS-653 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling. This document provides detailed application notes and protocols for utilizing this compound as a pharmacological tool to investigate the mechanisms of PHN and to evaluate its therapeutic potential.

Mechanism of Action

This compound exerts its analgesic effects by blocking the activation of the TRPV1 receptor.[1][2] In the context of PHN, nerve damage caused by the varicella-zoster virus leads to an upregulation and sensitization of TRPV1 channels on nociceptive neurons. Various inflammatory mediators and protons, which are present in the inflamed tissue, can then activate these sensitized TRPV1 channels, leading to an influx of cations (primarily Ca2+ and Na+). This influx depolarizes the neuron, initiating a cascade of events that includes the release of pro-nociceptive neuropeptides like substance P and calcitonin gene-related peptide (CGRP), ultimately resulting in the perception of pain. By antagonizing the TRPV1 receptor, this compound prevents this initial activation and subsequent signaling, thereby alleviating pain.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound from in vitro and in vivo studies.

ParameterSpeciesValueReference
In Vitro Activity
IC50 (Capsaicin-induced human TRPV1 activation)Human0.236 nM[2]
IC50 (Capsaicin-induced rat TRPV1 activation)Rat0.247 nM[2]
IC50 (Proton-induced human TRPV1 activation)Human0.320 nM[2]
IC50 (Proton-induced rat TRPV1 activation)Rat0.347 nM
IC50 (Heat-induced rat TRPV1 inward currents)Rat1.4 nM
Ki ([3H]RTX binding to human TRPV1)Human11.44 nM
Ki ([3H]RTX binding to rat TRPV1)Rat4.40 nM
In Vivo Efficacy
Mechanical Hyperalgesia (CFA model)RatReversal at 0.3 mg/kg, p.o.
Chronic Pain (HSV-1 model)MouseReduction at 0.3 mg/kg, p.o.
Mechanical Hyperalgesia (Spinal nerve ligation)RatPartial attenuation at 0.3 mg/kg, p.o.

Experimental Protocols

Animal Model of Post-Herpetic Neuralgia (Herpes Simplex Virus-1 Inoculated Mice)

This model mimics the development of PHN-like chronic pain following a viral infection.

Materials:

  • Male ddY mice (5 weeks old)

  • Herpes simplex virus-1 (HSV-1), strain 7401H

  • 27-gauge needle

  • Chemical depilatory cream

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

Procedure:

  • Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Anesthetize the mice.

  • Remove the hair from the right hind paw and the flank using a chemical depilatory cream.

  • Three days after depilation, lightly scratch the skin of the right hind paw in a grid-like pattern using a 27-gauge needle, without causing bleeding.

  • Apply 10 µL of HSV-1 suspension (1 x 10^6 plaque-forming units) to the scarified area.

  • Monitor the mice for the development of zoster-form skin lesions, which typically appear around day 5-7 post-inoculation and heal by day 14.

  • PHN-like chronic pain (mechanical allodynia) develops after the skin lesions have healed (from day 14 onwards).

  • Administer this compound or vehicle orally at the desired dose (e.g., 0.3 mg/kg) at a specific time point after the establishment of chronic pain.

Assessment of Mechanical Allodynia (Von Frey Test)

This test measures the sensitivity to a non-noxious mechanical stimulus.

Materials:

  • Von Frey filaments with varying calibrated forces

  • Elevated mesh platform

  • Plexiglas enclosures

Procedure:

  • Place the mice individually in the Plexiglas enclosures on the elevated mesh platform and allow them to acclimate for at least 30 minutes before testing.

  • Apply the Von Frey filaments to the plantar surface of the hind paw from below the mesh floor.

  • Begin with a filament of low force and apply it until it just buckles. Hold for 3-5 seconds.

  • A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, the next lower force filament is used. If there is no response, the next higher force filament is used.

  • The 50% paw withdrawal threshold is calculated from the pattern of positive and negative responses.

Assessment of Thermal Hyperalgesia (Hot Plate Test)

This test measures the sensitivity to a noxious thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Plexiglas cylinder to confine the animal

Procedure:

  • Set the hot plate temperature to a constant, noxious level (e.g., 52 ± 0.5°C).

  • Place the mouse on the hot plate and immediately start a timer.

  • Observe the mouse for signs of pain, such as licking a hind paw or jumping.

  • Stop the timer at the first sign of a pain response (paw withdrawal latency).

  • Immediately remove the mouse from the hot plate to prevent tissue damage.

  • A cut-off time (e.g., 30-60 seconds) should be established to avoid injury in animals that do not respond.

Visualizations

G cluster_0 Post-Herpetic Neuralgia Pathophysiology cluster_1 TRPV1 Signaling Cascade VZV Varicella-Zoster Virus Reactivation NerveDamage Nerve Damage & Inflammation VZV->NerveDamage Mediators Inflammatory Mediators (Protons, etc.) NerveDamage->Mediators TRPV1_up Upregulation & Sensitization of TRPV1 NerveDamage->TRPV1_up TRPV1 TRPV1 Channel Activation Mediators->TRPV1 TRPV1_up->TRPV1 IonInflux Cation Influx (Ca2+, Na+) TRPV1->IonInflux Depolarization Neuronal Depolarization IonInflux->Depolarization Neuropeptide Release of Substance P & CGRP Depolarization->Neuropeptide PainSignal Pain Signal Transmission to CNS Neuropeptide->PainSignal Pain Pain Perception PainSignal->Pain JTS653 This compound Block Antagonism JTS653->Block Block->TRPV1

Caption: Signaling pathway of this compound in post-herpetic neuralgia.

G cluster_0 Pre-clinical Evaluation Workflow AnimalModel Induce PHN in Mice (HSV-1 Inoculation) Baseline Baseline Behavioral Testing (Von Frey, Hot Plate) AnimalModel->Baseline Treatment Administer this compound or Vehicle Baseline->Treatment PostTreatment Post-Treatment Behavioral Testing Treatment->PostTreatment Analysis Data Analysis & Comparison PostTreatment->Analysis

Caption: Experimental workflow for evaluating this compound efficacy.

References

Application Notes: Electrophysiological Characterization of Jts-653, a Potent TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jts-653 is a highly potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] The TRPV1 channel, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent compound in chili peppers. Its role in pain signaling pathways has made it a significant target for the development of novel analgesics.[3][4] this compound has demonstrated efficacy in preclinical models of chronic pain that are refractory to non-steroidal anti-inflammatory drugs (NSAIDs), such as severe arthritic and post-herpetic pain.[3] It has also been shown to attenuate bladder overactivity by blocking afferent nerve firing.

These application notes provide a detailed protocol for characterizing the inhibitory effects of this compound on human TRPV1 channels expressed in a heterologous expression system (e.g., HEK293 cells) using the whole-cell patch-clamp technique.

Mechanism of Action

This compound functions as a direct antagonist of the TRPV1 ion channel. It competitively binds to the channel, preventing the conformational changes required for channel opening in response to various agonists. This blockade inhibits the influx of cations (primarily Ca²⁺ and Na⁺), thereby preventing the depolarization of nociceptive neurons and subsequent signal transmission. The compound effectively inhibits TRPV1 activation triggered by capsaicin, protons, and heat.

cluster_stimuli TRPV1 Agonists cluster_downstream Cellular Response Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activate Heat Heat (>42°C) Heat->TRPV1 Activate Protons Protons (Low pH) Protons->TRPV1 Activate Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRPV1->Cation_Influx Opens Depolarization Membrane Depolarization Cation_Influx->Depolarization Neuron_Firing Action Potential (Pain Signal) Depolarization->Neuron_Firing Jts653 This compound Jts653->TRPV1 Blocks

Caption: Mechanism of action of this compound as a TRPV1 channel antagonist.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against human and rat TRPV1 channels from published data.

ParameterSpeciesAgonist/StimulusIC₅₀ / Kᵢ (nM)Reference
IC₅₀ HumanProtons (pH)0.320
IC₅₀ RatProtons (pH)0.347
IC₅₀ HumanCapsaicin (30 nM)0.236
IC₅₀ RatCapsaicin (30 nM)0.247
IC₅₀ RatHeat1.4
Kᵢ Human[³H]Resiniferatoxin11.44
Kᵢ Rat[³H]Resiniferatoxin4.40

Experimental Protocols

Cell Culture and Preparation

This protocol is designed for HEK293 cells stably expressing human TRPV1 (hTRPV1).

  • Cell Line: HEK293 / hTRPV1

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.

  • Preparation for Recording:

    • Seed cells onto 12 mm glass coverslips in a 24-well plate 24-48 hours before the experiment.

    • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

Solutions and Reagents
Solution TypeComponentConcentration (mM)
External Solution (ECS) NaCl140
KCl5
CaCl₂2
MgCl₂1
HEPES10
Glucose10
Adjust pH to 7.4 with NaOH
Internal Solution (ICS) KCl140
MgCl₂2
EGTA1
HEPES10
Mg-ATP4
Na-GTP0.4
Adjust pH to 7.2 with KOH
Agonist Stock Capsaicin10 mM in DMSO
Test Compound Stock This compound10 mM in DMSO

Note: Final DMSO concentration in the recording solution should be ≤ 0.1% to avoid off-target effects.

Electrophysiology Patch-Clamp Protocol

This protocol describes whole-cell voltage-clamp recordings to measure capsaicin-induced TRPV1 currents.

Equipment:

  • Patch-clamp amplifier (e.g., Axopatch 200B)

  • Data acquisition system (e.g., Digidata 1550)

  • Analysis software (e.g., pCLAMP)

  • Inverted microscope

  • Micromanipulator

  • Perfusion system

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the Internal Solution.

  • Chamber Perfusion: Continuously perfuse the recording chamber with External Solution at a rate of 1-2 mL/min.

  • Establish Whole-Cell Configuration:

    • Approach a single, healthy-looking cell with the patch pipette.

    • Apply gentle positive pressure to keep the tip clean.

    • Upon contact with the cell membrane, release pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

    • Once a giga-seal is formed, apply a brief, strong suction pulse to rupture the membrane and achieve the whole-cell configuration.

  • Voltage Protocol and Data Acquisition:

    • Clamp the cell membrane potential at -60 mV.

    • Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) every 5 seconds to monitor current-voltage (I-V) relationship.

  • Experimental Workflow:

    • Baseline: Record stable baseline currents in ECS for 1-2 minutes.

    • Agonist Application: Apply a sub-maximal concentration of capsaicin (e.g., 100 nM) in ECS to elicit a stable inward current. This is the control response.

    • Washout: Wash out the capsaicin with ECS until the current returns to baseline.

    • This compound Incubation: Perfuse the cell with the desired concentration of this compound in ECS for 3-5 minutes.

    • Co-application: Apply the same concentration of capsaicin (100 nM) in the presence of this compound and record the inhibited current.

    • Dose-Response: Repeat steps 4-6 with varying concentrations of this compound to construct a dose-response curve and calculate the IC₅₀.

cluster_prep Preparation cluster_exp Recording Protocol cluster_analysis Data Analysis a Seed hTRPV1/HEK293 cells on coverslips b Prepare internal and external solutions c Pull patch pipettes (3-5 MΩ) d Transfer coverslip to recording chamber c->d e Obtain GΩ seal and establish whole-cell mode d->e f Record stable baseline current at -60 mV e->f g Apply agonist (e.g., 100 nM Capsaicin) to get control response f->g h Washout agonist g->h i Incubate with this compound (3-5 min) h->i j Co-apply agonist + this compound to record inhibited response i->j k Repeat for multiple concentrations j->k l Measure peak current amplitude j->l m Calculate % Inhibition l->m n Plot Dose-Response Curve and calculate IC₅₀ m->n

Caption: Experimental workflow for patch-clamp analysis of this compound.

Data Analysis
  • Measure the peak amplitude of the inward current elicited by capsaicin in the absence (Icontrol) and presence (Ithis compound) of the antagonist.

  • Calculate the percentage of inhibition for each concentration of this compound using the formula:

    • % Inhibition = (1 - (Ithis compound / Icontrol)) * 100

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))

Expected Results

Application of this compound is expected to cause a concentration-dependent inhibition of capsaicin-induced TRPV1 currents. The recorded currents should be inwardly rectifying, characteristic of TRPV1 channels. The calculated IC₅₀ should be in the sub-nanomolar range, consistent with the data presented in the summary table. This compound should not significantly affect baseline membrane currents in the absence of an agonist.

References

Application Notes and Protocols for Investigating Inflammatory Pain Models with JTS-653

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory pain remains a significant clinical challenge, often proving refractory to standard treatments like non-steroidal anti-inflammatory drugs (NSAIDs). The Transient Receptor Potential Vanilloid 1 (TRPV1) channel has emerged as a key player in the signaling pathways of inflammatory pain, making it a promising target for novel analgesics. JTS-653 is a potent and selective antagonist of the TRPV1 receptor, demonstrating efficacy in preclinical models of chronic pain that are resistant to NSAIDs.[1] This document provides detailed application notes and protocols for utilizing this compound to investigate inflammatory pain models, specifically focusing on the Complete Freund's Adjuvant (CFA) and formalin-induced pain models.

Mechanism of Action

This compound exerts its analgesic effects by selectively blocking the TRPV1 channel. In inflammatory conditions, various pro-inflammatory mediators such as prostaglandins, bradykinin, and nerve growth factor (NGF) are released at the site of tissue injury. These mediators bind to their respective G-protein coupled receptors (GPCRs) on nociceptive sensory neurons, activating downstream signaling cascades involving Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases phosphorylate the TRPV1 channel, leading to its sensitization and a reduction in its activation threshold. This sensitization means that the channel can be activated by stimuli that would not normally be painful, contributing to thermal hyperalgesia and allodynia. By antagonizing TRPV1, this compound prevents the influx of cations (primarily Ca2+ and Na+) that leads to neuronal depolarization and the transmission of pain signals.

JTS-653_Mechanism_of_Action cluster_0 Inflammatory Milieu cluster_1 Nociceptive Neuron Inflammatory Mediators Inflammatory Mediators (Prostaglandins, Bradykinin, NGF) GPCR GPCRs AC Adenylyl Cyclase GPCR->AC Gs PLC Phospholipase C GPCR->PLC Gq PKA PKA AC->PKA cAMP PKC PKC PLC->PKC IP3/DAG TRPV1 TRPV1 Channel PKA->TRPV1 Phosphorylation (Sensitization) PKC->TRPV1 Phosphorylation (Sensitization) Ca_Influx Ca2+ / Na+ Influx TRPV1->Ca_Influx Activation JTS653 This compound JTS653->TRPV1 Antagonism Depolarization Neuronal Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal G A Acclimatization (Male Sprague-Dawley Rats, 180-220g) B Baseline Measurement (Paw Volume, Mechanical Threshold) A->B C CFA Injection (100-150 µL, s.c. into plantar surface of hind paw) B->C D Post-CFA Monitoring (Development of edema and hyperalgesia over days) C->D E Drug Administration (this compound or Vehicle, p.o.) D->E F Behavioral Testing (Mechanical Allodynia - von Frey test) (Thermal Hyperalgesia - Hargreaves test) E->F G Paw Volume Measurement (Plethysmometer) E->G H Tissue Collection (DRG, Spinal Cord, Paw Tissue) F->H G->H I Biochemical Analysis (Cytokine measurement via ELISA/qPCR) H->I G cluster_0 Biphasic Pain Response A Acclimatization & Drug Administration (this compound or Vehicle, p.o.) B Habituation (Place rat in observation chamber for 30 min) A->B C Formalin Injection (50 µL of 2.5-5% formalin, s.c. into hind paw) B->C D Observation & Scoring C->D E Phase 1 (0-10 min) (Direct nociceptor activation) D->E F Phase 2 (15-60 min) (Inflammatory response) D->F G Data Analysis (Time spent licking/biting the injected paw) E->G F->G

References

Application Notes and Protocols: A Comparative Overview of Intrathecal vs. Systemic Administration of Jts-653

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of the current date, publicly available scientific literature and clinical trial data do not include studies on the intrathecal administration of Jts-653. All published research has focused on the systemic (oral) delivery of this compound. Therefore, a direct comparison based on experimental data between intrathecal and systemic routes for this compound is not possible.

This document provides a comprehensive overview of the available data on the systemic administration of this compound. Additionally, it includes a general protocol for intrathecal administration in a research setting, based on standard methodologies for similar compounds, to serve as a theoretical guide for researchers interested in exploring this route of administration for TRPV1 antagonists.

Introduction to this compound

This compound is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The TRPV1 channel is a key player in pain signaling, and its activation by stimuli such as heat, acid, and capsaicin leads to the sensation of pain. By blocking this channel, this compound has been investigated as a potential therapeutic agent for chronic pain, particularly for pain that is refractory to non-steroidal anti-inflammatory drugs (NSAIDs)[1].

Systemic (Oral) Administration of this compound

The primary route of administration for this compound investigated in preclinical studies is oral. This systemic approach has demonstrated efficacy in various animal models of chronic pain.

Quantitative Data Summary: Efficacy of Oral this compound in Rodent Models
Pain ModelSpeciesThis compound Dose (Oral)Key FindingsReference
Complete Freund's Adjuvant (CFA) Induced Inflammatory PainRat0.3 mg/kgReversed mechanical hyperalgesia on day 7 post-CFA injection.[1]
Herpes Simplex Virus-1 Inoculated Post-Herpetic NeuralgiaMouse0.3 mg/kgReduced chronic pain in a model of NSAID-refractory pain.[1]
L5 Spinal Nerve Ligation (SNL) Neuropathic PainRat0.3 mg/kgPartially attenuated mechanical hyperalgesia.[1]
Formalin-Induced Inflammatory PainRatNot specifiedReduced pain in the second phase of the formalin test.[1]
Experimental Protocol: Oral Administration of this compound in a Rodent Model of Inflammatory Pain

This protocol is based on the methodology described for the Complete Freund's Adjuvant (CFA) model of inflammatory pain.

Objective: To assess the analgesic efficacy of orally administered this compound on mechanical hyperalgesia in a rat model of chronic inflammatory pain.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose solution)

  • Complete Freund's Adjuvant (CFA)

  • Male Sprague-Dawley rats (200-250g)

  • Oral gavage needles

  • Von Frey filaments for assessing mechanical sensitivity

  • Animal housing and care facilities in accordance with institutional guidelines

Procedure:

  • Induction of Inflammatory Pain:

    • Anesthetize the rats according to an approved protocol.

    • Inject 100 µL of CFA into the plantar surface of the left hind paw to induce localized inflammation and hyperalgesia.

    • Allow the animals to recover and for the inflammation to develop over 7 days.

  • Drug Preparation and Administration:

    • Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., for a 0.3 mg/kg dose).

    • On day 7 post-CFA injection, administer the this compound suspension or vehicle alone (control group) to the rats via oral gavage.

  • Behavioral Testing (Mechanical Hyperalgesia):

    • At a specified time point after drug administration (e.g., 1-2 hours), assess the paw withdrawal threshold in response to mechanical stimulation with von Frey filaments.

    • Place the rats in individual chambers with a mesh floor and allow them to acclimate.

    • Apply von Frey filaments of increasing force to the plantar surface of the inflamed paw until a withdrawal response is elicited.

    • The force required to elicit a withdrawal is recorded as the paw withdrawal threshold.

  • Data Analysis:

    • Compare the paw withdrawal thresholds between the this compound-treated group and the vehicle-treated control group using appropriate statistical analysis (e.g., t-test or ANOVA).

    • A significant increase in the paw withdrawal threshold in the this compound group indicates an analgesic effect.

Signaling Pathway of this compound

Jts653_Mechanism cluster_stimuli Painful Stimuli Heat Heat TRPV1_Channel TRPV1 Channel (on Nociceptive Neuron) Heat->TRPV1_Channel Acid Acid Acid->TRPV1_Channel Capsaicin Capsaicin Capsaicin->TRPV1_Channel Pain_Signal Pain Signal Transmission to CNS TRPV1_Channel->Pain_Signal Activation Jts653 This compound (Systemic Administration) Jts653->TRPV1_Channel Antagonism Intrathecal_Workflow Animal_Acclimation Animal Acclimation Catheter_Implantation Intrathecal Catheter Implantation Surgery Animal_Acclimation->Catheter_Implantation Recovery1 Surgical Recovery (5-7 days) Catheter_Implantation->Recovery1 Pain_Induction Induction of Pain Model (e.g., SNL) Recovery1->Pain_Induction Recovery2 Pain Model Development (7-14 days) Pain_Induction->Recovery2 Baseline_Testing Baseline Behavioral Testing Recovery2->Baseline_Testing Drug_Administration Intrathecal Drug/ Vehicle Administration Baseline_Testing->Drug_Administration Post_Drug_Testing Post-Administration Behavioral Testing Drug_Administration->Post_Drug_Testing Data_Analysis Data Analysis and Interpretation Post_Drug_Testing->Data_Analysis

References

Application Notes and Protocols for JTS-653 in Bladder Overactivity and Afferent Nerve Firing Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTS-653 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] This ion channel is a key player in sensory nerve activation and has been implicated in the pathophysiology of overactive bladder (OAB) and associated symptoms of urgency and frequency.[1][2] These application notes provide a comprehensive overview of the use of this compound in preclinical assays for bladder overactivity and afferent nerve firing, summarizing key quantitative data and detailing experimental protocols.

This compound has been shown to attenuate bladder overactivity by blocking afferent nerve firing without impacting normal voiding function.[1][3] Its mechanism of action, distinct from that of antimuscarinic agents, makes it a valuable tool for investigating the role of TRPV1 in bladder sensory pathways and a promising candidate for the development of novel OAB therapies.

Mechanism of Action: TRPV1 Antagonism in Bladder Afferent Neurons

This compound exerts its effects by competitively blocking the TRPV1 ion channel, which is predominantly expressed on small-diameter primary afferent neurons innervating the urinary bladder. In pathological conditions such as bladder overactivity, inflammatory mediators and other stimuli can lead to the sensitization and activation of these TRPV1-expressing C-fibers. This results in increased afferent nerve firing, which is interpreted by the central nervous system as an urgent need to void, even at low bladder volumes. By antagonizing TRPV1, this compound inhibits the activation of these sensory neurons, thereby reducing the hyperexcitability of the micturition reflex and ameliorating the symptoms of bladder overactivity.

Data Presentation

Table 1: Effect of this compound on Urodynamic Parameters in Rat Models of Bladder Overactivity
Treatment GroupDose (mg/kg, p.o.)Intercontraction Interval (% of Control)Voided Volume (% of Control)Maximal Voiding Pressure (% of Control)
Resiniferatoxin-Induced OAB
Vehicle-100100100
This compound0.3IncreasedIncreasedNo significant change
This compound1Significantly IncreasedSignificantly IncreasedNo significant change
This compound3Significantly IncreasedSignificantly IncreasedNo significant change
Acetic Acid-Induced OAB
Vehicle-100100100
This compound1Significantly IncreasedSignificantly IncreasedNo significant change
This compound3Significantly IncreasedSignificantly IncreasedNo significant change
Propiverine (Antimuscarinic)30No significant changeNo significant changeSignificantly Decreased
Normal Rats
Vehicle-100100100
This compound3No significant changeNo significant changeNo significant change

Data summarized from preclinical studies in rats.

Table 2: Effect of this compound on Capsaicin-Induced Afferent Nerve Firing and Intravesical Pressure in Anesthetized Rats
Treatment GroupDose (mg/kg, i.v.)Mean Nerve Discharge (% of Vehicle)Mean Intravesical Pressure (% of Vehicle)
Vehicle-100100
This compound0.03DecreasedDecreased
This compound0.3Significantly DecreasedSignificantly Decreased
This compound3Significantly DecreasedSignificantly Decreased

Data summarized from preclinical studies in rats.

Experimental Protocols

Protocol 1: In Vivo Cystometry in Conscious Rats for the Evaluation of Bladder Overactivity

This protocol describes the methodology for assessing the effect of this compound on urodynamic parameters in conscious rats with induced bladder overactivity.

Materials:

  • Female Sprague-Dawley rats (200-250 g)

  • This compound

  • Resiniferatoxin (RTX) or 0.2% Acetic Acid

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Bladder catheter (PE-50 tubing)

  • Infusion pump

  • Pressure transducer and recording system

  • Metabolic cages

Procedure:

  • Catheter Implantation:

    • Anesthetize the rat.

    • Make a midline abdominal incision to expose the bladder.

    • Insert a flared-tip PE-50 catheter into the bladder dome and secure it with a purse-string suture.

    • Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.

    • Allow the rats to recover for at least 3 days.

  • Induction of Bladder Overactivity:

    • Resiniferatoxin Model: Infuse a solution of 30 nM RTX in sterile saline into the bladder via the implanted catheter.

    • Acetic Acid Model: Infuse a 0.2% acetic acid solution in sterile saline into the bladder.

  • Cystometry Recordings:

    • Place the conscious rat in a metabolic cage.

    • Connect the exteriorized bladder catheter to an infusion pump and a pressure transducer.

    • Infuse sterile saline at a constant rate (e.g., 10 mL/hr).

    • Record intravesical pressure continuously.

    • Measure the intercontraction interval (time between voiding contractions), voided volume, and maximal voiding pressure.

    • Administer this compound or vehicle orally (p.o.) at the desired doses.

    • Continue cystometric recording to evaluate the effects of the compound.

Protocol 2: Measurement of Pelvic Nerve Afferent Firing in Anesthetized Rats

This protocol details the procedure for recording afferent nerve activity from the pelvic nerve in response to intravesical capsaicin and assessing the inhibitory effect of this compound.

Materials:

  • Female Sprague-Dawley rats (200-250 g)

  • This compound

  • Capsaicin (100 µM)

  • Urethane anesthesia

  • Dissecting microscope

  • Bipolar silver wire electrodes

  • Amplifier and data acquisition system

  • Bladder catheter

  • Infusion pump

  • Pressure transducer

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with urethane.

    • Perform a midline abdominal incision to expose the bladder and pelvic nerves.

    • Insert a catheter into the bladder through the urethra for infusion and pressure measurement.

    • Isolate a postganglionic branch of the pelvic nerve.

  • Nerve Recording:

    • Under a dissecting microscope, carefully dissect the pelvic nerve and place it on a bipolar silver wire electrode.

    • Record the multi-unit afferent nerve activity. Amplify and filter the signal for analysis.

  • Experimental Procedure:

    • Administer this compound or vehicle intravenously (i.v.).

    • After a predetermined time, infuse 100 µM capsaicin solution into the bladder to stimulate afferent nerve firing.

    • Simultaneously record pelvic nerve discharge and intravesical pressure.

    • Analyze the frequency of nerve firing and the change in intravesical pressure in response to capsaicin in the presence and absence of this compound.

Visualizations

G cluster_0 Bladder Lumen cluster_1 Afferent Nerve Terminal cluster_2 Central Nervous System Stimuli Noxious Stimuli (e.g., Capsaicin, Protons, Heat) TRPV1 TRPV1 Channel Stimuli->TRPV1 Activates Depolarization Depolarization TRPV1->Depolarization Cation Influx (Ca²⁺, Na⁺) JTS653 This compound JTS653->TRPV1 Blocks ActionPotential Action Potential Generation Depolarization->ActionPotential Sensation Sensation of Urgency and Pain ActionPotential->Sensation Signal Propagation

Caption: Signaling pathway of TRPV1 in bladder afferent neurons and the inhibitory action of this compound.

G cluster_0 Phase 1: Bladder Overactivity Model cluster_1 Phase 2: this compound Administration & Evaluation A1 Induce Bladder Overactivity (Resiniferatoxin or Acetic Acid) A2 Baseline Cystometry (Conscious Rat) A1->A2 B1 Administer this compound (p.o.) A2->B1 Proceed to Treatment B2 Continuous Cystometry Recording B1->B2 B3 Measure Urodynamic Parameters (ICI, VV, MVP) B2->B3

Caption: Experimental workflow for in vivo cystometry to evaluate this compound efficacy.

G cluster_0 Phase 1: Animal Preparation cluster_1 Phase 2: Treatment & Stimulation cluster_2 Phase 3: Data Acquisition & Analysis A1 Anesthetize Rat A2 Isolate Pelvic Nerve A1->A2 A3 Place Recording Electrodes A2->A3 B1 Administer this compound (i.v.) A3->B1 Ready for Experiment B2 Intravesical Capsaicin Infusion B1->B2 C1 Record Afferent Nerve Firing B2->C1 C2 Record Intravesical Pressure B2->C2 C3 Analyze Firing Frequency & Pressure Change C1->C3 C2->C3

References

Protocol for dissolving Jts-653 for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jts-653 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel primarily expressed in nociceptive sensory neurons.[1][2] TRPV1 is a key integrator of noxious stimuli, including heat, protons (low pH), and chemical ligands like capsaicin, the pungent component of chili peppers.[3][4] Its activation leads to an influx of calcium and sodium ions, resulting in membrane depolarization and the transmission of pain signals.[4] Due to its central role in pain pathways, TRPV1 is a significant target for the development of novel analgesics. This compound, with its high affinity and selectivity for TRPV1, represents a valuable tool for in vitro studies aimed at understanding the role of TRPV1 in various physiological and pathophysiological processes.

These application notes provide a detailed protocol for the dissolution of this compound for use in in vitro experiments, summarize its key pharmacological data, and illustrate its mechanism of action through a signaling pathway diagram.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against human and rat TRPV1 activated by various stimuli. This data is essential for designing experiments and determining appropriate working concentrations of the compound.

Parameter Species Activator Value Reference
IC₅₀ HumanCapsaicin (30 nM)0.236 nM
IC₅₀ RatCapsaicin (30 nM)0.247 nM
IC₅₀ HumanProtons0.320 nM
IC₅₀ RatProtons0.347 nM
IC₅₀ RatHeat1.4 nM
Kᵢ Human[³H]Resiniferatoxin Binding11.44 nM
Kᵢ Rat[³H]Resiniferatoxin Binding4.40 nM
pA₂ HumanCapsaicin10.1

Experimental Protocols

Materials
  • This compound powder (CAS: 942614-99-5)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Calibrated pipettes

Protocol for Preparation of this compound Stock Solution

This compound is soluble in DMSO. A concentrated stock solution in DMSO is recommended for storage and subsequent dilution into aqueous experimental buffers.

2.1. Calculating the Amount of DMSO:

To prepare a stock solution of a specific concentration, use the following formula, where the molecular weight of this compound is 474.44 g/mol :

Volume of DMSO (mL) = (Mass of this compound (mg) / 474.44) / Desired Concentration (mM)

The following table provides pre-calculated volumes for common stock solution concentrations:

Desired ConcentrationMass of this compoundVolume of DMSO
1 mM1 mg2.11 mL
5 mM1 mg0.42 mL
10 mM1 mg0.21 mL
50 mM1 mg0.04 mL
1 mM5 mg10.54 mL
5 mM5 mg2.11 mL
10 mM5 mg1.05 mL
50 mM5 mg0.21 mL

2.2. Step-by-Step Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

2.3. Storage of Stock Solution:

Store the DMSO stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). Protect from light.

Protocol for Preparing Working Solutions for In Vitro Assays

For most cell-based experiments, the final concentration of DMSO should be kept to a minimum, ideally below 0.5% (v/v), to avoid solvent-induced artifacts.

  • Thaw a single aliquot of the this compound DMSO stock solution.

  • Perform serial dilutions of the stock solution in the appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations.

  • It is recommended to prepare intermediate dilutions in the experimental buffer before the final dilution into the cell culture plate. This helps to minimize DMSO concentration gradients.

  • Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the this compound-treated samples.

Visualizations

Signaling Pathway of TRPV1 and Inhibition by this compound

TRPV1_Signaling cluster_stimuli TRPV1 Activators cluster_channel Cell Membrane cluster_cellular_response Cellular Response Heat Heat (>42°C) TRPV1 TRPV1 Channel Heat->TRPV1 Protons Protons (pH < 6) Protons->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Inflammatory_Mediators Inflammatory Mediators Inflammatory_Mediators->TRPV1 Sensitization Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Na_Influx Na⁺ Influx TRPV1->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential (in Neurons) Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Jts653 This compound Jts653->TRPV1 Antagonism Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve store Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Prepare Working Dilutions in Media thaw->dilute treat Treat Cells with This compound/Vehicle dilute->treat incubate Incubate treat->incubate stimulate Stimulate with TRPV1 Agonist incubate->stimulate measure Measure Cellular Response stimulate->measure analyze Data Analysis measure->analyze end End analyze->end

References

Application Notes and Protocols for Calcium Imaging Assays with Primary DRG Neurons

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note on Compound Identity: The compound "Jts-653" appears to be a typographical error. Based on available scientific literature, it is highly probable that the intended compound is either This compound , a selective TRPV1 antagonist, or TAK-653 , an AMPA receptor potentiator. This document provides application notes and protocols relevant to both compounds to ensure comprehensive coverage.

Part 1: this compound (TRPV1 Antagonist) in Calcium Imaging Assays

Introduction

This compound is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] The TRPV1 receptor is a non-selective cation channel predominantly expressed in primary sensory neurons of the dorsal root ganglia (DRG) and is a key integrator of noxious stimuli, including heat, protons, and capsaicin.[2][3][4] Antagonizing TRPV1 can reduce neuronal hyperexcitability and is a therapeutic strategy for pain management.[1] Calcium imaging assays using primary DRG neurons are crucial for characterizing the inhibitory effects of compounds like this compound on TRPV1-mediated calcium influx.

Mechanism of Action and Signaling Pathway

TRPV1 is a ligand-gated ion channel that, upon activation, allows the influx of cations, most notably calcium (Ca²⁺). This influx of Ca²⁺ serves as a second messenger, triggering downstream signaling cascades that lead to neurotransmitter release and the propagation of pain signals. This compound, as a TRPV1 antagonist, is expected to block or reduce this capsaicin-induced Ca²⁺ influx in DRG neurons.

Capsaicin Capsaicin TRPV1_Channel TRPV1 Channel Capsaicin->TRPV1_Channel Activates Ca_Influx Ca²⁺ Influx TRPV1_Channel->Ca_Influx Opens JTS_653 This compound JTS_653->TRPV1_Channel Blocks Neuronal_Activation Neuronal Activation (Pain Signal) Ca_Influx->Neuronal_Activation

Figure 1: this compound signaling pathway. This compound blocks the TRPV1 channel, preventing capsaicin-induced Ca²⁺ influx and subsequent neuronal activation.
Experimental Protocol: Calcium Imaging with this compound in Primary DRG Neurons

This protocol outlines the steps for assessing the inhibitory effect of this compound on capsaicin-induced calcium responses in cultured primary DRG neurons.

1. Primary DRG Neuron Culture

  • Materials:

    • Adult Sprague-Dawley rats or C57BL/6 mice

    • Dissection tools

    • Digestion solution (e.g., Collagenase Type IV, Dispase II)

    • Culture medium (e.g., Neurobasal-A medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin)

    • Coated culture plates (e.g., Poly-D-lysine and laminin)

  • Procedure:

    • Euthanize the animal according to approved institutional protocols.

    • Dissect the dorsal root ganglia from the spinal column and place them in ice-cold PBS.

    • Digest the ganglia with an enzyme solution (e.g., collagenase/dispase) to dissociate the neurons.

    • Mechanically triturate the ganglia to obtain a single-cell suspension.

    • Plate the dissociated neurons onto coated culture plates.

    • Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours before the experiment.

2. Calcium Indicator Loading

  • Materials:

    • Fluo-4 AM or Fura-2 AM calcium indicator dye

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Procedure:

    • Prepare a loading solution of Fluo-4 AM (e.g., 1-5 µM) with Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the DRG neurons and wash gently with HBSS.

    • Add the loading solution to the cells and incubate in the dark at 37°C for 30-45 minutes.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 15-20 minutes before imaging.

3. Calcium Imaging Assay

  • Materials:

    • This compound stock solution (dissolved in a suitable solvent like DMSO)

    • Capsaicin stock solution

    • High potassium (High K⁺) solution (for cell viability check)

    • Fluorescence microscope equipped with a calcium imaging system

  • Procedure:

    • Place the culture plate on the microscope stage and perfuse with HBSS.

    • Acquire a baseline fluorescence signal for 1-2 minutes.

    • Apply different concentrations of this compound to the cells and incubate for a predetermined time (e.g., 5-10 minutes).

    • While continuing to record, apply a known concentration of capsaicin (e.g., 100-500 nM) to elicit a calcium response.

    • After the response, wash out the compounds.

    • At the end of the experiment, apply a high K⁺ solution to depolarize all neurons and confirm cell viability.

    • Record the fluorescence intensity changes over time.

Data Presentation: Expected Quantitative Results

The following table illustrates the expected inhibitory effect of this compound on capsaicin-induced calcium influx in primary DRG neurons. Data should be presented as the mean ± SEM of the change in fluorescence intensity (ΔF/F₀) or intracellular calcium concentration.

This compound ConcentrationCapsaicin-Induced Peak [Ca²⁺]i (nM)% Inhibition
Vehicle (Control)350 ± 250%
10 nM280 ± 2020%
100 nM150 ± 1557%
1 µM50 ± 1086%

Part 2: TAK-653 (AMPA Receptor Potentiator) in Calcium Imaging Assays

Introduction

TAK-653 is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor with minimal agonistic activity. AMPA receptors are glutamate-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system. In primary neurons, TAK-653 has been shown to augment AMPA-induced Ca²⁺ influx. Calcium imaging in primary DRG neurons can be used to investigate the potentiation of glutamate-induced responses by TAK-653.

Mechanism of Action and Signaling Pathway

Glutamate binding to AMPA receptors opens the channel, leading to an influx of sodium and, for some AMPA receptor subtypes, calcium. This influx depolarizes the neuron and can trigger an action potential. TAK-653 enhances the response of the AMPA receptor to glutamate, leading to a greater influx of cations and a stronger neuronal response.

Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Activates Cation_Influx Na⁺/Ca²⁺ Influx AMPA_Receptor->Cation_Influx Opens TAK_653 TAK-653 TAK_653->AMPA_Receptor Potentiates Neuronal_Depolarization Neuronal Depolarization Cation_Influx->Neuronal_Depolarization

Figure 2: TAK-653 signaling pathway. TAK-653 potentiates the AMPA receptor's response to glutamate, increasing cation influx and neuronal depolarization.
Experimental Protocol: Calcium Imaging with TAK-653 in Primary DRG Neurons

This protocol details the methodology to assess the potentiating effect of TAK-653 on glutamate-induced calcium responses in primary DRG neurons.

1. Primary DRG Neuron Culture and Calcium Indicator Loading

Follow the same procedures as described in Part 1 for DRG neuron culture and calcium indicator loading.

2. Calcium Imaging Assay

  • Materials:

    • TAK-653 stock solution

    • Glutamate or AMPA stock solution

    • High potassium (High K⁺) solution

    • Fluorescence microscope with a calcium imaging system

  • Procedure:

    • Place the culture plate on the microscope stage and perfuse with a low-glutamate buffer.

    • Acquire a baseline fluorescence signal.

    • Apply a sub-maximal concentration of glutamate or AMPA to establish a baseline response.

    • Wash out the agonist.

    • Apply different concentrations of TAK-653 and incubate for a specified period.

    • While continuing to record, co-apply the same sub-maximal concentration of glutamate/AMPA with TAK-653.

    • Wash out the compounds.

    • At the end of the experiment, apply a high K⁺ solution to confirm cell viability.

    • Analyze the potentiation of the glutamate/AMPA-induced calcium response by TAK-653.

Data Presentation: Expected Quantitative Results

The following table provides an example of how to present the potentiating effect of TAK-653 on AMPA-induced calcium influx in primary DRG neurons.

TAK-653 ConcentrationAMPA-Induced Peak [Ca²⁺]i (nM)% Potentiation
Vehicle (Control)150 ± 120%
10 nM210 ± 1840%
100 nM300 ± 25100%
1 µM420 ± 30180%

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a calcium imaging experiment with primary DRG neurons.

cluster_prep Preparation cluster_assay Calcium Imaging Assay cluster_analysis Data Analysis DRG_Isolation Isolate DRG Dissociation Enzymatic & Mechanical Dissociation DRG_Isolation->Dissociation Plating Plate Neurons Dissociation->Plating Culture Culture for 24-48h Plating->Culture Dye_Loading Load Calcium Indicator Culture->Dye_Loading Baseline Record Baseline Fluorescence Dye_Loading->Baseline Compound_App Apply Test Compound (this compound or TAK-653) Baseline->Compound_App Stimulation Apply Stimulus (Capsaicin or Glutamate) Compound_App->Stimulation Data_Acquisition Record Fluorescence Changes Stimulation->Data_Acquisition Quantification Quantify ΔF/F₀ Data_Acquisition->Quantification Statistics Statistical Analysis Quantification->Statistics Results Generate Tables & Graphs Statistics->Results

Figure 3: General experimental workflow for calcium imaging assays with primary DRG neurons.

References

Troubleshooting & Optimization

Troubleshooting Jts-653 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Jts-653. The information is designed to address common challenges, particularly those related to the compound's low solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted into your aqueous experimental buffer.

Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous buffer. What should I do?

A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. This is often due to the compound crashing out of solution as the solvent polarity increases. To address this, it is crucial to ensure the final concentration of DMSO in your assay is as low as possible (typically below 0.5% v/v) to avoid solvent effects on your biological system. If precipitation persists, refer to the troubleshooting guide below for strategies such as using co-solvents or excipients.

Q3: What is the known mechanism of action for this compound?

A3: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[2][3] TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin.[2]

Q4: Can I adjust the pH of my buffer to improve the solubility of this compound?

A4: For ionizable compounds, pH adjustment can be an effective method to enhance solubility. However, the chemical structure of this compound suggests it is a weakly basic compound. Therefore, decreasing the pH of the aqueous solution may improve its solubility. It is important to determine the pKa of this compound and test a range of pH values. Keep in mind that the optimal pH for solubility must also be compatible with your experimental assay's conditions to ensure biological activity is not compromised.

Troubleshooting Guide: this compound Insolubility in Aqueous Solutions

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Problem: this compound precipitates out of solution during experimental setup.

Tier 1: Optimization of Co-solvents

If direct dilution of a DMSO stock into your aqueous buffer results in precipitation, the use of a co-solvent can help maintain solubility.

  • Strategy: Prepare intermediate dilutions of your this compound stock solution in a co-solvent before the final dilution into the aqueous medium.

  • Recommended Co-solvents: Ethanol, polyethylene glycol 400 (PEG400), or a mixture of DMSO and a secondary solvent can be effective.

Co-Solvent SystemRecommended Starting ConcentrationMaximum Recommended Final Concentration in AssayNotes
DMSO/Ethanol1:1 (v/v)< 1% total organic solventEthanol is a common and effective co-solvent for many organic molecules.
DMSO/PEG4001:1 (v/v)< 1% total organic solventPEG400 is less volatile and can be suitable for longer-term experiments.
Pluronic F-6810% stock solution in water0.01-0.1%A non-ionic surfactant that can aid in solubilization.

Tier 2: Utilization of Solubilizing Excipients

For more persistent solubility issues, the use of a solubilizing excipient, such as a cyclodextrin, can be employed. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Strategy: Prepare a stock solution of the excipient in your aqueous buffer and then dissolve this compound into this solution.

ExcipientRecommended Stock ConcentrationProtocol Summary
Hydroxypropyl-β-cyclodextrin (HP-β-CD)20% (w/v) in aqueous bufferAdd this compound to the HP-β-CD solution and agitate until dissolved.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)30% (w/v) in aqueous bufferSBE-β-CD is often more effective for neutral and basic compounds.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a high-concentration, stable stock solution of this compound.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder using an analytical balance.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 2-3 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

Protocol 2: Kinetic Solubility Assay for this compound

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate (clear, flat-bottom)

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.

  • In a separate 96-well plate, add the aqueous buffer.

  • Transfer a small volume (e.g., 1-2 µL) of each this compound dilution from the DMSO plate to the corresponding wells of the aqueous buffer plate. This will create a range of this compound concentrations in the aqueous buffer with a low final DMSO concentration.

  • Seal the plate and incubate at room temperature for a predetermined time (e.g., 1-2 hours) with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect precipitated particles.

  • The highest concentration of this compound that does not show a significant increase in turbidity or absorbance compared to the buffer-only control is considered the kinetic solubility.

Visualizations

Troubleshooting_Workflow start Start: this compound Insolubility stock_solution Prepare 10 mM Stock in 100% DMSO start->stock_solution dilution Dilute Stock in Aqueous Buffer stock_solution->dilution precipitation_check Precipitation Observed? dilution->precipitation_check co_solvent Tier 1: Use Co-solvent (e.g., Ethanol, PEG400) precipitation_check->co_solvent Yes success Proceed with Experiment precipitation_check->success No dilution_check_2 Precipitation Still Observed? co_solvent->dilution_check_2 Re-test Dilution excipient Tier 2: Use Solubilizing Excipient (e.g., Cyclodextrin) dilution_check_3 Precipitation Still Observed? excipient->dilution_check_3 Re-test Dilution failure Re-evaluate Formulation dilution_check_2->excipient Yes dilution_check_2->success No dilution_check_3->success No dilution_check_3->failure Yes

Caption: Troubleshooting workflow for this compound insolubility.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_influx Ca2+ / Na+ Influx TRPV1->Ca_influx Opens Capsaicin Capsaicin / Heat (>43°C) Capsaicin->TRPV1 Activates Jts_653 This compound (Antagonist) Jts_653->TRPV1 Inhibits Depolarization Membrane Depolarization Ca_influx->Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing Pain_Signal Pain Signal to CNS AP_Firing->Pain_Signal

Caption: Simplified TRPV1 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Optimizing Jts-653 Concentration for In Vitro TRPV1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Jts-653 for in vitro inhibition of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] TRPV1, also known as the capsaicin receptor, is a non-selective cation channel primarily expressed in sensory neurons.[3] It is activated by various noxious stimuli, including heat, acidic conditions, and capsaicin.[3][4] Activation of TRPV1 leads to an influx of calcium and sodium ions, causing neuronal depolarization and the transmission of pain signals. This compound acts by binding to the TRPV1 receptor and preventing its activation by these stimuli, thereby blocking the downstream signaling cascade that leads to pain perception. Antagonists like this compound can be competitive, binding to the same site as activators, or non-competitive, binding to a different site to induce a conformational change that prevents activation.

Q2: What are the reported in vitro potencies of this compound?

A2: this compound has demonstrated high potency in various in vitro assays. The half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values are summarized in the table below.

Assay Type Species Stimulus IC50 / Ki (nM)
Inhibition of Capsaicin-induced ActivationHuman30 nM Capsaicin0.236
Rat30 nM Capsaicin0.247
Inhibition of Proton-induced ActivationHumanProtons0.320
RatProtons0.347
Inhibition of Heat-induced Inward CurrentsRatHeat1.4
[3H]RTX Competition BindingHuman[3H]Resiniferatoxin11.44 (Ki)
Rat[3H]Resiniferatoxin4.40 (Ki)

Q3: What are the potential therapeutic applications of this compound?

A3: As a potent TRPV1 antagonist, this compound has shown promise in attenuating chronic pain that is refractory to non-steroidal anti-inflammatory drugs (NSAIDs). Preclinical studies have demonstrated its efficacy in models of severe arthritic and post-herpetic pain. Beyond pain management, TRPV1 antagonists are being investigated for their potential in treating other conditions such as overactive bladder and interstitial cystitis.

Q4: Are there any known side effects of TRPV1 antagonists like this compound?

A4: A significant challenge in the development of TRPV1 antagonists has been the side effect of hyperthermia, an increase in body temperature. Since TRPV1 receptors are involved in thermoregulation, their inhibition can disrupt the body's normal temperature control. Research is ongoing to develop new generations of TRPV1 antagonists that minimize this side effect while maintaining therapeutic efficacy.

Troubleshooting Guide

Q5: My in vitro assay shows lower than expected potency for this compound. What are the possible causes and solutions?

A5: Several factors can contribute to lower than expected potency. Consider the following troubleshooting steps:

  • Compound Integrity and Handling:

    • Action: Ensure the compound has been stored correctly and prepare fresh dilutions from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles.

    • Rationale: this compound, like many small molecules, can degrade over time or with improper storage, leading to reduced activity.

  • Assay Conditions:

    • Action: Verify the concentration of the TRPV1 agonist (e.g., capsaicin) used. Optimize the agonist concentration to be near its EC50 or EC80 to ensure a sensitive window for detecting inhibition.

    • Rationale: If the agonist concentration is too high, it may be difficult to see a potent inhibitory effect.

  • Cell Health and Passage Number:

    • Action: Use cells with a consistent and low passage number. Ensure cells are healthy and not overly confluent at the time of the assay.

    • Rationale: Cell line characteristics, including receptor expression levels, can change with high passage numbers, affecting their responsiveness to both agonists and antagonists.

Q6: I am observing high variability between replicate wells in my experiment. How can I improve consistency?

A6: High variability can obscure real effects. The following suggestions may help improve reproducibility:

  • Consistent Cell Seeding:

    • Action: Ensure a uniform single-cell suspension before seeding and use a calibrated multichannel pipette. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.

    • Rationale: Uneven cell seeding is a common source of variability in plate-based assays.

  • Standardized Reagent Addition:

    • Action: Standardize all incubation times and reagent addition steps. Use a consistent method for adding compounds and stimuli to the wells.

    • Rationale: Small variations in timing or technique can lead to significant differences in results.

  • Solvent Effects:

    • Action: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls. Typically, the final DMSO concentration should be kept below 0.5%.

    • Rationale: High or variable concentrations of the solvent can have toxic or off-target effects on the cells.

Q7: I am concerned about potential cytotoxicity or off-target effects of this compound in my cell line. How can I assess this?

A7: It is crucial to distinguish between specific TRPV1 inhibition and non-specific effects.

  • Cytotoxicity Assay:

    • Action: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay. Treat cells with the same concentrations of this compound used in the inhibition experiment.

    • Rationale: This will determine if the observed reduction in signal is due to channel inhibition or cell death.

  • Control Cell Line:

    • Action: Test this compound in a cell line that does not express TRPV1.

    • Rationale: If the compound shows activity in a TRPV1-negative cell line, it suggests potential off-target effects.

  • Orthogonal Assays:

    • Action: Use a different assay format to confirm your results. For example, if you are using a calcium flux assay, you could confirm key results with a membrane potential assay or electrophysiology.

    • Rationale: Consistent results across different assay platforms increase confidence in the specificity of the compound's effect.

Experimental Protocols

Protocol 1: In Vitro TRPV1 Inhibition using a Fluorescent Calcium Imaging Assay

This protocol outlines a method for determining the IC50 of this compound against capsaicin-induced calcium influx in a cell line stably expressing human TRPV1.

Materials:

  • HEK293 cells stably expressing human TRPV1

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Capsaicin stock solution (e.g., 10 mM in DMSO)

  • 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count the TRPV1-expressing cells.

    • Seed the cells into a 384-well plate at an optimized density to achieve 80-90% confluency on the day of the assay.

    • Incubate the plate at 37°C and 5% CO2 for 24 hours.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 µM) to generate a full dose-response curve.

    • Include a vehicle control (assay buffer with the same final DMSO concentration as the highest this compound concentration) and a positive control (a known TRPV1 antagonist).

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution in assay buffer (e.g., 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid).

    • Aspirate the culture medium from the cell plate and add the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Incubation:

    • Wash the cells gently with assay buffer to remove excess dye.

    • Add the prepared this compound dilutions and controls to the respective wells.

    • Incubate the plate at room temperature for 15-30 minutes.

  • Calcium Flux Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence (e.g., excitation at 485 nm, emission at 525 nm) over time.

    • Establish a stable baseline reading for 10-20 seconds.

    • Use the instrument's injector to add a pre-determined concentration of capsaicin (e.g., EC80 concentration) to all wells simultaneously.

    • Continue recording the fluorescence for 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control (0% inhibition) and a no-agonist control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

TRPV1_Signaling_Pathway cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Heat Heat (>43°C) Heat->TRPV1 Activates Protons Protons (pH < 5.9) Protons->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Jts653 This compound Jts653->TRPV1 Inhibits Depolarization Depolarization Ca_influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Caption: TRPV1 signaling pathway and point of inhibition by this compound.

Experimental_Workflow start Start cell_seeding Seed TRPV1-expressing cells in 384-well plate start->cell_seeding dye_loading Load cells with Fluo-4 AM calcium indicator cell_seeding->dye_loading compound_prep Prepare serial dilution of this compound dye_loading->compound_prep compound_add Add this compound dilutions to cells compound_prep->compound_add read_baseline Measure baseline fluorescence compound_add->read_baseline agonist_add Inject capsaicin (agonist) read_baseline->agonist_add read_response Measure peak fluorescence response agonist_add->read_response data_analysis Analyze data and calculate IC₅₀ read_response->data_analysis end End data_analysis->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Guide issue Unexpected Result? low_potency Low Potency issue->low_potency Yes high_variability High Variability issue->high_variability Yes cytotoxicity Potential Cytotoxicity issue->cytotoxicity Yes check_compound Check compound integrity and handling low_potency->check_compound optimize_agonist Optimize agonist concentration low_potency->optimize_agonist check_cells Verify cell health and passage number low_potency->check_cells uniform_seeding Ensure uniform cell seeding high_variability->uniform_seeding standardize_add Standardize reagent addition high_variability->standardize_add check_solvent Verify consistent solvent concentration high_variability->check_solvent run_viability Run cell viability assay cytotoxicity->run_viability use_control_cell Test in TRPV1-negative cell line cytotoxicity->use_control_cell

Caption: Troubleshooting decision tree for unexpected results.

References

Addressing Jts-653 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in addressing potential off-target effects and unexpected results when using Jts-653 in cellular assays.

Introduction

This compound is a highly potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain sensation and other physiological processes.[1][2] While this compound has demonstrated weak to no inhibitory effects on other TRP channels, receptors, and enzymes in broad screening panels, unexpected results in cellular assays can still arise.[1] This guide provides a framework for troubleshooting these observations and confirming on-target TRPV1-mediated effects.

Frequently Asked Questions (FAQs)

Q1: My cellular phenotype upon this compound treatment is not consistent with TRPV1 inhibition. Could this be an off-target effect?

While this compound is highly selective, unexpected phenotypes can occur for several reasons. Before concluding an off-target effect, consider the following:

  • TRPV1 Expression and Function in Your Cellular Model: Confirm the expression and functional activity of TRPV1 in your specific cell line. The lack of a functional receptor will result in no observable effect.

  • Assay-Specific Artifacts: The observed phenotype might be an artifact of the assay itself. Consider running appropriate vehicle and negative controls to rule out assay-specific interference.

  • Concentration-Dependent Effects: Off-target effects of kinase inhibitors and other small molecules are often observed at concentrations significantly higher than the on-target IC50.[3][4] Ensure you are using this compound at a concentration appropriate for its high potency against TRPV1.

Q2: How can I confirm that the observed effect of this compound in my cellular assay is mediated by TRPV1?

To confirm that the cellular response to this compound is due to its interaction with TRPV1, a series of validation experiments are recommended:

  • Use a Control Cell Line: Compare the effects of this compound in your experimental cell line with a control cell line that does not express TRPV1. An on-target effect should only be observed in the TRPV1-expressing cells.

  • Employ a Structurally Unrelated TRPV1 Antagonist: If a similar phenotype is observed with a different, structurally unrelated TRPV1 antagonist, it strengthens the evidence for an on-target effect.

  • TRPV1 Knockdown or Knockout: The most definitive approach is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate TRPV1 expression. An on-target effect of this compound should be diminished or absent in these modified cells.

  • Rescue Experiment: In a TRPV1 knockout or knockdown cell line, re-introducing TRPV1 expression should restore the cellular response to this compound.

Q3: At what concentration should I use this compound to minimize the risk of off-target effects?

It is recommended to perform a dose-response curve in your specific cellular assay to determine the optimal concentration. Based on published data, this compound is a highly potent TRPV1 antagonist with IC50 values in the sub-nanomolar to low nanomolar range. Using concentrations significantly above these values may increase the likelihood of observing non-specific or off-target effects.

Q4: Can this compound affect downstream signaling pathways unrelated to TRPV1?

While direct off-target inhibition of other proteins by this compound is reported to be minimal, inhibition of TRPV1 can have downstream consequences on various signaling pathways. TRPV1 is a non-selective cation channel, and its activation leads to an influx of calcium and sodium ions, which can trigger a multitude of cellular events. Therefore, the effects of this compound on downstream signaling are likely a consequence of its on-target activity.

Quantitative Data: On-Target Potency of this compound

TargetAssay TypeSpeciesIC50 / pA2 / KiReference
TRPV1Capsaicin-induced activationHumanpA2: 10.1
TRPV1Proton-induced activationHumanIC50: 0.320 nM
TRPV1Proton-induced activationRatIC50: 0.347 nM
TRPV1Heat-induced inward currentsRatIC50: 1.4 nM
TRPV1[3H]resiniferatoxin bindingHumanKi: 11.44 nM
TRPV1[3H]resiniferatoxin bindingRatKi: 4.40 nM
TRPV1Capsaicin-induced activationHumanIC50: 0.236 nM
TRPV1Capsaicin-induced activationRatIC50: 0.247 nM

Experimental Protocols

Protocol 1: Validating On-Target Activity of this compound using a Calcium Influx Assay

Objective: To confirm that this compound inhibits TRPV1 function in a dose-dependent manner in a specific cellular model.

Materials:

  • TRPV1-expressing cells

  • Control cells (lacking TRPV1 expression)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • This compound

  • TRPV1 agonist (e.g., Capsaicin)

  • Assay buffer (e.g., HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed TRPV1-expressing and control cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Calcium Indicator Loading: Wash the cells with assay buffer and then incubate with the fluorescent calcium indicator as per the manufacturer's instructions.

  • Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound (e.g., 0.01 nM to 1 µM) or vehicle control to the wells and incubate for the desired time (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Initiate reading and establish a baseline fluorescence. Add a pre-determined concentration of the TRPV1 agonist (e.g., Capsaicin) to all wells and continue recording the fluorescence signal.

  • Data Analysis: Calculate the change in fluorescence intensity upon agonist addition for each well. Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value. A dose-dependent inhibition of the calcium signal in TRPV1-expressing cells, but not in control cells, confirms on-target activity.

Visualizations

TRPV1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Capsaicin Capsaicin (Agonist) TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Jts653 This compound (Antagonist) Jts653->TRPV1 Inhibits Ca_ion Ca²⁺ Influx TRPV1->Ca_ion Opens Downstream Downstream Signaling (e.g., Calcineurin, PKC, CaMKII) Ca_ion->Downstream Initiates

Caption: Simplified signaling pathway of TRPV1 activation by capsaicin and inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed Check_TRPV1 Confirm TRPV1 Expression and Function in Cell Line Start->Check_TRPV1 Dose_Response Perform Dose-Response Curve with this compound Check_TRPV1->Dose_Response Control_Cells Test in TRPV1-Negative Control Cell Line Dose_Response->Control_Cells Orthogonal_Compound Test with Structurally Unrelated TRPV1 Antagonist Control_Cells->Orthogonal_Compound Knockdown TRPV1 Knockdown/ Knockout Experiment Orthogonal_Compound->Knockdown On_Target Conclusion: On-Target Effect Knockdown->On_Target Effect Abolished Off_Target Conclusion: Potential Off-Target Effect or Artifact Knockdown->Off_Target Effect Persists Logical_Decision_Tree Start Is the effect of this compound observed at a concentration consistent with its known TRPV1 potency? High_Concentration High Concentration (>100x IC50) Start->High_Concentration No Low_Concentration Low Concentration (≤10x IC50) Start->Low_Concentration Yes TRPV1_Dependence Is the effect dependent on TRPV1 expression? High_Concentration->TRPV1_Dependence Low_Concentration->TRPV1_Dependence Dependent Yes TRPV1_Dependence->Dependent Yes Independent No TRPV1_Dependence->Independent No On_Target Likely On-Target Dependent->On_Target Off_Target Potential Off-Target/ Non-Specific Effect Independent->Off_Target

References

Mitigating Jts-653-induced hyperthermia in in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective TRPV1 antagonist, JTS-653. The information provided is intended to help mitigate this compound-induced hyperthermia in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] It is being investigated for its analgesic properties, particularly in chronic pain that is refractory to non-steroidal anti-inflammatory drugs (NSAIDs).[1] this compound exerts its effects by blocking the activation of the TRPV1 channel by various stimuli, including capsaicin, protons (low pH), and heat.[1]

Q2: What is the primary cause of hyperthermia observed with this compound administration in in vivo studies?

A2: The hyperthermia induced by this compound is considered an on-target effect, meaning it is a direct consequence of its intended mechanism of action.[2] Specifically, the blockade of TRPV1 channels, which are tonically activated by protons, is thought to disinhibit autonomic cold defense pathways, leading to an increase in core body temperature. This involves the sympathetic nervous system.

Q3: Is the hyperthermic effect of this compound dose-dependent?

A3: Yes, the hyperthermic effect of this compound is dose-dependent. A transient increase in body temperature has been observed at a dose of 0.3 mg/kg administered orally (p.o.) in rats.[1]

Q4: How does the hyperthermic dose of this compound relate to its effective dose for analgesia?

A4: The dose of this compound that induces hyperthermia is within the range of its effective doses for analgesia. For example, in carrageenan-induced thermal hyperalgesia models in rats, significant attenuation was observed at 0.1 mg/kg p.o., with full reversal at 0.3 mg/kg p.o.

Q5: Are there any strategies to develop TRPV1 antagonists that do not cause hyperthermia?

A5: Yes, a key strategy in drug development is to create TRPV1 antagonists that are selective for the capsaicin and heat activation modes of the channel while avoiding blockade of the proton-induced activation. Hyperthermia is strongly linked to the inhibition of the proton-sensing function of TRPV1. Therefore, developing antagonists that do not interfere with this specific activation pathway is a primary approach to designing hyperthermia-free TRPV1-targeted therapeutics.

Troubleshooting Guide: this compound-Induced Hyperthermia

Issue: Significant increase in core body temperature observed after this compound administration.

Potential Cause: On-target pharmacological effect of TRPV1 antagonism, leading to activation of the sympathetic nervous system and subsequent increase in thermogenesis.

Troubleshooting & Optimization Strategies:

  • Pharmacological Mitigation:

    • Adrenergic Receptor Blockade: Consider co-administration of an adrenergic receptor antagonist. Studies with other TRPV1 antagonists have shown that hyperthermia can be significantly attenuated by:

      • A β-adrenoceptor antagonist (e.g., propranolol).

      • A mixed α-/β-adrenoceptor antagonist (e.g., labetalol).

      • An α1-adrenoceptor antagonist (e.g., prazosin).

    • Acetaminophen: Pre-treatment with the antipyretic agent acetaminophen has been shown to suppress hyperthermia induced by some TRPV1 antagonists.

  • Non-Pharmacological Mitigation:

    • Active Cooling: If a significant rise in temperature occurs, active cooling measures can be implemented. (See Experimental Protocol 2 for a detailed procedure).

    • Environmental Temperature Control: House animals in a temperature-controlled environment at the lower end of the thermoneutral zone for the species (e.g., ~22-24°C for rats) to avoid heat stress.

  • Experimental Design Considerations:

    • Dose Optimization: Use the lowest effective dose of this compound for the desired analgesic effect to minimize the magnitude of the hyperthermic response.

    • Acclimation: Ensure all animals are properly acclimated to the experimental conditions, including handling and temperature monitoring procedures, to minimize stress-induced temperature fluctuations.

    • Continuous Monitoring: Continuously monitor the core body temperature of the animals using telemetry or a rectal probe, especially during the first few hours after this compound administration.

Quantitative Data Summary

Table 1: In Vivo Effects of this compound in Rats (Oral Administration)

EffectDose (mg/kg, p.o.)Animal ModelCitation
Attenuation of Thermal Hyperalgesia0.1Carrageenan-induced
Full Reversal of Thermal Hyperalgesia0.3Carrageenan-induced
Attenuation of Mechanical Hyperalgesia0.3Carrageenan-induced
Transient Increase in Body Temperature 0.3 Normal Rats ****
Prevention of Mechanical Hyperalgesia1.0Capsaicin-induced

Experimental Protocols

Experimental Protocol 1: Pharmacological Mitigation of this compound-Induced Hyperthermia using an Adrenergic Antagonist

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Housing: Animals are individually housed in a temperature-controlled room (22 ± 1°C) with a 12-hour light/dark cycle. Food and water are available ad libitum.

  • Temperature Monitoring: Core body temperature is monitored continuously using implantable telemetry probes. Animals are allowed to recover for at least one week after surgery before the experiment.

  • Drug Preparation:

    • This compound is suspended in a vehicle of 0.5% methylcellulose in sterile water.

    • Propranolol (or other selected adrenergic antagonist) is dissolved in sterile saline.

  • Experimental Procedure:

    • Acclimation: On the day of the experiment, animals are placed in the experimental chambers and allowed to acclimate for at least 60 minutes.

    • Baseline Measurement: Baseline body temperature is recorded for 30 minutes.

    • Pre-treatment: Animals are administered the adrenergic antagonist (e.g., propranolol, 5 mg/kg, intraperitoneally) or vehicle (saline).

    • This compound Administration: 30 minutes after pre-treatment, animals are administered this compound (0.3 mg/kg, p.o.) or its vehicle.

    • Post-dosing Monitoring: Body temperature is continuously monitored for at least 4 hours post-JTS-653 administration.

  • Data Analysis: The change in body temperature from baseline is calculated for each animal. Data are analyzed using a two-way ANOVA with repeated measures to determine the effect of the adrenergic antagonist on this compound-induced hyperthermia.

Experimental Protocol 2: Non-Pharmacological Mitigation of this compound-Induced Hyperthermia via Active Cooling

  • Animal Model and Housing: As described in Protocol 1.

  • Temperature Monitoring: Continuous monitoring of core body temperature is critical.

  • Hyperthermia Threshold: A critical hyperthermia threshold should be pre-defined (e.g., a 1.5°C increase from baseline or an absolute temperature of 39.5°C).

  • Cooling Apparatus:

    • A circulating water blanket set to a cool temperature (e.g., 18-20°C).

    • Alternatively, a small fan and a spray bottle with room temperature water.

  • Experimental Procedure:

    • This compound Administration: Administer this compound (e.g., 0.3 mg/kg, p.o.).

    • Monitoring: Monitor core body temperature continuously.

    • Initiation of Cooling: If an animal's body temperature reaches the pre-defined hyperthermia threshold, initiate active cooling.

      • Method A (Cooling Blanket): Place the animal on the pre-cooled circulating water blanket.

      • Method B (Evaporative Cooling): Lightly spray the animal's fur with room temperature water and direct a gentle stream of air from a fan towards the animal.

    • Cooling Endpoint: Continue cooling until the animal's body temperature returns to within 0.5°C of the baseline temperature.

    • Cessation of Cooling: Once the target temperature is reached, cease the cooling intervention to prevent hypothermia.

    • Continued Monitoring: Continue to monitor the animal's temperature for at least 2 hours after the cessation of cooling to check for any rebound hyperthermia.

  • Data Analysis: Record the peak temperature reached, the time to reach the hyperthermia threshold, the duration of the cooling intervention, and the rate of cooling (°C/minute).

Visualizations

JTS653_Hyperthermia_Signaling_Pathway JTS653 This compound TRPV1 TRPV1 Channel (on sensory neurons) JTS653->TRPV1 Antagonism SNS Sympathetic Nervous System (SNS) Outflow TRPV1->SNS Inhibition Protons Tonic Proton (H+) Activation Protons->TRPV1 Activates BAT Brown Adipose Tissue SNS->BAT Activation Thermogenesis Increased Thermogenesis BAT->Thermogenesis Hyperthermia Hyperthermia Thermogenesis->Hyperthermia

This compound Induced Hyperthermia Signaling Pathway.

Pharmacological_Mitigation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Acclimate Animals & Establish Baseline Temp. Pretreat Administer Adrenergic Antagonist or Vehicle Animal_Prep->Pretreat Drug_Prep Prepare this compound & Adrenergic Antagonist Drug_Prep->Pretreat Admin_JTS653 Administer this compound or Vehicle Pretreat->Admin_JTS653 Monitor Continuously Monitor Core Body Temperature Admin_JTS653->Monitor Data_Analysis Analyze Change in Body Temperature Monitor->Data_Analysis

Pharmacological Mitigation Experimental Workflow.

NonPharmacological_Mitigation_Workflow cluster_prep Preparation cluster_exp Experiment Animal_Prep Acclimate Animals & Establish Baseline Temp. Admin_JTS653 Administer this compound Animal_Prep->Admin_JTS653 Set_Threshold Define Hyperthermia Threshold (e.g., +1.5°C) Check_Threshold Temperature > Threshold? Set_Threshold->Check_Threshold Monitor Continuously Monitor Core Body Temperature Admin_JTS653->Monitor Monitor->Check_Threshold Check_Threshold->Monitor No Cooling Initiate Active Cooling (e.g., Cooling Blanket) Check_Threshold->Cooling Yes Check_Baseline Temperature ≈ Baseline? Cooling->Check_Baseline Check_Baseline->Cooling No Stop_Cooling Cease Cooling Check_Baseline->Stop_Cooling Yes Continue_Monitor Continue Monitoring for Rebound Hyperthermia Stop_Cooling->Continue_Monitor

Non-Pharmacological Mitigation Logical Workflow.

References

Technical Support Center: Improving the Oral Bioavailability of Jts-653

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability of Jts-653, a selective TRPV1 antagonist.[1][2] this compound's low aqueous solubility presents a significant challenge for oral administration, categorizing it as a Biopharmaceutics Classification System (BCS) Class II compound (Low Solubility, High Permeability). The following information is designed to address common experimental issues and guide formulation development.

Physicochemical and Pharmacokinetic Properties of this compound

A foundational understanding of this compound's properties is crucial for developing effective oral dosage forms.

PropertyValueImplication for Oral Bioavailability
Molecular Formula C23H21F3N4O4High molecular weight can sometimes impact permeability.
Molecular Weight 474.43 g/mol Within the range for oral absorption.
Aqueous Solubility < 0.1 µg/mLVery low solubility is the primary rate-limiting step for absorption.
LogP 3.8High lipophilicity contributes to low aqueous solubility.
BCS Classification Class IIDissolution rate is the key factor controlling absorption.[3]
Permeability HighOnce dissolved, the drug is well-absorbed across the intestinal wall.
Metabolism Primarily hepatic (CYP3A4)Potential for first-pass metabolism and drug-drug interactions.
Known Transporters P-gp substrateEfflux by P-glycoprotein can reduce net absorption.

Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: What are the most promising strategies for improving the oral bioavailability of this compound?

A1: Given this compound's BCS Class II properties, the primary goal is to enhance its solubility and dissolution rate.[4] Key strategies include:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution.[3] Techniques like spray drying and hot-melt extrusion are common.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate according to the Noyes-Whitney equation.

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of poorly water-soluble drugs.

Q2: How do I select appropriate excipients for an amorphous solid dispersion (ASD) of this compound?

A2: Polymer selection is critical for the stability and performance of an ASD. Key considerations include:

  • Miscibility: The polymer should be miscible with this compound to form a stable, single-phase amorphous system.

  • Glass Transition Temperature (Tg): A polymer with a high Tg can help stabilize the amorphous state of this compound.

  • Solubility Enhancement: The polymer should be hydrophilic to promote dissolution. Common choices include povidone (PVP), copovidone (PVP/VA), and hydroxypropyl methylcellulose (HPMC).

Q3: Can P-glycoprotein (P-gp) efflux be a significant barrier to this compound absorption?

A3: Yes. As this compound is a P-gp substrate, the P-gp efflux transporter in the intestinal wall can actively pump the drug back into the intestinal lumen, reducing its net absorption. Some formulation excipients, such as Vitamin E TPGS, have been shown to inhibit P-gp and can be included in formulations to counteract this effect.

Preclinical Testing

Q4: What in vitro tests are essential for screening this compound formulations?

A4: A tiered approach to in vitro testing is recommended:

  • Kinetic Solubility Studies: To confirm the solubility advantage of different formulations in biorelevant media (e.g., FaSSIF, FeSSIF).

  • In Vitro Dissolution/Release Testing: Using a USP Apparatus II with biorelevant media to assess the rate and extent of drug release. This is crucial for predicting in vivo performance.

  • Caco-2 Permeability Assay: To confirm the high permeability of this compound and to investigate the impact of P-gp inhibitors on its transport.

Q5: What animal model is suitable for in vivo pharmacokinetic (PK) studies of this compound?

A5: Rodent models, particularly Sprague-Dawley rats, are commonly used for initial PK screening of oral formulations. These studies are essential to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which collectively define the bioavailability of the formulation.

Troubleshooting Guides

Issue 1: High variability in in vivo pharmacokinetic data.

Potential Cause Troubleshooting Step
Inadequate control of food effects. Standardize the fasting period for all animals before dosing. For BCS Class II drugs, the presence of food can significantly alter bioavailability.
Formulation instability or inconsistency. Ensure the formulation is homogenous and physically stable. For suspensions, ensure adequate mixing before each dose. For ASDs, confirm the amorphous state and content uniformity.
pH-dependent solubility. This compound's solubility may vary in different segments of the GI tract. Using biorelevant media in dissolution studies can help predict this.

Issue 2: Poor correlation between in vitro dissolution and in vivo absorption.

Potential Cause Troubleshooting Step
In vitro dissolution method is not discriminating. The dissolution method may not be sensitive enough to detect differences between formulations. Try altering the pH of the media, paddle speed, or using a multi-compartmental dissolution model like a Gastrointestinal Simulator (GIS).
Precipitation of the drug in the GI tract. An amorphous solid dispersion might show rapid dissolution in vitro but then precipitate into a less soluble form in vivo. Incorporate precipitation inhibitors (e.g., HPMC) into the formulation.
First-pass metabolism or transporter effects. High in vitro dissolution may not translate to high bioavailability if the drug is extensively metabolized in the liver or subject to significant P-gp efflux.

Issue 3: Amorphous solid dispersion (ASD) formulation is physically unstable and recrystallizes over time.

Potential Cause Troubleshooting Step
Drug loading is too high. The amount of this compound in the polymer exceeds the miscibility limit. Reduce the drug loading and re-evaluate the formulation.
Inappropriate polymer selection. The chosen polymer may not have a sufficiently high Tg or favorable interactions with the drug. Screen alternative polymers with higher Tg values.
Exposure to high humidity or temperature. Water can act as a plasticizer, lowering the Tg of the ASD and promoting recrystallization. Store the formulation in controlled, low-humidity conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Amorphous Solid Dispersion by Spray Drying
  • Solvent Selection: Identify a common solvent in which both this compound and the selected polymer (e.g., copovidone) are soluble (e.g., methanol/dichloromethane mixture).

  • Solution Preparation: Dissolve this compound and the polymer in the selected solvent at the desired ratio (e.g., 25% this compound, 75% polymer). The total solid content should typically be between 2-10% (w/v).

  • Spray Dryer Setup:

    • Inlet Temperature: Set to a temperature that ensures rapid evaporation of the solvent without degrading the drug (e.g., 80-120°C).

    • Atomization Gas Flow Rate: Adjust to achieve a fine spray and appropriate particle size.

    • Solution Feed Rate: Control the rate to maintain the outlet temperature (e.g., 40-60°C).

  • Drying Process: Pump the solution into the spray dryer. The solvent rapidly evaporates, forming a fine powder of the ASD.

  • Secondary Drying: Collect the powder and dry it further under a vacuum at a moderate temperature (e.g., 40°C) for 24 hours to remove residual solvent.

  • Characterization: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD) to confirm its amorphous nature and Differential Scanning Calorimetry (DSC) to determine its glass transition temperature (Tg).

Protocol 2: In Vitro Dissolution Testing in Biorelevant Media
  • Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) according to the standard recipe.

  • Apparatus Setup: Use a USP Apparatus II (paddles) with a vessel volume of 500 mL. Set the temperature to 37°C ± 0.5°C and the paddle speed to 75 RPM.

  • Sample Introduction: Place the this compound formulation (e.g., a capsule containing the ASD equivalent to a 10 mg dose) into the dissolution vessel.

  • Sampling: Withdraw samples (e.g., 3 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed media.

  • Sample Preparation: Filter the samples immediately through a 0.22 µm PVDF syringe filter to remove any undissolved particles.

  • Analysis: Analyze the concentration of this compound in the filtered samples using a validated HPLC-UV method.

  • Data Reporting: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

experimental_workflow cluster_start Phase 1: Characterization cluster_formulation Phase 2: Formulation Strategy cluster_testing Phase 3: In Vitro & In Vivo Testing cluster_end Phase 4: Development start This compound API bcs Determine BCS Class (Solubility & Permeability) start->bcs strategy Select Bioavailability Enhancement Strategy bcs->strategy BCS Class II asd Amorphous Solid Dispersion (ASD) strategy->asd lipid Lipid-Based Formulation strategy->lipid particle Particle Size Reduction strategy->particle invitro In Vitro Screening (Dissolution, Stability) asd->invitro lipid->invitro particle->invitro invivo In Vivo PK Study (Rat Model) invitro->invivo decision Lead Formulation Selected? invivo->decision decision->strategy No, Optimize develop Proceed to Further Development decision->develop Yes

Caption: High-level workflow for developing an oral formulation of this compound.

p_gp_efflux lumen Intestinal Lumen (Low this compound Conc.) enterocyte Enterocyte (Intestinal Cell) P-gp lumen->enterocyte Passive Diffusion (High Permeability) enterocyte:p->lumen P-gp Efflux (Reduces Absorption) blood Bloodstream (High this compound Absorption) enterocyte->blood Net Absorption

Caption: P-glycoprotein (P-gp) efflux mechanism affecting this compound absorption.

logical_relationships center This compound Properties solubility Low Aqueous Solubility center->solubility permeability High Permeability center->permeability pgp P-gp Substrate center->pgp challenge Challenge: Low Oral Bioavailability solubility->challenge pgp->challenge solution Solution: Solubility Enhancement (e.g., ASD) challenge->solution

Caption: Relationship between this compound properties and formulation strategy.

References

Preventing Jts-653 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Jts-653 during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage (months to years), solid this compound should be stored in a dry, dark environment at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C under the same conditions.[1] The compound is stable for a few weeks at ambient temperature during shipping.[1]

Q2: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[1] Stock solutions should be stored at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the expected shelf-life of this compound?

When stored properly as a solid, this compound has a shelf life of over three years.[1] The stability of stock solutions will depend on the storage conditions and frequency of use.

Q4: What are the potential degradation pathways for this compound?

  • Hydrolysis: The carboxamide linkage can be susceptible to acid or base-catalyzed hydrolysis, especially with prolonged heating.

  • Oxidation: The nitrogen atom on the pyridine ring and other electron-rich parts of the molecule could be susceptible to oxidation.

  • Photodegradation: The benzoxazine ring system and other aromatic components may be sensitive to light, potentially leading to photodimerization or other photochemical reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during long-term experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Loss of compound activity over time in aqueous buffers. Hydrolysis of the carboxamide group. 1. Prepare fresh working solutions in aqueous buffer for each experiment. 2. If long-term incubation is necessary, perform a stability study to determine the rate of degradation in your specific buffer (see Experimental Protocols). 3. Consider using a buffer system with a pH closer to neutral (pH 7.0-7.4) to minimize acid or base-catalyzed hydrolysis.
Inconsistent results between experiments performed on different days. Degradation of stock solution. 1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Protect stock solutions from light by using amber vials or wrapping vials in aluminum foil. 3. Periodically check the purity of your stock solution using HPLC (see Experimental Protocols).
Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products. 1. Review your experimental conditions for potential stressors: prolonged exposure to light, extreme pH, high temperatures, or the presence of oxidizing agents. 2. Use the HPLC protocol provided below to monitor the appearance of new peaks over time. 3. If degradation is suspected, acquire a fresh batch of this compound for comparison.

Quantitative Data Summary (Illustrative)

The following tables present illustrative data on the stability of this compound under various conditions to demonstrate potential degradation trends. Note: This data is hypothetical and for educational purposes only.

Table 1: Effect of pH on this compound Stability in Aqueous Solution at 37°C

Time (hours)% Remaining this compound (pH 5.0)% Remaining this compound (pH 7.4)% Remaining this compound (pH 9.0)
0100100100
24959992
48889885
72819777

Table 2: Effect of Light Exposure on this compound Stability in DMSO at Room Temperature

Time (hours)% Remaining this compound (Protected from Light)% Remaining this compound (Exposed to Light)
0100100
2499.596
4899.291
7299.086

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment

This protocol provides a general method to assess the purity and degradation of this compound.

  • Objective: To separate and quantify this compound and its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Materials:

    • This compound reference standard

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid

    • Appropriate HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • Method:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to 95% A, 5% B

      • 20-25 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • For stability studies, dilute the stock solution in the desired experimental buffer to the final working concentration.

    • At each time point, take an aliquot of the sample and dilute it with the initial mobile phase composition (95:5 A:B) to a suitable concentration for HPLC analysis.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • Monitor the appearance and growth of any new peaks, which may represent degradation products.

Visualizations

degradation_pathways Jts653 This compound Hydrolysis Hydrolysis (Acid/Base, Heat) Jts653->Hydrolysis Oxidation Oxidation (Oxidizing agents, Air) Jts653->Oxidation Photodegradation Photodegradation (UV/Visible Light) Jts653->Photodegradation Deg_Product1 Carboxylic Acid + Amine Fragments Hydrolysis->Deg_Product1 Deg_Product2 N-oxide derivatives Oxidation->Deg_Product2 Deg_Product3 Photodimers/Isomers Photodegradation->Deg_Product3

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation Under Stress Conditions cluster_analysis Analysis Start This compound Stock in DMSO Dilute Dilute in Experimental Buffer Start->Dilute Condition1 pH Stress Dilute->Condition1 Condition2 Light Stress Dilute->Condition2 Condition3 Thermal Stress Dilute->Condition3 Sampling Sample at Time Points Condition1->Sampling Condition2->Sampling Condition3->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (% Remaining) HPLC->Data

Caption: Workflow for assessing this compound stability.

logical_troubleshooting LossOfActivity Loss of Activity? CheckStock Check Stock Solution Age? LossOfActivity->CheckStock Yes OtherIssue Investigate Other Experimental Factors LossOfActivity->OtherIssue No AqueousStability Aqueous Buffer Stability Issue? CheckStock->AqueousStability Stock is Fresh DegradationConfirmed Degradation Likely CheckStock->DegradationConfirmed Stock is Old NewPeaks New Peaks in HPLC? AqueousStability->NewPeaks Yes AqueousStability->OtherIssue No NewPeaks->DegradationConfirmed Yes NewPeaks->OtherIssue No

Caption: Troubleshooting logic for this compound degradation.

References

Overcoming vehicle effects in Jts-653 in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome vehicle-effects in in vivo experiments involving Jts-653.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] It has been shown to be effective in attenuating chronic pain that is refractory to non-steroidal anti-inflammatory drugs (NSAIDs) in rodent models.[1] Its mechanism of action involves blocking the TRPV1 channel, which plays a crucial role in pain signaling pathways.

Q2: What is a "vehicle" and why is it necessary for in vivo experiments with this compound?

A vehicle is an inert substance used to dissolve or suspend a drug for administration to a test subject. The choice of vehicle is critical as it can influence the drug's solubility, stability, bioavailability, and even cause its own biological effects, which can confound experimental results.[2][3] For a compound like this compound, which is likely to have low aqueous solubility, a suitable vehicle is necessary to ensure accurate and consistent dosing.

Q3: What are common vehicles used for oral administration of compounds like this compound in rodents?

While the specific vehicle used in published studies for this compound is not always detailed, common vehicles for oral administration of poorly soluble compounds in rodents include:

  • Aqueous solutions: Saline (0.9% NaCl) or phosphate-buffered saline (PBS) are ideal for water-soluble compounds.[2]

  • Suspensions: For insoluble compounds, suspending agents like carboxymethylcellulose (CMC) or methylcellulose in water are frequently used.

  • Oil-based vehicles: Corn oil, sesame oil, or olive oil can be used for highly lipophilic compounds.

  • Co-solvent systems: Mixtures of solvents like polyethylene glycol (PEG), propylene glycol (PG), ethanol, and water can be used to improve solubility. However, these can have their own toxicities.

  • Cyclodextrins: Formulations with hydroxypropyl-β-cyclodextrin (HPβCD) can enhance the solubility of hydrophobic drugs.

Q4: How can I determine the best vehicle for my this compound experiment?

The selection of an appropriate vehicle depends on several factors, including the physicochemical properties of this compound, the route of administration, and the experimental endpoint. A systematic approach is recommended:

  • Assess the solubility of this compound: Test its solubility in a panel of common vehicles.

  • Consider the route of administration: For oral gavage, viscosity and palatability are important.

  • Evaluate vehicle toxicity: Conduct a pilot study with the vehicle alone to assess any adverse effects.

  • Ensure compatibility and stability: The vehicle should not react with this compound or cause it to degrade.

Troubleshooting Guides

Issue 1: High mortality or adverse effects in the vehicle control group.

Q: I am observing unexpected deaths or signs of distress (e.g., lethargy, weight loss) in my vehicle-only control animals. What could be the cause and how can I fix it?

A: This indicates that the vehicle itself is likely toxic at the dose and frequency you are administering it.

Troubleshooting Steps:

  • Review the vehicle composition: Some organic solvents like DMSO and high concentrations of PEGs can be toxic, especially with repeated dosing.

  • Reduce the concentration of co-solvents: If using a mixture, try to lower the percentage of the organic solvent.

  • Change the vehicle: Consider a less toxic alternative. For example, if you are using a high concentration of DMSO, try a suspension in 0.5% CMC.

  • Check the administration volume and frequency: Ensure the volume is appropriate for the animal's size and that the dosing frequency is not causing cumulative toxicity.

  • Consult the literature: Review studies with similar compounds or administration routes for vehicle selection guidance.

Issue 2: High variability in experimental data.

Q: My data shows a lot of scatter, making it difficult to see a clear effect of this compound. Could the vehicle be contributing to this?

A: Yes, inconsistent drug delivery due to a poor vehicle choice is a common cause of high data variability.

Troubleshooting Steps:

  • Check the homogeneity of the formulation: If you are using a suspension, ensure it is uniformly mixed before each administration. Settling of the compound can lead to inconsistent dosing.

  • Assess the stability of the formulation: this compound might be degrading in the vehicle. Prepare fresh formulations regularly.

  • Consider the route of administration: For oral gavage, ensure proper technique to avoid accidental administration into the lungs.

  • Evaluate vehicle-drug interactions: The vehicle could be affecting the absorption or metabolism of this compound.

  • Refine your experimental protocol: Ensure all experimental conditions are standardized across all animals.

Issue 3: No observable effect of this compound.

Q: I am not seeing the expected analgesic effect of this compound in my pain model. Could the vehicle be the problem?

A: It's possible that the vehicle is preventing this compound from reaching its target in sufficient concentrations.

Troubleshooting Steps:

  • Verify drug solubility and dissolution: this compound may not be sufficiently soluble in the chosen vehicle, leading to poor bioavailability.

  • Consider a different formulation: An alternative vehicle might improve the absorption of this compound. For example, a lipid-based vehicle could enhance the oral absorption of a lipophilic compound.

  • Check for vehicle-induced physiological changes: The vehicle itself might have effects that mask the action of this compound.

  • Confirm the dose: It's possible the dose of this compound needs to be adjusted for your specific animal model and vehicle.

Quantitative Data Summary

Table 1: Common Vehicles for Oral Administration in Rodents and Their Potential Effects.

VehicleCompositionPropertiesPotential Adverse Effects
Saline 0.9% Sodium Chloride in WaterIsotonic, well-tolerated.Limited utility for poorly soluble compounds.
CMC Suspension 0.5-1% Carboxymethylcellulose in WaterForms a stable suspension for insoluble compounds.High viscosity can make administration difficult.
Corn Oil 100% Corn OilSuitable for highly lipophilic compounds.Can have nutritional effects and may alter lipid metabolism.
PEG 400 Polyethylene Glycol 400Good solvent for many organic molecules.Can cause gastrointestinal irritation and liver effects at high doses.
DMSO Dimethyl SulfoxideExcellent solvent for a wide range of compounds.Can cause local irritation and has been shown to have neurotoxic effects at high concentrations.
HPβCD Hydroxypropyl-β-cyclodextrinForms inclusion complexes to increase aqueous solubility.May induce diarrhea and elevate hepatic transaminases in rodents.

Experimental Protocols

Protocol: Oral Administration of this compound in a Rat Model of Inflammatory Pain

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

1. Materials:

  • This compound

  • Vehicle (e.g., 0.5% CMC in sterile water)

  • Sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Appropriate size oral gavage needles

  • Syringes

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA)

2. Vehicle Preparation (0.5% CMC):

  • Weigh the required amount of CMC.

  • Slowly add the CMC to sterile water while stirring vigorously with a magnetic stirrer.

  • Continue stirring until the CMC is fully dissolved and the solution is clear. This may take several hours.

  • Store the vehicle at 4°C.

3. This compound Formulation Preparation:

  • Calculate the required amount of this compound based on the desired dose (e.g., 0.3 mg/kg) and the number of animals.

  • If this compound is a powder, triturate it to a fine powder using a mortar and pestle.

  • Add a small amount of the 0.5% CMC vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.

  • Use a magnetic stirrer to keep the suspension mixed during dosing.

4. Animal Dosing Procedure:

  • Induce inflammation by injecting CFA into the plantar surface of the rat's hind paw.

  • Allow 7 days for the inflammation and hyperalgesia to develop.

  • On the day of the experiment, gently restrain the rat.

  • Measure the appropriate volume of the this compound suspension or vehicle into a syringe fitted with an oral gavage needle.

  • Gently insert the gavage needle into the esophagus and deliver the dose.

  • Monitor the animal for any signs of distress after dosing.

  • Assess pain behavior at specified time points after dosing.

Visualizations

Vehicle_Selection_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Pilot Studies cluster_2 Phase 3: Final Selection cluster_3 Decision Points start Start: Need to dose this compound in vivo physchem Determine Physicochemical Properties of this compound start->physchem solubility Assess Solubility in a Panel of Vehicles physchem->solubility is_soluble Is this compound soluble in aqueous solution? solubility->is_soluble vehicle_choice Select Candidate Vehicles pilot_toxicity Conduct Vehicle-Only Pilot Toxicity Study vehicle_choice->pilot_toxicity is_toxic Is the vehicle toxic? pilot_toxicity->is_toxic formulation_stability Assess Formulation Stability final_selection Select Optimal Vehicle formulation_stability->final_selection experiment Proceed with In Vivo Experiment final_selection->experiment is_soluble->vehicle_choice No is_soluble->final_selection Yes is_toxic->vehicle_choice Yes is_toxic->formulation_stability No

Caption: Workflow for selecting a suitable vehicle for in vivo experiments.

Troubleshooting_Vehicle_Effects cluster_0 Problem Identification cluster_1 Troubleshooting Path cluster_2 Potential Solutions start Unexpected Experimental Outcome is_mortality High mortality in vehicle group? start->is_mortality is_variability High data variability? is_mortality->is_variability No solution_mortality Reduce co-solvent concentration or change vehicle is_mortality->solution_mortality Yes is_no_effect No drug effect observed? is_variability->is_no_effect No solution_variability Check formulation homogeneity and stability is_variability->solution_variability Yes solution_no_effect Improve solubility or change formulation is_no_effect->solution_no_effect Yes

Caption: Decision tree for troubleshooting common vehicle-related issues.

References

Best practices for storing and handling Jts-653 powder

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Jts-653 was found. The following guidance is based on best practices for handling potent, deliquescent pharmaceutical research compounds and should be supplemented by a compound-specific risk assessment before any handling occurs.

Frequently Asked Questions (FAQs)

1. What is this compound and why requires special handling?

This compound is a selective TRPV1 antagonist, a potent, biologically active compound intended for research purposes.[1] Due to its potency, special handling procedures are necessary to minimize exposure and ensure the safety of laboratory personnel. Furthermore, many fine chemical powders can be deliquescent, meaning they readily absorb moisture from the air, which can compromise the compound's integrity and lead to handling difficulties.[2]

2. What are the primary hazards associated with handling this compound powder?

The primary hazards include:

  • Inhalation: Fine powders can easily become airborne and be inhaled, leading to systemic exposure.[3]

  • Dermal Contact: The compound may be absorbed through the skin.

  • Ingestion: Accidental ingestion can occur through poor hygiene practices.

  • Eye Exposure: The powder can cause irritation or damage to the eyes.

3. What are the recommended storage conditions for this compound powder?

To maintain the stability and integrity of this compound powder, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Protect it from light and moisture. For deliquescent powders, storage in a desiccator or a controlled low-humidity environment is crucial to prevent degradation and caking.[5]

Storage Condition Summary

ParameterRecommended ValueRationale
Temperature 2-8°C (Refrigerated)To minimize degradation of the compound.
Humidity <30% Relative HumidityTo prevent moisture absorption by the potentially deliquescent powder.
Light Store in an opaque or amber vialTo protect the compound from light-induced degradation.
Container Tightly sealed, inert materialTo prevent contamination and reaction with the container material.

Troubleshooting Guides

Issue: The this compound powder appears clumpy or has turned into a solid mass.

  • Cause: This is likely due to the absorption of moisture from the atmosphere, a common issue with deliquescent powders. This can happen if the container was not sealed properly or was opened in a high-humidity environment.

  • Solution:

    • Handle the material in a glove box or a controlled low-humidity environment.

    • If the material is still usable for your experiment, you may need to gently break up the clumps with a spatula.

    • For future prevention, always store the powder in a desiccator with a functional desiccant and minimize the time the container is open to the ambient environment.

Issue: I am concerned about airborne powder exposure during weighing.

  • Cause: Weighing fine powders can generate dust, which is a significant inhalation hazard.

  • Solution:

    • Always weigh potent powders like this compound inside a chemical fume hood or a ventilated balance enclosure.

    • Use a weighing vessel with high sides to minimize the escape of powder.

    • Tare your weighing vessel with its cap on. In the fume hood, add the powder, close the vessel, and then move it to the balance for weighing. This minimizes the time the powder is exposed.

    • Consider preparing a stock solution to reduce the need for repeated weighing of the powder.

Issue: What should I do in case of a small spill of this compound powder?

  • Cause: Accidental spills can happen during handling.

  • Solution:

    • Alert others in the immediate area and restrict access.

    • Wear appropriate Personal Protective Equipment (PPE), including double gloves, a lab coat, and safety goggles. For larger spills, a respirator may be necessary.

    • Gently cover the spill with a damp paper towel or a suitable absorbent material to avoid raising dust.

    • Carefully wipe up the spill, working from the outside in.

    • Place all contaminated materials into a sealed bag for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., 70% ethanol) and then with soap and water.

    • Dispose of all cleaning materials as hazardous waste.

Experimental Protocols & Workflows

Personal Protective Equipment (PPE) Protocol

A work area and task assessment is required to determine potential hazards and select the appropriate PPE. The minimum required PPE for handling this compound powder includes:

  • Body Protection: A lab coat should be worn to protect clothing and skin from splashes and spills.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. When a splash hazard exists, chemical splash goggles should be worn.

  • Hand Protection: Disposable nitrile gloves are recommended for incidental contact. Double gloving is advised to provide additional protection. Gloves should be changed immediately if they become contaminated.

  • Respiratory Protection: For operations with a high potential for generating dust, a NIOSH-approved respirator may be necessary.

Safe Handling Workflow for this compound Powder

The following diagram illustrates the recommended workflow for safely handling this compound powder, from preparation to cleanup.

G cluster_prep cluster_handling cluster_cleanup prep Preparation ppe Don PPE (Lab coat, goggles, double gloves) setup Set up workspace in fume hood with spill containment ppe->setup retrieve Retrieve this compound from storage setup->retrieve handling Handling weigh Weigh powder in fume hood dissolve Prepare stock solution weigh->dissolve cleanup Cleanup & Disposal decon Decontaminate workspace and equipment waste Dispose of waste in -labeled hazardous waste container decon->waste doff Doff PPE correctly waste->doff wash Wash hands thoroughly doff->wash

Workflow for Safe Handling of this compound Powder

References

How to control for Jts-653 effects on baseline nociception

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling for the effects of Jts-653, a selective TRPV1 antagonist, on baseline nociception in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] The TRPV1 channel is a key player in detecting noxious heat and certain chemical stimuli, and its activation contributes to pain signaling. As a TRPV1 antagonist, this compound works by blocking the activation of this channel, thereby reducing pain in certain pathological conditions.

Q2: Does this compound affect baseline nociception in normal animals?

Published preclinical studies have shown that this compound does not affect the baseline nociception of noxious thermal and mechanical stimuli in normal rats.[1] This suggests that under normal physiological conditions, antagonism of the TRPV1 channel by this compound does not alter the fundamental sensory perception of acute pain.

Q3: If this compound does not affect baseline nociception, why is it important to establish a baseline in my experiments?

Establishing a stable baseline is a critical component of any well-controlled pharmacological experiment for several reasons:

  • Verification of Compound Activity: It allows you to confirm that the compound is behaving as expected in your specific experimental setup and animal strain.

  • Identification of Confounding Variables: A stable baseline helps to identify any unforeseen environmental or procedural factors that may be influencing nociceptive responses.

  • Increased Statistical Power: A consistent baseline reduces variability within and between subjects, which in turn increases the statistical power of your study to detect true pharmacological effects.[2]

  • Context-Dependent Effects: While generally not affecting baseline pain, it is good practice to confirm this in your specific experimental model, as biological systems can be complex.

Q4: What are the primary applications of this compound in nociception research?

This compound has been shown to be effective in attenuating chronic pain that is refractory to non-steroidal anti-inflammatory drugs (NSAIDs).[1] Specifically, it has demonstrated efficacy in experimental models of severe arthritic and post-herpetic pain.[1] It is also effective in reducing the second phase of formalin-induced pain, which reflects inflammatory pain.

Troubleshooting Guide: Unexpected Baseline Nociception Changes

If you observe unexpected changes in baseline nociceptive thresholds after administering this compound, consider the following potential confounding factors:

Issue Potential Cause Recommended Action
Increased variability in baseline readings Inconsistent animal handling, environmental stressors (e.g., noise, light), or variations in the experimental apparatus.Ensure all experimenters are trained in consistent, gentle animal handling. Control the experimental environment for constant temperature, humidity, and lighting. Regularly calibrate all testing equipment.
Apparent analgesic effect at baseline The vehicle used to dissolve this compound may have its own analgesic properties. The stress of the injection procedure itself can induce a temporary analgesic effect (stress-induced analgesia).Always include a vehicle-treated control group that receives the same injection volume and procedure as the this compound-treated group. Allow for a sufficient acclimatization period after injection and before testing.
Apparent hyperalgesic effect at baseline The administration route or formulation of this compound may be causing irritation or a localized inflammatory response.Carefully observe the injection site for any signs of inflammation. Consider alternative, non-irritating vehicles or administration routes if possible.
Inconsistent results across different assays Different nociceptive assays measure different aspects of pain processing. For example, a thermal paw withdrawal test (Hargreaves) and a mechanical threshold test (von Frey) assess different sensory modalities.Be precise about the sensory modality you are testing. Ensure that the chosen assay is appropriate for the scientific question.

Experimental Protocols

To rigorously assess the effects of this compound on baseline nociception, it is recommended to use standardized behavioral assays. Below are detailed protocols for the Hargreaves test (thermal nociception) and the von Frey test (mechanical nociception).

Protocol 1: Assessing Baseline Thermal Nociception using the Hargreaves Test

Objective: To determine the effect of this compound on the paw withdrawal latency to a noxious thermal stimulus.

Materials:

  • Hargreaves apparatus (radiant heat source)

  • Plexiglas enclosures on a glass platform

  • This compound and vehicle

  • Syringes and needles for administration

  • Timers

Procedure:

  • Acclimatization: Place the animals in the Plexiglas enclosures on the glass platform of the Hargreaves apparatus. Allow them to acclimatize for at least 30-60 minutes before testing.

  • Baseline Measurement: Position the radiant heat source under the plantar surface of the hind paw. Activate the heat source and start the timer. Stop the timer when the animal withdraws its paw. This is the paw withdrawal latency (PWL).

  • Cut-off Time: A cut-off time (typically 20-30 seconds) should be set to prevent tissue damage. If the animal does not respond within this time, the heat source should be turned off and the cut-off time recorded.

  • Repeated Measures: Take at least two to three baseline readings for each paw, with a minimum of 5 minutes between each measurement.

  • Compound Administration: Administer this compound or vehicle to the animals according to your experimental design (e.g., oral gavage, intraperitoneal injection).

  • Post-Dosing Measurements: At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), repeat the PWL measurements as described in steps 2-4.

  • Data Analysis: Compare the PWL of the this compound-treated group to the vehicle-treated group at each time point using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).

Protocol 2: Assessing Baseline Mechanical Nociception using the von Frey Test

Objective: To determine the effect of this compound on the paw withdrawal threshold to a mechanical stimulus.

Materials:

  • Set of calibrated von Frey filaments

  • Elevated mesh platform with animal enclosures

  • This compound and vehicle

  • Syringes and needles for administration

Procedure:

  • Acclimatization: Place the animals in the enclosures on the elevated mesh platform. Allow them to acclimatize for at least 30-60 minutes.

  • Baseline Measurement (Up-Down Method):

    • Start with a von Frey filament in the middle of the range (e.g., 2.0 g).

    • Apply the filament to the plantar surface of the hind paw until it just buckles. Hold for 3-5 seconds.

    • A positive response is a sharp withdrawal of the paw.

    • If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.

    • The 50% paw withdrawal threshold (PWT) is calculated using the pattern of responses.

  • Compound Administration: Administer this compound or vehicle to the animals.

  • Post-Dosing Measurements: At predetermined time points after administration, repeat the PWT measurements as described in step 2.

  • Data Analysis: Compare the 50% PWT of the this compound-treated group to the vehicle-treated group at each time point using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).

Expected Outcomes for Baseline Nociception

Based on existing literature, the following outcomes are expected when testing this compound in normal, healthy animals.

Assay Parameter Measured Expected Effect of this compound Reference
Hargreaves Test Paw Withdrawal Latency (seconds)No significant change
von Frey Test 50% Paw Withdrawal Threshold (grams)No significant change

Visualizations

Experimental Workflow for Baseline Nociception Assessment

G cluster_pre Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post Post-Treatment Phase cluster_analysis Data Analysis acclimatize Animal Acclimatization (30-60 min) baseline Measure Baseline Nociception (e.g., PWL or PWT) acclimatize->baseline randomize Randomize into Groups baseline->randomize vehicle Administer Vehicle randomize->vehicle jts653 Administer this compound randomize->jts653 post_measure Measure Nociception at Multiple Time Points vehicle->post_measure jts653->post_measure analysis Statistical Comparison (this compound vs. Vehicle) post_measure->analysis

Caption: A general experimental workflow for assessing the effect of a test compound on baseline nociception.

Simplified TRPV1 Signaling Pathway and this compound Action

G cluster_membrane Nociceptor Membrane cluster_response Cellular Response trpv1 TRPV1 Channel influx Cation Influx (Na+, Ca2+) trpv1->influx Opens stimulus Noxious Stimuli (Heat, Capsaicin) stimulus->trpv1 Activates jts653 This compound jts653->trpv1 Blocks depolarization Depolarization influx->depolarization pain_signal Pain Signal Transmission depolarization->pain_signal

Caption: Simplified diagram showing this compound as an antagonist of the TRPV1 channel, blocking pain signal transmission.

References

Technical Support Center: Validating Jts-653 Activity in New Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the activity of Jts-653, a selective TRPV1 antagonist, in new experimental models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] TRPV1, also known as the capsaicin receptor, is a non-selective cation channel primarily expressed in sensory neurons and is involved in the detection and transduction of noxious stimuli, including heat, protons (low pH), and certain chemical ligands like capsaicin.[2][3] this compound exerts its effects by binding to the TRPV1 receptor and inhibiting its activation by these stimuli.[2] This blockage prevents the influx of cations (primarily Ca2+ and Na+) into the neuron, thereby inhibiting the initiation and transmission of pain signals.[4]

Q2: We are planning to test this compound in a new cancer cell line. Is there a rationale for this?

A2: While primarily investigated for analgesia, exploring the effects of TRPV1 antagonists like this compound in cancer models is a valid research direction. TRPV1 expression has been documented in various cancer cell lines and has been implicated in processes such as proliferation, apoptosis, and migration. Therefore, investigating the impact of a TRPV1 antagonist like this compound in a new cancer model could uncover novel therapeutic applications.

Q3: What are the most common initial assays to validate this compound activity in a new cell line?

A3: The most common initial assays are functional assays that measure the inhibition of TRPV1 activity. A calcium influx assay is the gold standard. This involves loading cells with a calcium-sensitive fluorescent dye (like Fluo-4 AM or Fura-2 AM) and then stimulating the TRPV1 channel with an agonist (e.g., capsaicin). The ability of this compound to block the agonist-induced increase in intracellular calcium confirms its antagonist activity.

Q4: We are not seeing any effect of this compound in our cell-based assay. What could be the reason?

A4: There are several potential reasons for a lack of effect. First, confirm that your chosen cell line expresses functional TRPV1 channels at the plasma membrane. This can be verified by RT-PCR for TRPV1 mRNA, by Western blot for the TRPV1 protein, or by flow cytometry for cell surface expression. If TRPV1 expression is confirmed, the issue could lie in the assay conditions. Ensure you are using an appropriate concentration of a potent TRPV1 agonist to elicit a robust response. Also, consider the concentration of this compound and the pre-incubation time. A dose-response experiment is crucial to determine the optimal concentration. Finally, ensure the compound is properly dissolved and stable in your assay medium.

Q5: What are the expected off-target effects of this compound?

A5: this compound is described as a selective TRPV1 antagonist. However, like any small molecule, off-target effects are possible, particularly at higher concentrations. It is advisable to perform counter-screens against other related TRP channels (e.g., TRPA1, TRPM8) or a broader panel of receptors and kinases to confirm its selectivity in your experimental model.

Troubleshooting Guides

Issue 1: High background or low signal-to-noise ratio in the calcium influx assay.
Possible Cause Troubleshooting Step
Cell Health and Viability Ensure cells are healthy, in the logarithmic growth phase, and plated at the optimal density. High confluence or poor viability can lead to inconsistent results.
Dye Loading Issues Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Incomplete de-esterification of the AM ester can lead to compartmentalization of the dye.
Autofluorescence Check for autofluorescence of your cells or the compound itself at the excitation and emission wavelengths used. Use appropriate controls (cells without dye, cells with vehicle).
Suboptimal Agonist Concentration Perform a dose-response curve for the TRPV1 agonist (e.g., capsaicin) to determine the EC80 concentration for use in the inhibition assay. This ensures a robust signal window.
Plate Reader Settings Optimize the gain, exposure time, and read height of the plate reader to maximize the signal-to-noise ratio.
Issue 2: Inconsistent results between experimental repeats.
Possible Cause Troubleshooting Step
Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent mixing.
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile media or PBS to create a humidity barrier and minimize evaporation.
Compound Stability Ensure this compound is fully dissolved and stable in the assay buffer. Prepare fresh dilutions for each experiment.
Inconsistent Incubation Times Use a timer to ensure consistent pre-incubation with this compound and stimulation with the agonist.

Quantitative Data Summary

The following table summarizes the reported in vitro and in vivo activity of this compound.

Parameter Species Assay Value
IC50 (Capsaicin-induced) HumanCalcium Influx0.236 nM
IC50 (Capsaicin-induced) RatCalcium Influx0.247 nM
IC50 (Proton-induced) HumanCalcium Influx0.320 nM
IC50 (Proton-induced) RatCalcium Influx0.347 nM
Ki ([3H]RTX binding) HumanRadioligand Binding11.44 nM
Ki ([3H]RTX binding) RatRadioligand Binding4.40 nM
Effective Dose RatCarrageenan-induced thermal hyperalgesia0.1 mg/kg (p.o.)
Effective Dose RatComplete Freund's Adjuvant-induced mechanical hyperalgesia0.3 mg/kg (p.o.)

Experimental Protocols

Protocol 1: In Vitro Calcium Influx Assay for this compound Activity

Objective: To determine the inhibitory effect of this compound on TRPV1 activation in a cell-based model.

Materials:

  • Cells expressing TRPV1 (e.g., HEK293-hTRPV1 or a relevant endogenous cell line)

  • 96-well black, clear-bottom tissue culture plates

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • TRPV1 agonist (e.g., Capsaicin)

  • This compound

  • DMSO (vehicle)

  • Fluorescence plate reader with bottom-read capabilities

Procedure:

  • Cell Plating: Seed the TRPV1-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. The final concentration of Fluo-4 AM is typically 1-5 µM.

    • Aspirate the culture medium from the wells and add the loading buffer.

    • Incubate the plate for 30-60 minutes at 37°C, 5% CO2.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS. Include a vehicle control (DMSO) and a positive control (a known TRPV1 antagonist, if available).

    • Add the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature, protected from light.

  • Baseline Fluorescence Reading: Measure the baseline fluorescence of each well using the plate reader (Excitation: ~485 nm, Emission: ~525 nm).

  • Agonist Stimulation:

    • Prepare the TRPV1 agonist (e.g., capsaicin) at a concentration that elicits a robust response (e.g., EC80).

    • Add the agonist to all wells simultaneously using a multichannel pipette or the plate reader's injection system.

  • Kinetic Fluorescence Reading: Immediately after agonist addition, start a kinetic read of the fluorescence intensity for 1-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline reading from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control (100% activity) and a "no agonist" control (0% activity).

    • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

TRPV1_Signaling_Pathway cluster_stimuli TRPV1 Activators cluster_channel TRPV1 Channel cluster_cellular_response Cellular Response Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Heat Heat (>42°C) Heat->TRPV1 Protons Protons (H+) Protons->TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Na_Influx Na+ Influx TRPV1->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing Pain_Signal Pain Signal Transmission AP_Firing->Pain_Signal Jts653 This compound Jts653->TRPV1 Inhibition

Caption: TRPV1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Validate this compound in a New Model check_trvp1 Confirm TRPV1 Expression (RT-PCR, Western, Flow Cytometry) start->check_trvp1 functional_assay Perform Functional Assay (e.g., Calcium Influx) check_trvp1->functional_assay Expression Confirmed troubleshoot1 Troubleshoot: No/Low TRPV1 Expression check_trvp1->troubleshoot1 Expression Not Confirmed dose_response Generate Dose-Response Curve & Determine IC50 functional_assay->dose_response selectivity_assay Assess Selectivity (Counter-screening) dose_response->selectivity_assay troubleshoot2 Troubleshoot: No/Inconsistent Activity dose_response->troubleshoot2 Inconsistent Results downstream_assays Investigate Downstream Effects (e.g., Proliferation, Apoptosis) selectivity_assay->downstream_assays end End: Characterized Activity downstream_assays->end

Caption: Experimental workflow for validating this compound activity.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Jts-653 and Other TRPV1 Antagonists in Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in nociceptive signaling, has emerged as a promising target for the development of novel analgesics. This guide provides a comparative overview of the efficacy of Jts-653, a selective TRPV1 antagonist, against other prominent TRPV1 antagonists that have been evaluated in preclinical and clinical studies: ABT-102, SB-705498, AMG-517, and mavatrep. This analysis is supported by available experimental data to aid researchers in their evaluation of these compounds.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the in vitro and in vivo efficacy data for this compound and its comparators. Direct comparison is facilitated by presenting key metrics such as IC50, Ki, and effective doses in relevant animal models of pain.

Table 1: In Vitro Efficacy of TRPV1 Antagonists

CompoundTargetAssaySpeciesIC50 (nM)Ki (nM)Reference(s)
This compound human TRPV1Proton-induced activationHuman0.32011.44[1]
rat TRPV1Proton-induced activationRat0.3474.40[1]
rat TRPV1Heat-induced inward currentsRat1.4-[1]
human TRPV1Capsaicin-induced activationHuman0.236-[1]
rat TRPV1Capsaicin-induced activationRat0.247-[1]
ABT-102 human TRPV1Capsaicin-induced Ca2+ influxHuman1-16-
SB-705498 human TRPV1Capsaicin-mediated activationHuman-7.6 (pKi)
rat TRPV1Capsaicin-mediated activationRat-7.5 (pKi)
human TRPV1Capsaicin, acid, and heat activationHuman3 (Capsaicin), 6 (Heat)-
AMG-517 human TRPV1Capsaicin, acid, and heat-induced 45Ca2+ influxHuman0.62 (Capsaicin), 0.76 (Acid), 1.3 (Heat)6.2
rat TRPV1Native TRPV1 activation by capsaicinRat0.684.2
Mavatrep -----Data not publicly available

Table 2: In Vivo Efficacy of TRPV1 Antagonists in Inflammatory Pain Models

CompoundAnimal ModelSpeciesEndpointRoute of AdministrationEffective DoseReference(s)
This compound Complete Freund's Adjuvant (CFA)-induced mechanical hyperalgesiaRatReversal of mechanical hyperalgesiaOral0.3 mg/kg
ABT-102 Carrageenan-induced thermal hyperalgesiaRatReduction of thermal hyperalgesia-ED50 = 20 µmol/kg
SB-705498 Freund's Complete Adjuvant (FCA)-induced inflammatory painGuinea pig-OralED50 = 2.1 mg/kg
AMG-517 CFA-induced thermal hyperalgesiaRatReversal of thermal hyperalgesiaOralMED = 0.83 mg/kg
Capsaicin-induced flinchingRatInhibition of flinchingOralED50 = 0.33 mg/kg
Mavatrep Carrageenan and CFA-induced thermal hyperalgesiaRatAttenuation of thermal hyperalgesiaOralED80 corresponding to 9 ng/mL plasma concentration in carrageenan model

Experimental Protocols: A Closer Look at the Methods

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of TRPV1 antagonists.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This widely used model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.

  • Animal Subjects: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used.

  • Induction of Inflammation: A single intraplantar injection of CFA (typically 50-150 µL of a 0.5-1 mg/mL suspension in saline/oil emulsion) is administered into the plantar surface of one hind paw.

  • Time Course: The inflammatory response, characterized by paw edema, erythema, and hyperalgesia, develops over several hours and can persist for weeks. Behavioral testing is often conducted at various time points, such as 24 hours, 3 days, and 7 days post-CFA injection.

  • Drug Administration: Test compounds (e.g., this compound) or vehicle are typically administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before behavioral testing.

  • Behavioral Assessment of Mechanical Allodynia (von Frey Test):

    • Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate.

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the inflamed paw.

    • The paw withdrawal threshold is determined as the minimal force required to elicit a brisk withdrawal response. A significant increase in the withdrawal threshold in the drug-treated group compared to the vehicle group indicates an anti-hyperalgesic effect.

  • Behavioral Assessment of Thermal Hyperalgesia (Hargreaves Test):

    • Rats are placed in a glass-floored chamber and a radiant heat source is positioned under the inflamed paw.

    • The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded.

    • A significant increase in paw withdrawal latency in the drug-treated group compared to the vehicle group indicates an anti-hyperalgesic effect.

  • Data Analysis: Data are typically expressed as the mean paw withdrawal threshold (in grams) or latency (in seconds) ± SEM. Statistical significance is determined using appropriate tests such as ANOVA followed by post-hoc tests.

Capsaicin-Induced Flinching Model

This acute pain model is used to assess the direct antagonistic effect of compounds on TRPV1 activation.

  • Animal Subjects: Male Sprague-Dawley rats are commonly used.

  • Drug Administration: The test compound or vehicle is administered, typically orally, at a predetermined time before the capsaicin challenge.

  • Capsaicin Challenge: A dilute solution of capsaicin (e.g., 1.6 µg in 50 µL of saline) is injected into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after injection, the number of flinches (rapid and repeated lifting of the injected paw) is counted for a defined period, usually 5 minutes.

  • Data Analysis: The total number of flinches is recorded for each animal. A significant reduction in the number of flinches in the drug-treated group compared to the vehicle group indicates TRPV1 antagonism.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

TRPV1_Signaling_Pathway cluster_stimuli TRPV1 Activators cluster_channel TRPV1 Channel cluster_cellular_response Cellular Response cluster_antagonists TRPV1 Antagonists Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Heat (>43°C) Heat (>43°C) Heat (>43°C)->TRPV1 Protons (Low pH) Protons (Low pH) Protons (Low pH)->TRPV1 Inflammatory Mediators Inflammatory Mediators Inflammatory Mediators->TRPV1 Sensitization Ca2+/Na+ Influx Ca2+/Na+ Influx TRPV1->Ca2+/Na+ Influx Opens Depolarization Depolarization Ca2+/Na+ Influx->Depolarization Action Potential Action Potential Depolarization->Action Potential Neurotransmitter Release (Substance P, CGRP) Neurotransmitter Release (Substance P, CGRP) Action Potential->Neurotransmitter Release (Substance P, CGRP) This compound & Others This compound & Others This compound & Others->TRPV1 Block

Caption: TRPV1 Signaling Pathway and Point of Antagonist Intervention.

Experimental_Workflow cluster_setup Phase 1: Model Induction & Baseline cluster_treatment Phase 2: Treatment cluster_testing Phase 3: Efficacy Assessment cluster_analysis Phase 4: Data Analysis A Animal Acclimation B Baseline Behavioral Testing (e.g., von Frey) A->B C Induction of Inflammatory Pain (e.g., CFA Injection) B->C D Drug Administration (Vehicle or TRPV1 Antagonist) C->D E Post-treatment Behavioral Testing (e.g., von Frey) D->E F Data Collection & Compilation E->F G Statistical Analysis F->G H Determination of Efficacy (e.g., ED50) G->H

Caption: In Vivo Efficacy Testing Workflow for TRPV1 Antagonists.

References

A Comparative Guide to JTS-653 and Resiniferatoxin for Studying TRPV1 Desensitization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transient receptor potential vanilloid 1 (TRPV1), a key player in pain and neurogenic inflammation, is a prime target for therapeutic intervention. A critical characteristic of TRPV1 is its ability to undergo desensitization, a process of diminished responsiveness following prolonged or repeated stimulation. Understanding this phenomenon is crucial for the development of novel analgesics. This guide provides a comprehensive comparison of two potent modulators of TRPV1, JTS-653 and resiniferatoxin (RTX), and their distinct applications in studying TRPV1 desensitization. While both compounds are invaluable tools, their opposing mechanisms of action dictate their specific experimental uses.

At a Glance: this compound vs. Resiniferatoxin

FeatureThis compoundResiniferatoxin (RTX)
Mechanism of Action Potent and selective TRPV1 antagonistUltrapotent TRPV1 agonist
Effect on TRPV1 Blocks channel activation by agonists, heat, and protonsInitially activates the channel, leading to a massive influx of Ca2+, followed by profound and long-lasting desensitization and, at higher concentrations, neuronal ablation.[1][2]
Primary Use in Desensitization Studies To prevent or block agonist-induced desensitizationTo induce and study the mechanisms of desensitization
Potency Antagonist Activity: - IC50 (human TRPV1, capsaicin-induced): 0.236 nM - IC50 (rat TRPV1, capsaicin-induced): 0.247 nM - Ki (human TRPV1, [3H]RTX binding): 11.44 nM - Ki (rat TRPV1, [3H]RTX binding): 4.40 nMAgonist Activity: - Ki (rat brain): 43 pM - Ultrapotent, approximately 500-1000 times more potent than capsaicin.[3]
Kinetics Rapidly reversible bindingSlow onset of action and very slow to irreversible binding.[2]
In Vivo Effects Attenuates chronic and inflammatory pain in animal models without causing initial pain.[4]Causes an initial, intense burning sensation followed by long-lasting analgesia.

Delving Deeper: Mechanisms of Action

This compound: The Blocker

This compound is a highly selective and potent competitive antagonist of the TRPV1 receptor. Its primary function is to bind to the receptor and prevent its activation by various stimuli, including capsaicin, heat, and protons. In the context of desensitization, this compound serves as a crucial tool to dissect the signaling pathways involved. By pre-treating cells or tissues with this compound, researchers can effectively block the initial activation of TRPV1 by an agonist, thereby preventing the downstream events that lead to desensitization. This "blocking" capability allows for the investigation of the necessity of TRPV1 activation for a particular physiological or pathological response.

Resiniferatoxin (RTX): The Inducer

RTX, an analog of capsaicin, is the most potent known agonist of TRPV1. Its interaction with the receptor is characterized by a slow onset and a very prolonged or even irreversible binding. The primary mechanism of RTX-induced desensitization is the sustained opening of the TRPV1 channel, leading to a massive and prolonged influx of calcium ions (Ca2+). This sustained elevation in intracellular Ca2+ triggers a cascade of downstream signaling events that ultimately lead to the desensitization of the receptor. At higher concentrations or with prolonged exposure, this calcium overload can lead to cytotoxicity and the selective ablation of TRPV1-expressing neurons, a property harnessed for long-term pain relief in clinical trials.

Signaling Pathways in TRPV1 Desensitization

The desensitization of TRPV1 is a complex process involving multiple intracellular signaling pathways, primarily triggered by the influx of Ca2+ following channel activation.

G cluster_0 TRPV1 Channel Activation cluster_1 Downstream Signaling Cascades cluster_2 Mechanisms of Desensitization Agonist Agonist (e.g., RTX, Capsaicin) TRPV1 TRPV1 Channel Agonist->TRPV1 Binds and Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Channel Calcineurin Calcineurin (PP2B) Ca_influx->Calcineurin CaM Calmodulin (CaM) Ca_influx->CaM Binds to Internalization TRPV1 Internalization & Degradation Ca_influx->Internalization Dephosphorylation Dephosphorylation of TRPV1 Calcineurin->Dephosphorylation PKA PKA PKA->TRPV1 PKC PKC PKC->TRPV1 Phosphorylates (Sensitizes) CaM->Calcineurin Activates Desensitization TRPV1 Desensitization Dephosphorylation->Desensitization Internalization->Desensitization G cluster_0 Preparation cluster_1 Experimental Arms cluster_2 Analysis Start Start Culture Culture TRPV1-expressing cells Start->Culture Load Load with Ca²⁺ dye Culture->Load Baseline Record Baseline Fluorescence Load->Baseline Agonist1 Apply Agonist (e.g., Capsaicin) Baseline->Agonist1 Control RTX_arm Apply RTX Baseline->RTX_arm RTX JTS_pre Pre-incubate with this compound Baseline->JTS_pre This compound Washout1 Washout Agonist1->Washout1 Agonist2 Re-apply Agonist Washout1->Agonist2 Analyze Analyze Ca²⁺ transients Agonist2->Analyze Washout2 Prolonged Washout RTX_arm->Washout2 Challenge Challenge with Agonist Washout2->Challenge Challenge->Analyze JTS_agonist Apply Agonist + this compound JTS_pre->JTS_agonist JTS_washout Washout with this compound JTS_agonist->JTS_washout JTS_reapply Re-apply Agonist + this compound JTS_washout->JTS_reapply JTS_reapply->Analyze G cluster_0 Experimental Protocols Start Start Prepare Prepare TRPV1-expressing cells Start->Prepare Patch Establish whole-cell patch-clamp Prepare->Patch Control_protocol Agonist Application -> Washout -> Re-application Patch->Control_protocol Control RTX_protocol RTX Application -> Prolonged Washout Patch->RTX_protocol RTX JTS_protocol This compound Perfusion -> Agonist + this compound Application Patch->JTS_protocol This compound Record Record inward currents Control_protocol->Record RTX_protocol->Record JTS_protocol->Record Analyze Analyze current amplitude, kinetics, and desensitization Record->Analyze

References

Jts-653: A Comparative Analysis of its Selectivity Against Other TRP Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, Jts-653, and its selectivity against other TRP channels. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key processes to aid in the evaluation of this compound for research and drug development purposes.

Quantitative Selectivity Profile of this compound

This compound is a highly potent and selective antagonist of the TRPV1 channel.[1] Preclinical studies have demonstrated its efficacy in models of chronic pain that are refractory to non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] A critical aspect of its pharmacological profile is its selectivity for TRPV1 over other members of the TRP channel family, which is crucial for minimizing off-target effects.

A key study on the pharmacological characterization of this compound reported that the compound exhibited weak or no inhibitory effects on other TRP channels, as well as other unrelated receptors and enzymes.[2] The available quantitative data for this compound's activity on TRPV1 is summarized below, alongside data for other known TRP channel antagonists for comparative purposes.

CompoundTarget TRP ChannelAgonist/StimulusSpeciesAssay TypeIC50 / KiReference
This compound TRPV1 Capsaicin (30 nM)HumanIntracellular Ca2+ influxIC50: 0.236 nM [1]
TRPV1 Capsaicin (30 nM)RatIntracellular Ca2+ influxIC50: 0.247 nM
TRPV1 Protons (pH 6.0)HumanIntracellular Ca2+ influxIC50: 0.320 nM
TRPV1 Protons (pH 6.0)RatIntracellular Ca2+ influxIC50: 0.347 nM
TRPV1 HeatRatElectrophysiologyIC50: 1.4 nM
TRPV1 [3H]ResiniferatoxinHumanRadioligand BindingKi: 11.44 nM
TRPV1 [3H]ResiniferatoxinRatRadioligand BindingKi: 4.40 nM
Asivatrep (PAC-14028)TRPV1CapsaicinRatCa2+ influx in DRG neuronsIC50: 55 nM
TRPV2, TRPV3, TRPM8, TRPA1-Human-No inhibition/activation
ML204TRPC4--Intracellular Ca2+ riseIC50: 0.96 µM
TRPC5--Intracellular Ca2+ rise-
TRPC6---19-fold lower potency vs TRPC4

Experimental Protocols for TRP Channel Selectivity Screening

The determination of a compound's selectivity for a specific TRP channel involves a series of in vitro assays. The two primary methods are fluorescence-based intracellular calcium assays and patch-clamp electrophysiology.

Fluorescence-Based Intracellular Calcium Assay

This high-throughput method is often used for initial screening to assess the inhibitory activity of a compound on a panel of different TRP channels.

  • Objective: To determine the concentration-response curve and IC50 value of a test compound against various TRP channels activated by their specific agonists.

  • Methodology:

    • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably or transiently transfected to express the specific human TRP channel of interest (e.g., TRPV1, TRPA1, TRPM8, etc.).

    • Cell Plating: The transfected cells are plated into 96- or 384-well microplates.

    • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

    • Compound Incubation: The test compound (e.g., this compound) is added to the wells at various concentrations and incubated for a predetermined period.

    • Baseline Fluorescence Measurement: The baseline fluorescence is measured using a fluorescence plate reader.

    • Channel Activation: A known agonist for the specific TRP channel being tested is added to the wells to induce channel opening and subsequent calcium influx.

    • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is recorded.

    • Data Analysis: The inhibitory effect of the compound is calculated by the reduction in the agonist-induced fluorescence signal. IC50 values are determined by fitting the concentration-response data to a suitable pharmacological model.

Patch-Clamp Electrophysiology

Considered the gold standard for characterizing ion channel pharmacology, this technique provides a direct measure of ion channel activity and can confirm the findings from fluorescence-based assays.

  • Objective: To directly measure the effect of a test compound on the ion currents mediated by specific TRP channels.

  • Methodology:

    • Cell Preparation: HEK293 cells expressing the target TRP channel are prepared for electrophysiological recording.

    • Whole-Cell Recording: The whole-cell patch-clamp technique is used to control the membrane potential of a single cell and record the ion currents flowing through the expressed TRP channels.

    • Channel Activation: The TRP channels are activated by the application of a specific stimulus (e.g., a chemical agonist like capsaicin for TRPV1, a thermal stimulus, or a voltage ramp).

    • Compound Application: The test compound is applied to the cell at various concentrations, and the resulting change in the ion current is measured.

    • Data Analysis: The inhibitory effect of the compound is quantified by the reduction in the current amplitude. A concentration-response curve is generated to calculate the IC50 value.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a simplified TRP channel signaling pathway and the experimental workflow for determining selectivity.

TRP_Channel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Stimulus Stimulus TRP_Channel TRP Channel (e.g., TRPV1) Stimulus->TRP_Channel Activation Ca_ion Ca²⁺ TRP_Channel->Ca_ion Influx Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_ion->Cellular_Response Triggers

A simplified signaling pathway of a TRP channel.

Experimental_Workflow cluster_assay TRP Channel Selectivity Assay Workflow Cell_Culture HEK293 cells expressing a specific TRP channel Primary_Screen Primary Screen: Fluorescence-Based Calcium Assay Cell_Culture->Primary_Screen Confirmation_Assay Confirmation: Patch-Clamp Electrophysiology Cell_Culture->Confirmation_Assay Compound_Application Application of this compound (or other test compounds) Primary_Screen->Compound_Application Agonist_Stimulation TRP Channel Activation (Agonist/Stimulus) Compound_Application->Agonist_Stimulation Data_Acquisition_Fluorescence Measure Intracellular Calcium Levels Agonist_Stimulation->Data_Acquisition_Fluorescence IC50_Determination_Fluorescence Calculate IC50 Data_Acquisition_Fluorescence->IC50_Determination_Fluorescence IC50_Determination_Fluorescence->Confirmation_Assay Data_Acquisition_Electro Measure Ion Current Confirmation_Assay->Data_Acquisition_Electro IC50_Determination_Electro Confirm IC50 Data_Acquisition_Electro->IC50_Determination_Electro Selectivity_Profile Determine Selectivity Profile IC50_Determination_Electro->Selectivity_Profile

Experimental workflow for TRP channel selectivity screening.

References

Jts-653: A Comparative Analysis of Potency on Human vs. Rat TRPV1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of Jts-653, a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, on human and rat orthologs. The data presented herein is crucial for the preclinical to clinical translation of this compound and other TRPV1-targeted therapeutics.

Quantitative Potency Comparison

The inhibitory activity of this compound on human and rat TRPV1 has been evaluated using in vitro assays. The data reveals a comparable and high-potency profile across both species.

ParameterHuman TRPV1Rat TRPV1Reference
IC50 (Proton-induced activation) 0.320 nM0.347 nM[1]
IC50 (Capsaicin-induced activation) 0.236 nM0.247 nM[1]
Ki ([3H]RTX binding) 11.44 nM4.40 nM[1]
IC50 (Heat-induced inward currents) Not Reported1.4 nM[1]

Summary of Findings:

  • This compound demonstrates sub-nanomolar potency in inhibiting both proton- and capsaicin-induced activation of human and rat TRPV1, with IC50 values being very similar between the two species.[1]

  • Competition binding assays show that this compound effectively displaces the potent TRPV1 agonist, [3H]Resiniferatoxin ([3H]RTX), from both human and rat channels, with a slightly higher binding affinity for the rat ortholog as indicated by the lower Ki value.

  • Inhibition of heat-induced activation was potent in the nanomolar range for rat TRPV1.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to determine the potency of this compound.

Cell-Based Functional Assay for IC50 Determination (Calcium Influx Assay)

This assay measures the ability of a compound to inhibit the influx of calcium through the TRPV1 channel upon activation by a specific stimulus (e.g., protons, capsaicin).

a. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are transiently or stably transfected with an expression vector containing the cDNA for either human TRPV1 or rat TRPV1.

b. Calcium Indicator Loading:

  • Transfected cells are plated into 96-well or 384-well black-walled, clear-bottom plates.

  • After 24-48 hours, the growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

c. Compound Incubation and Signal Measurement:

  • After dye loading, cells are washed to remove extracellular dye.

  • Varying concentrations of this compound are added to the wells and incubated for a predetermined period.

  • The plate is then placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • A baseline fluorescence reading is taken before the addition of a TRPV1 agonist (e.g., capsaicin at a concentration that elicits ~80% of the maximal response, or an acidic solution to lower the pH to ~5.5).

  • Fluorescence is monitored in real-time to measure the change in intracellular calcium concentration upon agonist addition.

d. Data Analysis:

  • The peak fluorescence response is calculated for each well.

  • The percentage of inhibition by this compound at each concentration is determined relative to the response in the absence of the antagonist.

  • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using graphing software such as GraphPad Prism.

Radioligand Binding Assay for Ki Determination ([3H]RTX Competition Assay)

This assay determines the binding affinity of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the TRPV1 receptor.

a. Membrane Preparation:

  • HEK293 cells expressing either human or rat TRPV1 are harvested and homogenized in a cold buffer.

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.

  • The membrane pellet is resuspended in an appropriate assay buffer and the protein concentration is determined.

b. Binding Reaction:

  • In a series of tubes, a constant amount of membrane preparation is incubated with a fixed concentration of [3H]RTX (typically near its Kd value).

  • Increasing concentrations of unlabeled this compound are added to the tubes to compete for binding.

  • A set of tubes containing a high concentration of unlabeled RTX is included to determine non-specific binding.

  • The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

c. Filtration and Scintillation Counting:

  • The binding reaction is terminated by rapid filtration through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • The filters are then placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a scintillation counter.

d. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of this compound that inhibits 50% of the specific binding of [3H]RTX (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

TRPV1 Signaling Pathway

TRPV1_Signaling_Pathway cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activation Heat Heat (>43°C) Heat->TRPV1 Activation Protons Protons (Low pH) Protons->TRPV1 Activation Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Na_Influx Na⁺ Influx TRPV1->Na_Influx Depolarization Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing CGRP_SP Release of CGRP & Substance P AP_Firing->CGRP_SP Neurotransmitter Release Jts653 This compound (Antagonist) Jts653->TRPV1 Inhibition

Caption: TRPV1 channel activation and inhibition by this compound.

Experimental Workflow for Potency Comparison

Experimental_Workflow cluster_cell_lines Cell Line Preparation cluster_assays Potency Assays cluster_data Data Analysis & Comparison HEK_hTRPV1 HEK293 cells expressing human TRPV1 Ca_Assay Calcium Influx Assay (IC₅₀ Determination) HEK_hTRPV1->Ca_Assay Binding_Assay [³H]RTX Binding Assay (Kᵢ Determination) HEK_hTRPV1->Binding_Assay HEK_rTRPV1 HEK293 cells expressing rat TRPV1 HEK_rTRPV1->Ca_Assay HEK_rTRPV1->Binding_Assay IC50_h IC₅₀ for human TRPV1 Ca_Assay->IC50_h IC50_r IC₅₀ for rat TRPV1 Ca_Assay->IC50_r Ki_h Kᵢ for human TRPV1 Binding_Assay->Ki_h Ki_r Kᵢ for rat TRPV1 Binding_Assay->Ki_r Comparison Comparative Analysis IC50_h->Comparison IC50_r->Comparison Ki_h->Comparison Ki_r->Comparison

Caption: Workflow for comparing this compound potency on human vs. rat TRPV1.

References

A Comparative Analysis of Jts-653 and Indomethacin in Inflammatory Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Jts-653, a selective Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, and indomethacin, a non-steroidal anti-inflammatory drug (NSAID), in the context of inflammatory pain. This document summarizes their performance based on preclinical experimental data, outlines detailed experimental methodologies, and visualizes key biological pathways and workflows.

Executive Summary

Inflammatory pain management remains a critical area of research, with a continuous need for more effective and safer analgesics. This guide compares the established NSAID, indomethacin, which acts via non-selective inhibition of cyclooxygenase (COX) enzymes, with the novel TRPV1 antagonist, this compound. Preclinical evidence suggests that this compound offers a distinct advantage in certain models of inflammatory and neuropathic pain where traditional NSAIDs like indomethacin show limited efficacy. This differential activity highlights the potential of targeting the TRPV1 pathway for specific and challenging pain conditions.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative efficacy of this compound and indomethacin in various preclinical models of inflammatory pain.

Table 1: Efficacy in Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

CompoundDoseOutcome MeasureResultCitation
This compound0.3 mg/kg, p.o.Reversal of mechanical hyperalgesia (paw withdrawal threshold)Significant reversal of hyperalgesia[1]
Indomethacin3 mg/kg, p.o.Reversal of mechanical hyperalgesia (paw withdrawal threshold)No significant effect[1]
Indomethacin1 mg/kg, i.p. (twice daily for 8 days)Inhibition of paw edema14 ± 2% inhibition[2]
Indomethacin2 mg/kg/day, p.o. (for 3 weeks)Reduction in paw diameter and circumferenceSignificant decrease[3]

Table 2: Efficacy in Formalin-Induced Inflammatory Pain in Rats

CompoundDoseOutcome MeasureResult (Phase 2)Citation
This compound0.3, 1, 3 mg/kg, p.o.Reduction in flinching behaviorDose-dependent reduction[1]
Indomethacin3, 10, 30 mg/kg, p.o.Reduction in flinching behaviorDose-dependent reduction

Mechanism of Action

This compound: A Selective TRPV1 Antagonist

This compound exerts its analgesic effects by selectively blocking the TRPV1 receptor. TRPV1 is a non-selective cation channel predominantly expressed on sensory neurons. In inflammatory conditions, various mediators such as protons, bradykinin, and prostaglandins are released, which sensitize and activate TRPV1, leading to the perception of pain. By antagonizing this receptor, this compound effectively inhibits the signaling cascade at an early and critical point in the pain pathway.

Indomethacin: A Non-Selective COX Inhibitor

Indomethacin is a well-established NSAID that functions by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking prostaglandin synthesis, indomethacin reduces the inflammatory response and alleviates pain.

Signaling Pathways

TRPV1_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Protons, Bradykinin, Heat) TRPV1 TRPV1 Channel Inflammatory_Stimuli->TRPV1 Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Opens Jts_653 This compound Jts_653->TRPV1 Inhibits Neuron_Depolarization Neuronal Depolarization Ca_Influx->Neuron_Depolarization Action_Potential Action Potential Propagation Neuron_Depolarization->Action_Potential Pain_Perception Pain Perception Action_Potential->Pain_Perception

Figure 1: this compound Mechanism of Action via TRPV1 Inhibition.

COX_Signaling_Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberates COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Substrate for Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Synthesizes Indomethacin Indomethacin Indomethacin->COX1_COX2 Inhibits Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediate

Figure 2: Indomethacin's Mechanism via COX Enzyme Inhibition.

Experimental Protocols

A detailed methodology for key preclinical models used in the comparative studies is provided below.

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This model is widely used to induce a chronic, localized inflammatory response that mimics aspects of rheumatoid arthritis.

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Induction: A single intra-articular or subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw.

  • Group Allocation: Animals are randomly assigned to vehicle control, this compound, and indomethacin treatment groups.

  • Drug Administration: Test compounds are typically administered orally (p.o.) or intraperitoneally (i.p.) at specified doses and time points relative to CFA injection.

  • Outcome Measures:

    • Mechanical Hyperalgesia: Paw withdrawal threshold in response to a calibrated mechanical stimulus (e.g., von Frey filaments) is measured. A decrease in the threshold indicates hyperalgesia.

    • Paw Edema: Paw volume or diameter is measured using a plethysmometer or calipers at various time points after CFA injection to quantify the inflammatory swelling.

  • Data Analysis: The percentage reversal of hyperalgesia or inhibition of edema is calculated relative to the vehicle-treated control group. Statistical significance is determined using appropriate tests (e.g., ANOVA followed by post-hoc tests).

Formalin-Induced Inflammatory Pain in Rats

The formalin test is a model of tonic, localized inflammatory pain that allows for the assessment of both acute (neurogenic) and persistent (inflammatory) pain phases.

  • Animals: Male Sprague-Dawley or Wistar rats are typically used.

  • Induction: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately after injection, the animal is placed in an observation chamber, and the time spent licking, biting, or flinching the injected paw is recorded.

  • Phases of Pain:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct chemical stimulation of nociceptors.

    • Phase 2 (Late Phase): 15-60 minutes post-injection, reflecting the development of an inflammatory response and central sensitization.

  • Drug Administration: Test compounds are administered prior to formalin injection, typically via oral gavage or intraperitoneal injection.

  • Data Analysis: The total time spent in nociceptive behaviors during each phase is quantified. The percentage reduction in pain behavior in the drug-treated groups is calculated relative to the vehicle control group.

Experimental Workflow

Experimental_Workflow Start Start: Animal Acclimatization Baseline Baseline Measurements (e.g., Paw Volume, Withdrawal Threshold) Start->Baseline Grouping Random Group Assignment (Vehicle, this compound, Indomethacin) Baseline->Grouping Drug_Admin Drug Administration Grouping->Drug_Admin Induction Induction of Inflammation (CFA or Formalin Injection) Drug_Admin->Induction Measurement Post-Induction Measurements (Behavioral Scoring, Paw Volume) Induction->Measurement Data_Analysis Data Analysis and Statistical Comparison Measurement->Data_Analysis End End: Conclusion on Efficacy Data_Analysis->End

Figure 3: General Preclinical Experimental Workflow.

Conclusion

The comparative analysis of this compound and indomethacin reveals distinct profiles in the management of inflammatory pain. While indomethacin demonstrates broad efficacy in models of acute inflammation, its effectiveness is limited in certain chronic and neuropathic pain states. In contrast, this compound, through its targeted inhibition of the TRPV1 receptor, shows significant promise in these NSAID-refractory pain models. This suggests that the TRPV1 pathway is a critical component of pain signaling that is not adequately addressed by COX inhibitors. For researchers and drug development professionals, these findings underscore the importance of mechanism-based approaches to pain therapy and highlight the potential of TRPV1 antagonists like this compound as a valuable therapeutic strategy for challenging inflammatory pain conditions. Further clinical investigation is warranted to translate these preclinical findings into effective treatments for patients.

References

A Meta-Analysis of Preclinical Efficacy: Jts-653 in the Attenuation of Pain

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of preclinical pain research, the selective Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, Jts-653, has emerged as a compound of interest for its potential in treating chronic pain, particularly forms refractory to conventional non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a meta-analysis of the available preclinical data on this compound, comparing its efficacy with established analgesics—indomethacin, gabapentin, pregabalin, and duloxetine—across various well-established rodent models of inflammatory and neuropathic pain.

Comparative Efficacy of this compound and Standard Analgesics

The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of this compound's performance against other analgesics in key pain models.

Table 1: Efficacy in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats

This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions like arthritis. Efficacy is measured by the reversal of mechanical hyperalgesia, indicated by an increase in the paw withdrawal threshold to a mechanical stimulus.

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g)% Reversal of HyperalgesiaReference
Vehicle-~2.5-[1]
This compound0.3~12.5Significant[1]
Indomethacin3No significant effect-[1]

p.o. = oral administration

Table 2: Efficacy in the L5 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

The SNL model replicates the mechanical allodynia characteristic of neuropathic pain resulting from nerve injury. Efficacy is determined by the increase in the paw withdrawal threshold.

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g)% Attenuation of AllodyniaReference
Vehicle-~1.6-[2]
This compound0.3Partial attenuationSignificant[1]
Indomethacin3No effect-
Gabapentin300~62% MPESignificant
Pregabalin30~62% MPESignificant
Duloxetine10Significant increaseSignificant
Duloxetine30Significant increaseSignificant

p.o. = oral administration; MPE = Maximum Possible Effect

Table 3: Efficacy in the Formalin Test in Rats

The formalin test assesses responses to a persistent chemical noxious stimulus, characterized by two distinct phases of nociceptive behavior (licking/flinching). Phase 1 is attributed to direct nociceptor activation, while Phase 2 involves inflammatory processes and central sensitization.

Treatment GroupDose (mg/kg, p.o.)Effect on Phase 1Effect on Phase 2Reference
This compound0.3No effectSignificant reduction
Indomethacin3No effectSignificant reduction
Gabapentin50-200No effectDose-dependent reduction
Pregabalin0.63InactiveSignificant reduction
Duloxetine3-60Consistent attenuationAttenuation (in 5% formalin)

p.o. = oral administration

Experimental Protocols

A detailed understanding of the methodologies employed in these preclinical studies is crucial for the interpretation of the data.

Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain
  • Induction: Male Sprague-Dawley rats are injected with 0.1 mL of CFA (1 mg/mL of heat-killed Mycobacterium tuberculosis suspended in paraffin oil and mannide monooleate) into the plantar surface of the right hind paw.

  • Assessment of Mechanical Hyperalgesia: The paw withdrawal threshold is measured using von Frey filaments. Rats are placed in a plastic chamber with a mesh floor. Filaments of increasing stiffness are applied to the plantar surface of the inflamed paw. The threshold is the lowest force that elicits a brisk withdrawal response.

  • Drug Administration: this compound, indomethacin, or vehicle are administered orally.

  • Data Analysis: Paw withdrawal thresholds are measured at various time points post-drug administration and compared between treatment groups.

L5 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
  • Surgical Procedure: Under anesthesia, the left L5 spinal nerve of male Sprague-Dawley rats is tightly ligated with silk suture distal to the dorsal root ganglion.

  • Assessment of Mechanical Allodynia: Paw withdrawal thresholds are determined using von Frey filaments applied to the plantar surface of the ipsilateral (ligated) hind paw.

  • Drug Administration: Test compounds or vehicle are administered orally.

  • Data Analysis: Changes in paw withdrawal threshold from baseline are calculated and compared across treatment groups.

Formalin Test
  • Procedure: Male Sprague-Dawley rats are briefly anesthetized, and 50 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately after injection, the rat is placed in a clear observation chamber. The total time spent licking or flinching the injected paw is recorded in 5-minute intervals for up to 60 minutes.

  • Phases of Nociception: The observations are divided into two phases: Phase 1 (0-10 minutes post-injection) and Phase 2 (10-60 minutes post-injection).

  • Drug Administration: Drugs are typically administered orally prior to the formalin injection.

  • Data Analysis: The total time spent exhibiting nociceptive behaviors in each phase is compared between drug-treated and vehicle-treated groups.

Visualizing the Mechanisms and Workflows

Signaling Pathway of this compound in Pain Modulation

This compound exerts its analgesic effects by selectively antagonizing the TRPV1 receptor. This receptor is a non-selective cation channel primarily expressed on nociceptive sensory neurons. Its activation by various stimuli, such as heat, protons (acidic pH), and endogenous inflammatory mediators, leads to an influx of Ca²⁺ and Na⁺ ions, depolarization of the neuron, and the generation of pain signals. By blocking this channel, this compound prevents the initiation of these pain signals.

TRPV1_Pathway cluster_stimuli Noxious Stimuli cluster_neuron Nociceptive Sensory Neuron Heat Heat TRPV1 Receptor TRPV1 Receptor Heat->TRPV1 Receptor Activates Protons (H+) Protons (H+) Protons (H+)->TRPV1 Receptor Activates Inflammatory Mediators Inflammatory Mediators Inflammatory Mediators->TRPV1 Receptor Activates Ion Influx (Ca2+, Na+) Ion Influx (Ca2+, Na+) TRPV1 Receptor->Ion Influx (Ca2+, Na+) Prevents TRPV1 Receptor->Ion Influx (Ca2+, Na+) Allows This compound This compound This compound->TRPV1 Receptor Blocks Depolarization Depolarization Ion Influx (Ca2+, Na+)->Depolarization Leads to Action Potential Action Potential Depolarization->Action Potential Generates Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS Transmits

Caption: this compound blocks the TRPV1 receptor, preventing pain signaling.

Experimental Workflow for Preclinical Pain Assessment

The following diagram illustrates a typical workflow for evaluating the efficacy of a compound like this compound in a preclinical pain model.

Experimental_Workflow Animal Acclimatization Animal Acclimatization Baseline Pain Assessment Baseline Pain Assessment Animal Acclimatization->Baseline Pain Assessment Induction of Pain Model Induction of Pain Model Baseline Pain Assessment->Induction of Pain Model Drug Administration Drug Administration Induction of Pain Model->Drug Administration Post-drug Pain Assessment Post-drug Pain Assessment Drug Administration->Post-drug Pain Assessment Data Analysis Data Analysis Post-drug Pain Assessment->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

References

Safety Operating Guide

Navigating the Disposal of Jts-653: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper disposal of investigational compounds like Jts-653 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential procedures for its safe handling and disposal based on available information and established laboratory best practices. This compound is a potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonist used in research settings.[1][2][3][4] Although shipped as a non-hazardous chemical, its pharmacological activity necessitates careful management of waste to minimize environmental impact and ensure personnel safety.

Key Properties and Handling Recommendations

Understanding the characteristics of this compound is the first step toward its proper disposal. The following table summarizes key information relevant to its handling and storage.

PropertyValueSource
Chemical Name (3S)-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][5]oxazine-8-carboxamideMedChemExpress
Molecular Formula C23H21F3N4O4MedChemExpress
Molecular Weight 474.43 g/mol MedChemExpress
Appearance Solid powderMedKoo Biosciences
Storage (Short-term) 0 - 4 °C, dry and darkMedKoo Biosciences
Storage (Long-term) -20 °C, dry and darkMedKoo Biosciences
Shipping Condition Ambient temperature, non-hazardousMedKoo Biosciences

Step-by-Step Disposal Protocol

The disposal of this compound should adhere to the general principles of laboratory chemical waste management. This involves a multi-step process designed to ensure safety and compliance with environmental regulations.

Waste Minimization

Before disposal, consider methods to reduce the amount of waste generated. This can include:

  • Ordering only the necessary quantities of this compound for your experiments.

  • Ensuring accurate measurements to avoid the preparation of excess solutions.

  • Checking with other research groups in your institution to see if they have a use for any surplus, unadulterated this compound.

Segregation and Collection of Waste

Proper segregation of chemical waste is crucial to prevent accidental reactions.

  • Solid Waste: Collect any unused or expired this compound powder, as well as contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designated for halogenated organic waste, given the presence of fluorine in the molecule. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for chemical waste.

Labeling of Waste Containers

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "(3S)-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b]oxazine-8-carboxamide" and the common name "this compound."

  • The concentration of this compound in the waste, if applicable.

  • The primary hazards associated with the waste (e.g., "Chemical Waste," "For Incineration").

  • The date the waste was first added to the container.

  • The name and contact information of the generating researcher or laboratory.

Storage of Waste

Store waste containers in a designated satellite accumulation area within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from general laboratory traffic.

  • In a secondary containment bin to prevent the spread of any potential spills.

Disposal Procedure

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your properly labeled and sealed waste containers.

  • Do not attempt to dispose of this compound down the drain or in the regular trash. This is illegal and can harm the environment.

  • Do not incinerate the waste yourself. Incineration of chemical waste requires specialized facilities to ensure complete combustion and to manage any hazardous byproducts.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the this compound disposal procedure.

G This compound Disposal Workflow cluster_0 In-Lab Procedures cluster_1 Institutional Disposal start Unwanted this compound (Solid or Solution) waste_minimization Waste Minimization Check (Can it be used by others?) start->waste_minimization segregate Segregate Waste (Solid, Liquid, Sharps) waste_minimization->segregate If no, proceed to disposal label_container Label Waste Container (Name, Hazards, Date) segregate->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup licensed_disposal Disposal by Licensed Hazardous Waste Contractor schedule_pickup->licensed_disposal

References

Essential Safety and Logistical Information for Handling Jts-653

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols, operational guidelines, and disposal plans for the handling of Jts-653 (CAS No. 942614-99-5). As a selective transient receptor potential vanilloid 1 (TRPV1) antagonist, this compound is intended for research use only and should be handled with the appropriate precautions in a laboratory setting.[1] The following information is a synthesis of available data and general safety principles for novel chemical compounds. A specific Safety Data Sheet (SDS) for this compound is not publicly available; therefore, these guidelines should be supplemented by a substance-specific risk assessment.

Personal Protective Equipment (PPE)

Given that this compound is a novel research compound, a conservative approach to personal protective equipment is paramount. The following PPE is recommended for all procedures involving this substance.

Operation Recommended Personal Protective Equipment (PPE)
Handling Powder (weighing, aliquoting) - Full-face respirator with P100 (or equivalent) particulate filters- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Disposable lab coat or gown- Safety goggles (in addition to full-face respirator)
Preparing Solutions - Fume hood- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Lab coat- Safety glasses with side shields or safety goggles
Conducting Reactions - Fume hood or other ventilated enclosure- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Lab coat- Safety glasses with side shields or safety goggles
General Laboratory Work - Lab coat- Safety glasses with side shields- Appropriate street clothing (long pants, closed-toe shoes)

Immediate Safety & Handling

All personnel must be thoroughly trained on the potential hazards and safe handling procedures before working with this compound.

Key Chemical and Physical Properties
Property Value Source
Chemical Name This compoundMedKoo Biosciences
CAS Number 942614-99-5MedKoo Biosciences
Molecular Formula C23H21F3N4O4MedKoo Biosciences
Molecular Weight 474.44 g/mol MedKoo Biosciences
Appearance Solid powderMedKoo Biosciences
Solubility Soluble in DMSOMedKoo Biosciences
Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and ensure laboratory safety.

Condition Temperature Range Duration
Short-term Storage 0 - 4 °CDays to weeks
Long-term Storage -20 °CMonths to years
Shipping Ambient temperatureA few weeks

Store in a dry, dark place. The compound is stable for over three years if stored properly. Stock solutions can be stored at 0 - 4 °C for the short term or -20 °C for the long term.[1]

Operational Plan

A clear, step-by-step operational plan is essential to minimize exposure risk and ensure procedural consistency.

Experimental Workflow

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Experiment risk_assessment Conduct Risk Assessment ppe_donning Don Appropriate PPE risk_assessment->ppe_donning materials_prep Prepare Materials & Equipment ppe_donning->materials_prep weighing Weigh Solid this compound dissolving Prepare Stock Solution (DMSO) weighing->dissolving experiment Perform Experiment dissolving->experiment decontamination Decontaminate Work Area & Equipment experiment->decontamination waste_disposal Dispose of Waste decontamination->waste_disposal ppe_doffing Doff PPE waste_disposal->ppe_doffing documentation Document Experiment ppe_doffing->documentation

Caption: A generalized workflow for handling this compound from preparation to post-experimental procedures.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

Waste Management Workflow

disposal_workflow This compound Waste Disposal Workflow cluster_collection Waste Collection cluster_segregation Segregation & Labeling cluster_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Tubes, etc.) solid_container Designated Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Contaminated Liquid Waste (Solutions, Solvents) liquid_container Designated Liquid Hazardous Waste Container liquid_waste->liquid_container labeling Label Containers with: - 'Hazardous Waste' - Chemical Name (this compound) - Date - PI Name & Lab solid_container->labeling liquid_container->labeling storage Store in Satellite Accumulation Area labeling->storage pickup Arrange for EHS Pickup storage->pickup signaling_pathway This compound Mechanism of Action cluster_stimuli TRPV1 Agonists cluster_receptor TRPV1 Receptor cluster_effect Cellular Response capsaicin Capsaicin trpv1 TRPV1 Channel capsaicin->trpv1 heat Heat (>43°C) heat->trpv1 protons Protons (Low pH) protons->trpv1 calcium_influx Ca2+ Influx trpv1->calcium_influx neuronal_activation Neuronal Activation calcium_influx->neuronal_activation pain_sensation Sensation of Pain neuronal_activation->pain_sensation jts653 This compound jts653->trpv1

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Jts-653
Reactant of Route 2
Reactant of Route 2
Jts-653

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.